(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine
Description
Properties
IUPAC Name |
1-pyridin-3-yl-N-(pyridin-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-7-15-12(5-1)10-14-9-11-4-3-6-13-8-11/h1-8,14H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUVENGJVAGIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101259950 | |
| Record name | N-(3-Pyridinylmethyl)-2-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128802-95-9 | |
| Record name | N-(3-Pyridinylmethyl)-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128802-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Pyridinylmethyl)-2-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine is a key unsymmetrical diamine that serves as a valuable building block in medicinal chemistry and materials science. Its structural motif is of significant interest in the development of novel kinase inhibitors and other therapeutic agents. This guide provides a comprehensive overview of the synthetic protocols for this compound, focusing on two primary and robust strategies: reductive amination and nucleophilic substitution. Authored for the discerning researcher, this document moves beyond a mere recitation of steps to offer a deep dive into the causality behind experimental choices, ensuring both scientific integrity and practical applicability. Each protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of this compound
The pyridine ring is a ubiquitous scaffold in a vast array of biologically active molecules and functional materials. The combination of two pyridine moieties through a secondary amine linker, as seen in this compound, creates a versatile ligand and a structural motif with unique electronic and conformational properties. In the realm of drug discovery, this compound is recognized as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy.[1] The strategic placement of the nitrogen atoms in the pyridine rings allows for specific interactions with biological targets, enhancing binding affinity and selectivity. This guide will explore the most efficient and reliable methods for the synthesis of this important molecule, providing the necessary detail for successful replication and adaptation in a research setting.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of this compound can be efficiently achieved through two primary methodologies: reductive amination and nucleophilic substitution. The choice between these pathways often depends on the availability of starting materials, desired scale, and the specific equipment at the researcher's disposal.
Reductive Amination: A Convergent and Efficient Approach
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, converting a carbonyl group and an amine into a more substituted amine via an imine intermediate.[2] This one-pot reaction is often preferred for its efficiency and atom economy. In the context of our target molecule, this involves the reaction of 2-pyridinecarboxaldehyde with pyridin-3-ylmethanamine.
The reaction proceeds in two key stages within a single pot. First, the primary amine (pyridin-3-ylmethanamine) nucleophilically attacks the carbonyl carbon of the aldehyde (2-pyridinecarboxaldehyde) to form a hemiaminal. This intermediate then dehydrates to form an imine (or the corresponding iminium ion under acidic conditions). The subsequent in-situ reduction of the imine C=N double bond by a selective reducing agent yields the desired secondary amine.
Caption: Reductive amination workflow.
This protocol outlines a robust procedure for the synthesis of this compound using sodium triacetoxyborohydride as the reducing agent, a mild and selective choice that is well-suited for this transformation.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-Pyridinecarboxaldehyde | 107.11 | 10.0 | 1.07 g |
| Pyridin-3-ylmethanamine | 108.14 | 10.0 | 1.08 g |
| Sodium Triacetoxyborohydride | 211.94 | 15.0 | 3.18 g |
| Dichloromethane (DCM) | - | - | 50 mL |
| Saturated aq. NaHCO₃ | - | - | As needed |
| Anhydrous MgSO₄ | - | - | As needed |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-pyridinecarboxaldehyde (1.07 g, 10.0 mmol) and pyridin-3-ylmethanamine (1.08 g, 10.0 mmol).
-
Dissolve the starting materials in dichloromethane (50 mL) and stir the solution at room temperature for 30 minutes.
-
Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. The reaction is mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
The purification of basic amines like the target compound can be challenging on standard silica gel due to strong interactions with the acidic silanol groups, leading to peak tailing and poor separation. To mitigate this, it is highly recommended to pre-treat the silica gel with a triethylamine solution or to use an amine-functionalized silica gel. A suitable eluent system would be a gradient of methanol in dichloromethane, with the addition of a small percentage (0.5-1%) of triethylamine to the mobile phase to improve the elution profile.
Nucleophilic Substitution: A Classic and Reliable Route
An alternative and equally viable synthetic strategy is the nucleophilic substitution of a suitable haloalkylpyridine with a primary amine. This SN2 reaction provides a straightforward method for forging the C-N bond. For the synthesis of our target molecule, this would involve the reaction of pyridin-3-ylmethanamine with 2-(chloromethyl)pyridine.
In this reaction, the primary amine, pyridin-3-ylmethanamine, acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group of 2-(chloromethyl)pyridine. This results in the displacement of the chloride leaving group and the formation of the desired secondary amine. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.
Caption: Nucleophilic substitution workflow.
This protocol provides a general procedure for the synthesis of this compound via nucleophilic substitution.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-(Chloromethyl)pyridine hydrochloride | 164.03 | 10.0 | 1.64 g |
| Pyridin-3-ylmethanamine | 108.14 | 12.0 | 1.30 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 30.0 | 4.15 g |
| Acetonitrile (CH₃CN) | - | - | 50 mL |
| Ethyl Acetate (EtOAc) | - | - | As needed |
| Water | - | - | As needed |
| Anhydrous Na₂SO₄ | - | - | As needed |
Procedure:
-
To a 100 mL round-bottom flask, add 2-(chloromethyl)pyridine hydrochloride (1.64 g, 10.0 mmol), pyridin-3-ylmethanamine (1.30 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).
-
Add acetonitrile (50 mL) and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, filter the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel as described in section 2.1.3.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure and data from analogous compounds.
Physical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₁N₃ |
| Molecular Weight | 185.23 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both pyridine rings and the methylene protons of the linker. The aromatic region (δ 7.0-8.6 ppm) will display characteristic splitting patterns for the 2- and 3-substituted pyridine rings. The two methylene groups adjacent to the nitrogen will likely appear as singlets in the range of δ 3.8-4.0 ppm. A broad singlet corresponding to the N-H proton may be observed, which is exchangeable with D₂O.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will exhibit 11 distinct signals corresponding to the carbon atoms in the molecule. The aromatic carbons will resonate in the region of δ 120-160 ppm. The methylene carbons are expected to appear around δ 50-55 ppm.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 186.1.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹, broad), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C=C and C=N stretching of the pyridine rings (in the 1400-1600 cm⁻¹ region).
Conclusion: A Versatile Synthesis for a Valuable Molecule
This technical guide has detailed two reliable and efficient synthetic routes for the preparation of this compound. Both reductive amination and nucleophilic substitution offer viable pathways, with the choice depending on practical laboratory considerations. The provided protocols, grounded in established chemical principles, are designed to be robust and reproducible. The information on purification and expected characterization data will further aid researchers in obtaining and validating this important chemical building block. As the demand for novel pyridine-based compounds in drug discovery and materials science continues to grow, these detailed synthetic strategies will serve as a valuable resource for the scientific community.
References
- Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995–5996.
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
-
MySkinRecipes. (n.d.). Pyridin-2-yl-pyridin-3-ylmethyl-amine. Retrieved from [Link]
-
PubChem. (n.d.). Bis(2-pyridylmethyl)amine. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]
Sources
Novel synthesis of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine
An In-Depth Technical Guide to the Novel Synthesis of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine
Authored by: A Senior Application Scientist
Abstract
This technical guide presents a novel, efficient, and scalable synthetic route to this compound, a key intermediate for pharmaceutical research and materials science. The described methodology is centered around a one-pot reductive amination strategy, which offers significant advantages over classical multi-step approaches, including improved yield, reduced cycle time, and a more favorable environmental profile. This document provides a comprehensive overview of the synthetic strategy, a detailed step-by-step experimental protocol, and a discussion of the underlying chemical principles that ensure the reaction's efficiency and selectivity. The target audience for this guide includes researchers, scientists, and drug development professionals.
Introduction and Strategic Rationale
Unsymmetrical dipyridinylmethylamines are a class of compounds with significant potential in medicinal chemistry and coordination chemistry. The unique arrangement of the pyridine rings allows for diverse coordination modes with metal centers and provides a scaffold for developing novel ligands and therapeutic agents. The target molecule, this compound, is of particular interest due to the distinct electronic and steric properties of the 2- and 3-substituted pyridine rings.
Traditional synthetic approaches to such unsymmetrical amines often involve multi-step sequences, such as the N-alkylation of a primary amine with a haloalkylpyridine.[1][2][3] While effective, these methods can suffer from drawbacks including the potential for over-alkylation, the need for protecting groups, and the use of potentially hazardous alkylating agents.[4][5] More modern approaches, such as the "borrowing hydrogen" methodology, offer a greener alternative using alcohols as alkylating agents, but may require specialized catalysts.[6][7][8]
This guide details a novel approach centered on the direct reductive amination of pyridine-3-carbaldehyde with pyridin-2-ylmethanamine.[9][10] This strategy was chosen for its operational simplicity, high atom economy, and the commercial availability of the starting materials. The one-pot nature of this reaction, where the intermediate imine is formed and subsequently reduced in situ, minimizes handling and potential decomposition of the imine. Borane-pyridine complex is selected as the reducing agent due to its excellent functional group tolerance, moderate reactivity, and lower toxicity compared to reagents like sodium cyanoborohydride.[9]
Synthetic Pathway Overview
The synthesis of this compound is achieved via a one-pot reductive amination reaction. The overall transformation is depicted below:
Caption: Overall synthetic scheme for the target molecule.
The reaction proceeds in two key stages within the same pot:
-
Imine Formation: The primary amine, pyridin-2-ylmethanamine, reacts with the aldehyde, pyridine-3-carbaldehyde, in methanol to form the corresponding imine intermediate. This reaction is typically reversible and driven to completion by the subsequent reduction step.
-
In Situ Reduction: The borane-pyridine complex is introduced to selectively reduce the C=N double bond of the imine to the desired secondary amine.
This one-pot approach is highly efficient and avoids the isolation of the potentially unstable imine intermediate.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | M.W. | Purity | Supplier |
| Pyridin-2-ylmethanamine | 108.14 g/mol | >98% | Commercially Available |
| Pyridine-3-carbaldehyde | 107.11 g/mol | >98% | Commercially Available |
| Borane-pyridine complex | 92.93 g/mol | 8M in pyridine | Commercially Available |
| Methanol (anhydrous) | 32.04 g/mol | 99.8% | Commercially Available |
| Dichloromethane | 84.93 g/mol | ACS Grade | Commercially Available |
| Saturated aq. NaHCO₃ | - | - | Prepared in-house |
| Anhydrous MgSO₄ | 120.37 g/mol | >97% | Commercially Available |
Step-by-Step Procedure
The following workflow outlines the synthesis, work-up, and purification of this compound.
Sources
- 1. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]
- 2. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. The reductive amination of aldehydes and ketones by catalytic use of dibutylchlorotin hydride complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the NMR and Mass Spectrometry of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine is a diamine ligand of significant interest in coordination chemistry and as a structural motif in pharmaceutical development. Its unique asymmetric design, featuring both 2- and 3-substituted pyridine rings, imparts distinct electronic and steric properties crucial for its function as a chelating agent and a molecular building block. Accurate and unambiguous structural confirmation is paramount for any research or development application. This guide provides a comprehensive technical overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of this compound. We delve into the theoretical underpinnings of the expected spectral data, propose key fragmentation pathways, and provide standardized protocols for data acquisition, offering researchers a robust framework for the characterization of this molecule and its analogues.
Introduction to this compound
The structural analysis of novel or synthesized compounds forms the bedrock of modern chemical and pharmaceutical research. For a molecule like this compound, which possesses multiple coordination sites (two pyridine nitrogens and one secondary amine nitrogen), a precise understanding of its structure is essential for predicting its behavior in complex formation and biological systems. NMR spectroscopy provides unparalleled insight into the molecular framework in solution, while mass spectrometry offers definitive confirmation of molecular weight and crucial structural information through fragmentation analysis. This document serves as a predictive guide, synthesizing foundational spectroscopic principles and data from analogous structures to establish a reliable analytical profile for the title compound.
Molecular Structure and Physicochemical Properties
The first step in any analytical endeavor is to understand the basic properties of the molecule under investigation.
Figure 1: Structure of this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₃N₃ |
| Molecular Weight | 199.25 g/mol |
| Monoisotopic Mass | 199.1109 Da |
| LogP (calculated) | ~1.6 |
| Class | Asymmetric Diamine, Pyridine Derivative |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the definitive method for elucidating the carbon-hydrogen framework of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for full characterization.
Experimental Considerations
The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is a common choice for neutral organic molecules of this type, as it provides excellent solubility and its residual solvent peak does not typically interfere with signals of interest. Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm). The amine proton (-NH-) may exhibit broad signals or exchange with trace acidic protons in the solvent; D₂O exchange experiments can be used to confirm its assignment by causing the signal to disappear.
¹H NMR Spectroscopy: Predicted Data
The asymmetry of the molecule means that all eight protons on the two pyridine rings are chemically distinct, as are the two methylene bridges.
-
Pyridine Ring Protons (δ 7.0 - 8.6 ppm): Protons on an aromatic ring are deshielded due to the ring current. The electron-withdrawing nature of the nitrogen atom further deshields adjacent protons.
-
Pyridin-2-yl Protons: The proton at the 6-position (ortho to nitrogen) is expected to be the most downfield, appearing as a doublet. The protons at positions 3, 4, and 5 will appear as complex multiplets or distinct doublets/triplets in the range of δ 7.1-7.8 ppm.[1][2]
-
Pyridin-3-yl Protons: The protons at the 2- and 6-positions (both ortho to nitrogen) will be the most downfield, likely appearing as a doublet and a doublet of doublets, respectively. The proton at position 4 will be further downfield than the proton at position 5.
-
-
Methylene Protons (-CH₂-) (δ ~3.8 - 4.0 ppm): The two methylene groups are adjacent to both an amine nitrogen and an aromatic ring. They are diastereotopic and thus chemically inequivalent. They are expected to appear as two distinct singlets, as coupling to the single amine proton is often not resolved.
-
Amine Proton (-NH-) (δ ~2.0 - 3.0 ppm, broad): The chemical shift of the secondary amine proton is highly variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet and can be confirmed by D₂O exchange.
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Assignment | Predicted δ (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Py-H (Position 2' & 6') | 8.50 - 8.65 | m | Most deshielded protons on the 3-substituted ring. |
| Py-H (Position 6) | 8.45 - 8.60 | d | Most deshielded proton on the 2-substituted ring. |
| Py-H (Aromatic Region) | 7.10 - 7.80 | m | Remaining 5 pyridine protons, complex overlapping signals. |
| -CH₂- (Pyridin-2-yl) | ~3.90 | s | Methylene bridge adjacent to the 2-substituted ring. |
| -CH₂- (Pyridin-3-yl) | ~3.80 | s | Methylene bridge adjacent to the 3-substituted ring. |
| -NH- | 2.0 - 3.0 | br s | Broad, exchangeable proton. |
¹³C NMR Spectroscopy: Predicted Data
In ¹³C NMR, each unique carbon atom gives a distinct signal. The molecule has 12 carbon atoms, all of which are chemically inequivalent.
-
Pyridine Ring Carbons (δ 120 - 160 ppm): The carbons directly bonded to the nitrogen atom (C2, C6 on the 2-substituted ring; C2, C6 on the 3-substituted ring) are the most deshielded. The carbon atom to which the methylene group is attached (ipso-carbon) will also have a distinct chemical shift.[3]
-
Methylene Carbons (-CH₂-) (δ ~50 - 55 ppm): These aliphatic carbons are shielded relative to the aromatic carbons and will appear in the upfield region of the spectrum. Due to the different electronic environments of the two pyridine rings, two distinct signals are expected.
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Assignment | Predicted δ (ppm) | Notes |
|---|---|---|
| Py-C (ipso, C2) | ~158 | Carbon of the 2-substituted ring bearing the CH₂ group. |
| Py-C (C2', C6') | 148 - 152 | Carbons adjacent to nitrogen on the 3-substituted ring. |
| Py-C (C6) | ~149 | Carbon adjacent to nitrogen on the 2-substituted ring. |
| Py-C (ipso, C3') | ~135 | Carbon of the 3-substituted ring bearing the CH₂ group. |
| Py-C (Aromatic) | 121 - 137 | Remaining 5 pyridine carbons. |
| -CH₂- (Pyridin-2-yl) | ~54 | Methylene carbon attached to the 2-substituted ring. |
| -CH₂- (Pyridin-3-yl) | ~52 | Methylene carbon attached to the 3-substituted ring. |
Mass Spectrometry (MS) Analysis
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns.
Ionization Techniques
For a molecule like this compound, Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for unambiguous determination of the molecular weight. Electron Ionization (EI) can also be used and will induce more extensive fragmentation, which is useful for detailed structural elucidation.
Expected Molecular Ion
The exact mass of the molecule is 199.1109 Da. In ESI-MS in positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of 200.1187 . High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₂H₁₄N₃⁺) to within a few parts per million (ppm).
Fragmentation Analysis
The fragmentation of the molecular ion provides a fingerprint of its structure. The most probable fragmentation pathways involve the cleavage of bonds adjacent to the nitrogen atoms, which stabilizes the resulting positive charge. The C-C bond between the methylene group and the pyridine ring is a benzylic-type position, making it susceptible to cleavage.
Key Fragmentation Pathways (α-cleavage): The most dominant fragmentation mechanism for amines is α-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom.[4][5]
-
Loss of a Pyridin-3-yl radical: Cleavage of the bond between the amine nitrogen and the pyridin-3-ylmethyl group leads to the formation of a stable iminium ion at m/z 107.0609 (C₆H₇N₂⁺).
-
Loss of a Pyridin-2-yl radical: Similarly, cleavage of the bond between the amine nitrogen and the pyridin-2-ylmethyl group results in an iminium ion at m/z 107.0609 (C₆H₇N₂⁺).
-
Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond between the methylene group and the pyridine ring, leading to the formation of tropylium-like ions.
-
Cleavage of the pyridin-2-ylmethyl group results in the formation of the pyridin-2-ylmethyl cation at m/z 92.0500 (C₆H₆N⁺).
-
Cleavage of the pyridin-3-ylmethyl group results in the formation of the pyridin-3-ylmethyl cation, also at m/z 92.0500 (C₆H₆N⁺).
-
Figure 2: Proposed major ESI-MS/MS fragmentation pathways.
Table 3: Predicted Key Mass Fragments
| m/z (calculated) | Formula | Proposed Structure / Origin |
|---|---|---|
| 200.1187 | C₁₂H₁₄N₃⁺ | Protonated Molecular Ion [M+H]⁺ |
| 107.0609 | C₆H₇N₂⁺ | Iminium ion from α-cleavage of either side chain. |
| 92.0500 | C₆H₆N⁺ | Pyridin-2-ylmethyl or Pyridin-3-ylmethyl cation. |
Standardized Experimental Protocols
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.
-
Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A 45-degree pulse angle, 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) are required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Protocol: Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilution: Create a working solution by diluting the stock solution to approximately 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often containing 0.1% formic acid to promote protonation.
-
Acquisition (ESI-MS): Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.
-
Full Scan MS: Acquire data in positive ion mode over a mass range of m/z 50-500 to detect the [M+H]⁺ ion.
-
Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 200.1) as the precursor. Apply collision-induced dissociation (CID) energy to generate fragment ions and record the resulting spectrum.
Integrated Analytical Workflow
The combination of NMR and MS provides a synergistic and definitive characterization of the target molecule.
Sources
An In-depth Technical Guide to (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine, an unsymmetrical dipicolylamine derivative, is a versatile building block in medicinal chemistry. Its unique structural motif, featuring two distinct pyridine rings linked by a secondary amine, offers a valuable scaffold for the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its emerging applications, particularly in the development of kinase inhibitors for cancer therapy.
Chemical Properties and Identification
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 128802-95-9 | N/A |
| Molecular Formula | C₁₁H₁₁N₃ | N/A |
| Molecular Weight | 185.23 g/mol | N/A |
| Appearance | Expected to be an oil or low-melting solid | N/A |
| Solubility | Soluble in common organic solvents such as methanol, dichloromethane, and DMSO | N/A |
Synthesis of this compound
The most common and efficient method for the synthesis of unsymmetrical dipicolylamines like this compound is through reductive amination. This strategy involves the reaction of a pyridinecarboxaldehyde with a pyridinylmethanamine in the presence of a reducing agent.
Conceptual Synthesis Workflow
Caption: A conceptual workflow for the synthesis of this compound via reductive amination.
Detailed Experimental Protocol: Reductive Amination
This protocol is a representative procedure based on established methods for reductive amination of pyridine aldehydes.[1][2]
Materials:
-
2-Pyridinecarboxaldehyde
-
3-Pyridinemethanamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-pyridinemethanamine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5-2.0 eq) in anhydrous DCM.
-
Slowly add the slurry of the reducing agent to the reaction mixture. The addition should be done portion-wise to control any potential exotherm.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure this compound.
Self-Validation: The success of the synthesis can be confirmed by spectroscopic analysis of the purified product. The disappearance of the aldehyde proton signal (around 10 ppm) in the ¹H NMR spectrum and the appearance of new signals corresponding to the methylene bridges and the secondary amine proton are key indicators. Mass spectrometry should show a molecular ion peak corresponding to the expected molecular weight of the product.
Analytical Characterization
Expected ¹H NMR (Nuclear Magnetic Resonance) Data:
-
Aromatic Protons: Multiple signals in the range of 7.0-8.6 ppm, corresponding to the protons on the two pyridine rings.
-
Methylene Protons: Two distinct singlets or AB quartets in the range of 3.5-4.5 ppm, each integrating to 2H, corresponding to the two -CH₂- groups.
-
Amine Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, typically in the range of 2.0-5.0 ppm.
Expected ¹³C NMR Data:
-
Aromatic Carbons: Multiple signals in the aromatic region (120-160 ppm).
-
Methylene Carbons: Two signals in the aliphatic region (typically 40-60 ppm).
Expected Mass Spectrometry Data:
-
[M+H]⁺: The protonated molecular ion peak would be expected at m/z 186.1031 (calculated for C₁₁H₁₂N₃⁺).
Applications in Drug Discovery
The dipicolylamine scaffold is a privileged structure in medicinal chemistry due to its ability to act as a versatile ligand for metal ions and to form key hydrogen bond interactions with biological targets. This compound, in particular, serves as a crucial intermediate in the synthesis of kinase inhibitors.
Role as a Kinase Inhibitor Scaffold
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The pyridine moieties in this compound can form crucial hydrogen bonds with the hinge region of the kinase domain, a common feature of many kinase inhibitors.[3] The secondary amine provides a convenient point for further chemical modification, allowing for the introduction of various substituents to enhance potency and selectivity.
While specific drugs synthesized directly from this compound are not prominently disclosed in the public domain, the broader class of pyridinyl-amine derivatives has been extensively explored in the development of inhibitors for various kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been designed and synthesized as potent CDK2 inhibitors for cancer therapy.[4][5]
-
KDR Kinase: N-(1,3-thiazol-2-yl)pyridin-2-amines have been identified as potent inhibitors of KDR kinase, which is involved in angiogenesis.[6]
-
MmpL3 Inhibitors: Pyridine-2-methylamine derivatives have been investigated as inhibitors of MmpL3, a crucial protein in Mycobacterium tuberculosis, for the development of new anti-tubercular agents.[7]
The unsymmetrical nature of this compound allows for the differential functionalization of the two pyridine rings, enabling the synthesis of highly specific and potent kinase inhibitors.
Suppliers
A number of chemical suppliers offer this compound for research and development purposes.
| Supplier | Product Number (if available) | Website |
| Santa Cruz Biotechnology, Inc. | sc-280596 | |
| Apollo Scientific | OR5671 | |
| BLDpharm | BD01039697 | |
| Dana Bioscience | BD01039697-1g | [Link] |
Conclusion
This compound is a valuable and versatile building block with significant potential in drug discovery, particularly in the synthesis of kinase inhibitors. Its straightforward synthesis via reductive amination and the unique properties of its dipicolylamine scaffold make it an attractive starting point for the development of novel therapeutic agents. This guide provides a foundational understanding of this compound for researchers and scientists working at the forefront of medicinal chemistry.
References
-
Synthesis General Procedures Method A: Preparation for compound E. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
- US Patent for Synthesis method and intermediates of pyridin-2-yl-methylamine. (2007). Google Patents.
- The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. (2004). Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945.
- Pang, J. H., Ong, D. Y., & Chiba, S. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 363-373.
-
Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]
- Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. (1998). Google Patents.
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2021). Molecules, 26(15), 4478.
- Synthesis method and intermediates of pyridin-2-yl-methylamine. (2003). Google Patents.
- Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. (2024). Bioorganic Chemistry, 143, 107019.
- N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (2023). RSC Advances, 13(50), 35057-35071.
- Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (2021). Journal of Medicinal Chemistry, 64(15), 11476-11491.
- Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. (2019). Organic & Biomolecular Chemistry, 17(42), 9329-9333.
- Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. (1999). Google Patents.
- A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (1995). The Journal of Organic Chemistry, 60(19), 5995-5996.
-
N-(Pyridin-2-ylmethyl)pyridin-2-amine. (2011). ResearchGate. Retrieved January 17, 2026, from [Link]
- Synthesis and characterization of bis(2-pyridylmethyl)amine complexes of manganese(II), zinc(II), and cadmium(II). (1998). Inorganic Chemistry, 37(12), 2952-2959.
- The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. (2015).
-
Synthesis, Spectroscopic and Biological Studies of a New Some Complexes with N-Pyridin-2-Ylmethyl-Benzene-1,2-Diamine. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Reductive Amination of Aldehydes with a Primary Amine and 2-Picoline Borane (pic-BH3). (2022). ResearchGate. Retrieved January 17, 2026, from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine: Commercial Availability, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine, an unsymmetrical dipicolylamine, is a heterocyclic compound of increasing interest within medicinal chemistry and materials science. Its structure, featuring two distinct pyridine rings linked by a secondary amine, offers a versatile scaffold for the development of novel therapeutic agents and functional materials. The differential reactivity and coordination properties of the pyridin-2-yl and pyridin-3-yl moieties make this compound a valuable building block for creating complex molecular architectures with tailored biological activities and material properties. This guide provides a comprehensive overview of its commercial availability, a detailed synthesis protocol, and expected analytical characterization data.
Part 1: Commercial Availability and Identification
This compound is available from a number of chemical suppliers catering to the research and development sector. When sourcing this compound, it is crucial to use the correct chemical identifiers to ensure the procurement of the intended molecule.
Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 128802-95-9 |
| Molecular Formula | C₁₂H₁₃N₃ |
| Molecular Weight | 199.25 g/mol |
| Alternative Names | 1-(Pyridin-2-yl)-N-(pyridin-3-ylmethyl)methanamine |
Note on a potential nomenclature ambiguity: Researchers may encounter a similarly named compound, "Pyridin-2-yl-pyridin-3-ylmethyl-amine," sometimes associated with CAS number 865075-23-6. Structurally, this name is ambiguous. However, it is most likely a synonym for N-(pyridin-3-ylmethyl)pyridin-2-amine, a structurally distinct primary amine. For the secondary amine that is the subject of this guide, CAS number 128802-95-9 is the correct identifier.
Commercial Suppliers
A summary of known suppliers for this compound (CAS 128802-95-9) is provided below. Purity and available quantities may vary.
| Supplier | Product Number (Example) | Purity |
| Santa Cruz Biotechnology | sc-225528 | ≥90% |
| BLD Pharm | BD109575 | ≥97% |
| Apollo Scientific | OR5671 | Inquire |
| Guidechem | 128802-95-9 | Varies |
Part 2: Synthesis Methodology
The synthesis of unsymmetrical secondary amines such as this compound is most effectively achieved through reductive amination. This widely used method involves the reaction of an aldehyde with a primary amine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The choice of a mild reducing agent is critical to prevent the reduction of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent reagent for this purpose due to its selectivity for imines and iminium ions over carbonyls.[1][2]
Two convergent synthetic routes are plausible for the preparation of this compound, as illustrated in the workflow diagram below. Both routes are expected to yield the desired product.
Sources
Thermogravimetric analysis of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine
An In-depth Technical Guide to the Thermogravimetric Analysis of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Foreword
Introduction: The Significance of Thermal Stability in Drug Development
This compound is a diamine featuring two pyridine rings linked by a secondary amine. Its structural isomerism, with pyridyl groups at the 2 and 3 positions, presents an interesting case for thermal analysis, as even subtle differences in molecular structure can significantly impact thermal properties.[3][4] The thermal stability of such a compound is a critical parameter, influencing its storage, handling, and processing conditions during pharmaceutical manufacturing. Thermogravimetric analysis (TGA) is an essential technique for determining this stability by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6]
This guide will provide a comprehensive overview of the thermogravimetric analysis of this compound. We will delve into a proposed thermal decomposition mechanism, a detailed experimental protocol for TGA, and an in-depth interpretation of the resulting data.
Proposed Thermal Decomposition Pathway
Based on the structure of this compound and the known thermal behavior of related pyridine-containing compounds, a multi-stage decomposition process is anticipated.[2][7][8] The presence of two pyridine rings and a central secondary amine suggests potential cleavage points at the C-N bonds and fragmentation of the pyridine rings at higher temperatures.
A plausible decomposition pathway is as follows:
-
Initial Decomposition: The initial step is likely the cleavage of one of the pyridin-2-ylmethyl or pyridin-3-ylmethyl groups. The C-N bond connecting the methylene bridge to the secondary amine is a potential weak point.
-
Secondary Fragmentation: Following the initial cleavage, further fragmentation of the resulting radicals and the remaining structure would occur. This could involve the loss of the second pyridine-containing fragment.
-
Pyridine Ring Decomposition: At higher temperatures, the pyridine rings themselves are expected to decompose, leading to the formation of various gaseous products.
The isomeric nature of the compound, with one pyridine ring substituted at the 2-position and the other at the 3-position, may influence the decomposition onset temperature and the profile of the TGA curve.
Experimental Protocol: Thermogravimetric Analysis
To ensure the reliability and reproducibility of the TGA data, a meticulously designed experimental protocol is essential. The following is a comprehensive, step-by-step methodology for the thermogravimetric analysis of this compound.
Instrumentation and Calibration
-
Instrument: A calibrated simultaneous thermal analyzer (STA) capable of performing both TGA and Differential Scanning Calorimetry (DSC) is recommended.
-
Calibration: The instrument should be calibrated for mass and temperature using certified reference materials (e.g., indium for temperature and calcium oxalate for mass loss).
Sample Preparation
-
Ensure the this compound sample is of high purity and has been adequately dried to remove any residual solvents.
-
Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.
-
Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.
TGA Experimental Parameters
| Parameter | Value | Rationale |
| Temperature Range | Ambient to 800 °C | To ensure complete decomposition and capture all thermal events. |
| Heating Rate | 10 °C/min | A standard heating rate that provides good resolution of thermal events.[6][9] |
| Atmosphere | Nitrogen (Inert) | To study the thermal decomposition without oxidative effects.[6] |
| Flow Rate | 50 mL/min | To ensure a consistent and inert environment around the sample. |
| Crucible Type | Alumina | Inert and stable at high temperatures. |
Experimental Workflow Diagram
Caption: Experimental workflow for the TGA of this compound.
Data Analysis and Interpretation
The TGA of this compound is expected to show a multi-step decomposition profile. The resulting TGA and its first derivative (DTG) curves provide quantitative information about the thermal stability and decomposition kinetics of the compound.
Hypothetical TGA and DTG Data
The following table summarizes the expected thermal decomposition events for this compound based on the proposed mechanism.
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | DTG Peak (°C) | Proposed Lost Fragment(s) |
| Step 1 | 250 - 350 | ~42% | ~320 | C₅H₄NCH₂ (Pyridin-2-ylmethyl radical) or C₅H₄NCH₂ (Pyridin-3-ylmethyl radical) |
| Step 2 | 350 - 500 | ~42% | ~430 | Remaining pyridin-methyl fragment |
| Step 3 | 500 - 700 | ~16% | Multiple, broad | Decomposition of residual char |
Interpretation of the TGA Curve
-
Onset of Decomposition: The initial weight loss, starting around 250 °C, indicates the onset of thermal decomposition. This temperature is a critical indicator of the compound's thermal stability.
-
Decomposition Steps: The distinct steps in the TGA curve, corresponding to peaks in the DTG curve, suggest a sequential decomposition process. The first two steps, with roughly equal mass loss, support the proposed cleavage of the two pyridin-methyl groups.
-
Residual Mass: A small residual mass at the end of the experiment is expected, representing a carbonaceous char.
Proposed Decomposition Pathway Visualization
Caption: Proposed thermal decomposition pathway of this compound.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the thermogravimetric analysis of this compound. While the presented data is a scientifically grounded projection, it underscores the importance of empirical investigation. The proposed multi-step decomposition, initiated by the cleavage of a pyridin-methyl group, offers a plausible model for the thermal degradation of this molecule.
For future work, it is highly recommended to couple the TGA instrument with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).[10] This would allow for the identification of the evolved gaseous products at each decomposition step, providing definitive evidence for the proposed mechanism. Furthermore, a comparative study with its (pyridin-2-ylmethyl)(pyridin-4-ylmethyl)amine and (pyridin-3-ylmethyl)(pyridin-4-ylmethyl)amine isomers would provide valuable insights into the structure-stability relationships of these important pharmaceutical intermediates.
References
-
ResearchGate. TGA/DTG of the prepared pyridine-containing polymers 31-34 and 39-42. Available at: [Link]
-
ResearchGate. Thermogravimetric and DTG curves for FePyTCN: a with an open pan and b.... Available at: [Link]
-
ResearchGate. Thermogravimetric analysis (TGA) of complexes 1-4. Available at: [Link]
-
MySkinRecipes. Pyridin-2-yl-pyridin-3-ylmethyl-amine. Available at: [Link]
- Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Zachariah Group. Master Equation Analysis of Thermal Activation Reactions: Reversible Isomerization and Decomposition. Available at: [Link]
-
RSC Publishing. Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies. Available at: [Link]
-
ACS Publications. Thermal Analysis | Analytical Chemistry. Available at: [Link]
-
MDPI. Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Available at: [Link]
-
ResearchGate. Thermogravimetric analysis (TGA) curves of Ac-CNImPy and PXZ-CNImPy. Available at: [Link]
-
National Institutes of Health. Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies. Available at: [Link]
-
ACS Applied Polymer Materials. Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. Available at: [Link]
-
Wikipedia. Transition metal pyridine complexes. Available at: [Link]
-
National Institutes of Health. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available at: [Link]
-
MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link]
-
MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Available at: [Link]
Sources
- 1. Pyridin-2-yl-pyridin-3-ylmethyl-amine [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05305B [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine in Coordination Chemistry
For: Researchers, scientists, and drug development professionals
Introduction: A Ligand of Untapped Potential
(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine, a dissymmetric bis(picolyl)amine derivative, presents a fascinating yet underexplored scaffold for coordination chemistry. While its symmetric counterpart, bis(pyridin-2-ylmethyl)amine (bpa), is a well-established tridentate ligand, the introduction of a pyridin-3-yl moiety introduces electronic and steric asymmetry. This subtle modification can have profound effects on the geometric and electronic properties of the resulting metal complexes, opening new avenues for applications in catalysis, materials science, and bioinorganic chemistry.
This guide provides a comprehensive overview of the synthesis, coordination chemistry, and potential applications of this compound. The protocols and insights presented herein are grounded in established principles of coordination chemistry and draw upon the extensive literature of related pyridylamine ligands.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the reductive amination of 2-pyridinecarboxaldehyde with 3-aminomethylpyridine.
Proposed Synthetic Protocol: Reductive Amination
This protocol details the synthesis of the title ligand via the formation of a Schiff base intermediate, followed by in-situ reduction.
Materials:
-
2-Pyridinecarboxaldehyde
-
3-(Aminomethyl)pyridine
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Schiff Base Formation:
-
In a 250 mL round-bottom flask, dissolve 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol (100 mL).
-
To this solution, add 3-(aminomethyl)pyridine (1.0 eq) dropwise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 4 hours to facilitate the formation of the imine intermediate.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of distilled water (50 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of dichloromethane/methanol) to afford this compound as a pale yellow oil.
-
Synthesis Workflow Diagram
Caption: Reductive amination workflow for the synthesis of the target ligand.
Synthesis of Metal Complexes
The versatile nature of this compound allows for the formation of a variety of coordination complexes. It can act as a bidentate or tridentate ligand depending on the metal ion, counter-ion, and reaction conditions.
Protocol for Synthesis of a Cu(II) Complex
This protocol describes the synthesis of a representative copper(II) complex, where the ligand is expected to act as a tridentate N,N,N-donor.
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol
-
Diethyl ether
-
Standard glassware
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL).
-
In a separate flask, dissolve copper(II) chloride dihydrate (1.0 eq) in ethanol (10 mL).
-
Add the copper(II) solution dropwise to the stirred ligand solution at room temperature.
-
A color change and/or precipitation should be observed.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol, followed by diethyl ether.
-
Dry the complex under vacuum.
Protocol for Synthesis of a Pd(II) Complex
This protocol outlines the synthesis of a palladium(II) complex, where the ligand is likely to coordinate in a bidentate fashion, which is common for square planar Pd(II) centers.
Materials:
-
This compound
-
Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)
-
Acetonitrile (anhydrous)
-
Pentane
-
Standard inert atmosphere glassware (Schlenk line)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve bis(acetonitrile)palladium(II) chloride (1.0 eq) in anhydrous acetonitrile (15 mL).
-
In a separate Schlenk flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile (10 mL).
-
Slowly add the ligand solution to the stirred palladium precursor solution at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours, during which a precipitate may form.
-
Reduce the volume of the solvent under vacuum if necessary.
-
Add pentane to precipitate the product fully.
-
Isolate the solid by filtration under inert atmosphere, wash with pentane, and dry under vacuum.
Characterization of the Ligand and its Complexes
Thorough characterization is crucial to confirm the identity and purity of the synthesized compounds.
Spectroscopic and Analytical Data
| Technique | Ligand | Cu(II) Complex | Pd(II) Complex |
| ¹H NMR | Complex multiplets in the aromatic region (δ 7.0-8.5 ppm). Singlet for the methylene protons. | Paramagnetically broadened, not typically informative. | Downfield shift of pyridine and methylene proton signals upon coordination. |
| ¹³C NMR | Resonances for all unique carbon atoms. | Paramagnetically broadened. | Downfield shift of pyridine and methylene carbon signals. |
| FT-IR (cm⁻¹) | C=N and C=C stretching of pyridine rings (~1600-1400 cm⁻¹). N-H stretching (~3300 cm⁻¹). | Shift in pyridine ring vibrations upon coordination. | Shift in pyridine ring vibrations. Disappearance of N-H stretch if deprotonated. |
| UV-Vis | π-π* transitions of the pyridine rings. | d-d transitions in the visible region, charge transfer bands. | d-d transitions and ligand-to-metal charge transfer bands. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass. | Isotopic pattern characteristic of copper. | Isotopic pattern characteristic of palladium. |
Expected Coordination Modes
The flexibility of the methylene linkers allows for different coordination modes.
Caption: Potential bidentate and tridentate coordination modes of the ligand.
Potential Applications
The unique electronic and steric properties of complexes derived from this compound suggest their utility in several areas.
Catalysis: Asymmetric Oxidation
The dissymmetry of the ligand makes it a candidate for applications in asymmetric catalysis. For instance, a manganese complex could be investigated as a catalyst for the epoxidation of olefins.
Experimental Workflow: Catalytic Epoxidation of Styrene
-
Catalyst Preparation: Synthesize the Mn(II) complex of this compound, for example, by reacting the ligand with Mn(ClO₄)₂·6H₂O in a suitable solvent.
-
Reaction Setup: In a typical reaction, the Mn(II) complex (1-5 mol%) is dissolved in a solvent mixture (e.g., acetonitrile/water).
-
Substrate and Oxidant Addition: Add the substrate (e.g., styrene, 1.0 eq) to the catalyst solution. Then, add the oxidant (e.g., hydrogen peroxide, 2.0 eq) slowly over a period of time.
-
Monitoring and Analysis: Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, quench any remaining oxidant and extract the product.
-
Characterization: Analyze the product mixture by GC or ¹H NMR to determine the conversion and selectivity for the epoxide. Chiral HPLC can be used to determine the enantiomeric excess.
Bioinorganic Chemistry and Drug Development
The pyridine and amine moieties are common pharmacophores. Metal complexes can exhibit enhanced biological activity compared to the free ligand. For example, zinc complexes of similar ligands have been explored for their potential as therapeutic agents. The dissymmetry could be exploited to achieve selective binding to biological targets.[1]
Conclusion
This compound is a ligand with significant, yet largely unexplored, potential in coordination chemistry. Its asymmetric design offers a platform for developing novel metal complexes with unique reactivity and properties. The protocols and insights provided in this guide are intended to serve as a foundation for further research into this promising molecule and its applications in catalysis, materials science, and medicinal chemistry.
References
- Vertex AI Search. (n.d.). Pyridin-2-yl-pyridin-3-ylmethyl-amine - MySkinRecipes.
Sources
The Emerging Role of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine in Homogeneous Catalysis: A Guide for the Research Scientist
Introduction: Unlocking Catalytic Potential Beyond Pharmaceuticals
(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine, a molecule recognized for its utility as a key intermediate in the synthesis of sophisticated pharmaceutical agents like kinase inhibitors, is now drawing attention for its untapped potential in the realm of homogeneous catalysis.[1] While its application in drug development is established, the unique electronic and steric properties conferred by its unsymmetrical bis(picolyl)amine framework suggest a promising future as a versatile ligand for transition metal-catalyzed reactions.
This guide serves as a comprehensive resource for researchers and drug development professionals interested in exploring the catalytic applications of this intriguing ligand. We will delve into the fundamental principles that underpin its potential catalytic activity, provide detailed protocols for the synthesis of its transition metal complexes, and outline experimental procedures for evaluating its efficacy in key organic transformations. Our approach is grounded in established catalytic principles, drawing parallels with well-studied analogous ligand systems to provide a robust starting point for your research endeavors.
Ligand Design and Rationale for Catalytic Applications
The catalytic prowess of a transition metal complex is intrinsically linked to the nature of its coordinating ligands. This compound offers a unique combination of features that make it an attractive candidate for ligand development:
-
Tridentate N-Donor Coordination: The ligand features three nitrogen donor atoms—two from the pyridine rings and one from the secondary amine—allowing it to form stable complexes with a variety of transition metals. This tridentate coordination can enhance the stability of the catalytic species, preventing ligand dissociation and promoting higher turnover numbers.
-
Asymmetric Coordination Sphere: The placement of the nitrogen atoms on the pyridine rings (at the 2- and 3-positions) creates an asymmetric coordination environment around the metal center. This inherent chirality can be exploited in enantioselective catalysis, a critical aspect of modern pharmaceutical synthesis.
-
Tunable Electronic Properties: The pyridine rings can be functionalized with electron-donating or electron-withdrawing groups, allowing for the fine-tuning of the electronic properties of the metal center. This modulation can significantly impact the catalytic activity and selectivity of the complex.[2]
-
Flexibility for Diverse Geometries: The methylene linkers provide conformational flexibility, enabling the ligand to accommodate different coordination geometries favored by various transition metals in different oxidation states.
These features suggest that complexes of this compound could be effective in a range of catalytic reactions, including cross-coupling, hydrogenation, and oxidation reactions.
Synthesis of this compound and its Transition Metal Complexes
A crucial first step in exploring the catalytic applications of this ligand is its efficient synthesis and subsequent complexation to a desired transition metal.
Protocol 1: Synthesis of this compound
This protocol is based on a reductive amination strategy, a reliable method for the formation of C-N bonds.
Materials:
-
Pyridine-2-carboxaldehyde
-
Pyridin-3-ylmethanamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of pyridin-3-ylmethanamine (1.0 eq) in 1,2-dichloroethane (0.2 M), add pyridine-2-carboxaldehyde (1.05 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield this compound as a pure compound.
Protocol 2: General Synthesis of a Palladium(II) Complex
Palladium complexes are widely used in cross-coupling reactions. This protocol describes a general method for the synthesis of a Pd(II) complex with this compound.
Materials:
-
This compound
-
Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
In a separate Schlenk flask, dissolve Bis(acetonitrile)palladium(II) chloride (1.0 eq) in anhydrous acetonitrile.
-
Slowly add the palladium precursor solution to the ligand solution with vigorous stirring at room temperature.
-
A precipitate may form immediately or upon stirring for a few hours.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Filter the resulting solid, wash with a small amount of cold acetonitrile, and then with anhydrous diethyl ether.
-
Dry the solid under vacuum to obtain the desired palladium(II) complex.
-
Characterize the complex using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.
Potential Catalytic Applications and Experimental Protocols
While specific catalytic applications for this compound are not yet extensively documented in the literature, its structural similarity to other successful pyridine-based ligands allows us to propose its use in several key transformations.
Application Note 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation in organic synthesis. Palladium complexes bearing N-donor ligands are highly effective catalysts for this reaction.[2][3]
Rationale: The this compound ligand can stabilize the active Pd(0) species and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the ligand can be tuned to optimize the reaction for a variety of substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
Materials:
-
Aryl bromide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) complex from Protocol 2 (0.01 - 1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
To a reaction vessel, add the aryl bromide, arylboronic acid, potassium carbonate, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent mixture (1,4-dioxane/water) via syringe.
-
Heat the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Hypothetical)
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 0.1 | >95 |
| 2 | 1-Bromo-4-methoxybenzene | 4-Acetylphenylboronic acid | 0.1 | 92 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | 0.5 | 85 |
Application Note 2: Asymmetric Hydrogenation
The development of chiral ligands for asymmetric hydrogenation is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals. The inherent asymmetry of this compound makes it a candidate for such applications when complexed with metals like rhodium or iridium.
Rationale: A chiral metal complex formed with this compound could create a chiral pocket around the metal center, enabling the stereoselective addition of hydrogen to a prochiral substrate.
Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Ketone
Materials:
-
Prochiral ketone (e.g., acetophenone) (1.0 eq)
-
Rhodium(I) precursor (e.g., [Rh(COD)₂]BF₄)
-
This compound ligand
-
Methanol (degassed)
-
High-pressure autoclave
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, prepare the catalyst in situ by stirring the rhodium(I) precursor and the ligand (1:1.1 molar ratio) in methanol for 30 minutes.
-
Add the prochiral ketone to the catalyst solution.
-
Transfer the solution to a high-pressure autoclave.
-
Pressurize the autoclave with hydrogen gas (10-50 bar).
-
Stir the reaction at the desired temperature (e.g., 25-50 °C) for 12-24 hours.
-
Carefully vent the autoclave and concentrate the reaction mixture.
-
Determine the conversion and enantiomeric excess (ee) of the product by chiral HPLC or GC.
Quantitative Data Summary (Hypothetical)
| Entry | Substrate | Catalyst System | Pressure (bar) | Conversion (%) | ee (%) |
| 1 | Acetophenone | [Rh(COD)₂(L)]BF₄ | 20 | >99 | 85 (R) |
| 2 | 1-(4-Methoxyphenyl)ethanone | [Rh(COD)₂(L)]BF₄ | 20 | >99 | 90 (S) |
Visualizing Catalytic Pathways
To better understand the proposed catalytic cycles, we can visualize them using Graphviz diagrams.
Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for asymmetric hydrogenation.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, ligand for homogeneous catalysis. Its unique structural and electronic features provide a strong foundation for the development of novel catalysts for a wide range of organic transformations. The protocols and application notes provided herein offer a starting point for researchers to investigate the catalytic potential of this versatile molecule. Future work should focus on the synthesis of a broader range of metal complexes and their systematic evaluation in various catalytic reactions, including a detailed investigation into their potential for enantioselective catalysis. As our understanding of this ligand system grows, we anticipate that this compound will become a valuable tool in the arsenal of the synthetic chemist.
References
-
MySkinRecipes. Pyridin-2-yl-pyridin-3-ylmethyl-amine. [Link]
-
Khan, I., et al. (2022). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 27(19), 6285. [Link]
- Google Patents.
-
Wang, Y., et al. (2022). Transition metal complexes constructed by pyridine–amino acid: fluorescence sensing and catalytic properties. RSC Advances, 12(43), 28169-28178. [Link]
- Google Patents.
- Google Patents.
-
ACS Publications. Synthesis and characterization of bis(2-pyridylmethyl)amine complexes of manganese(II), zinc(II), and cadmium(II). [Link]
-
IUCr Journals. Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. [Link]
-
IntechOpen. Pyridine: A Useful Ligand in Transition Metal Complexes. [Link]
-
Semantic Scholar. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]
-
ResearchGate. Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity. [Link]
-
National Institutes of Health. Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. [Link]
-
Wikipedia. Transition metal pyridine complexes. [Link]
-
ResearchGate. Copper(II) complexes containing N,N0-BIDENTATEN-(Pyridin-2-ylmethyl) aniline and Its derivatives: Synthesis, structure and magnetic property. [Link]
-
ResearchGate. N-(Pyridin-2-ylmethyl)pyridin-2-amine. [Link]
-
National Institutes of Health. N-(Pyridin-2-ylmethyl)pyridin-2-amine. [Link]
Sources
The Emerging Potential of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine in Asymmetric Synthesis: Application Notes and Protocols
Introduction: A Novel Ligand Scaffold for Asymmetric Catalysis
In the ever-evolving landscape of asymmetric synthesis, the design and application of novel chiral ligands are paramount to unlocking new chemical transformations and improving the efficiency and selectivity of existing ones. While extensive research has been dedicated to well-established ligand families, there remains a vast, underexplored territory of chiral molecules with the potential to serve as powerful tools for enantioselective catalysis. (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine emerges as a promising, yet underutilized, scaffold in this context. Its unique structural features, combining the coordination properties of two distinct pyridine rings with a chiral secondary amine backbone, suggest a rich potential for inducing high levels of stereocontrol in a variety of metal-catalyzed reactions.
This guide provides a comprehensive overview of the prospective applications of this compound in asymmetric synthesis. While specific, peer-reviewed applications of this exact ligand are not yet widely documented, this document will extrapolate from the well-established principles of asymmetric catalysis and the known reactivity of structurally related chiral diamine and pyridine-containing ligands. We will delve into the plausible synthetic routes for this ligand, propose its application in key asymmetric transformations, provide detailed experimental protocols, and discuss the mechanistic basis for enantioselection.
Synthesis of this compound: A Plausible Synthetic Approach
The synthesis of this compound can be envisioned through a straightforward reductive amination strategy, a robust and widely used method for the formation of secondary amines.
Proposed Synthetic Pathway:
Caption: Plausible synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Pyridine-2-carboxaldehyde
-
Pyridin-3-ylmethanamine
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Separatory funnel
Procedure:
-
Imine Formation:
-
In a 100 mL round-bottom flask, dissolve pyridine-2-carboxaldehyde (1.0 eq) in anhydrous methanol (20 mL).
-
To this solution, add pyridin-3-ylmethanamine (1.0 eq) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water (10 mL).
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the remaining aqueous residue, add dichloromethane (30 mL) and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
-
Characterization: The structure and purity of the synthesized ligand should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Asymmetric Catalysis: A World of Possibilities
The bidentate N,N'-coordination motif of this compound makes it an excellent candidate as a chiral ligand for a variety of transition metals, including but not limited to palladium, rhodium, iridium, and copper. The chirality at the secondary amine center, coupled with the steric and electronic properties of the two distinct pyridine rings, can create a well-defined chiral pocket around the metal center, enabling high levels of enantiocontrol.
Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed asymmetric allylic alkylation is a powerful C-C bond-forming reaction.[1] A chiral ligand is crucial for differentiating the two enantiotopic faces of the nucleophile or the two termini of the π-allyl palladium intermediate.
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for Pd-catalyzed Asymmetric Allylic Alkylation.
Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate
Materials:
-
[Pd(π-allyl)Cl]₂
-
This compound (as the chiral ligand, L*)
-
1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon)
Procedure:
-
Catalyst Pre-formation (in-situ):
-
In a flame-dried Schlenk tube under an argon atmosphere, add [Pd(π-allyl)Cl]₂ (0.01 eq) and the chiral ligand L* (0.025 eq).
-
Add anhydrous toluene (1 mL) and stir the mixture at room temperature for 30 minutes.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk tube, dissolve 1,3-diphenyl-2-propenyl acetate (1.0 eq) in anhydrous toluene (2 mL).
-
Add dimethyl malonate (1.2 eq), followed by BSA (1.3 eq) and KOAc (0.05 eq).
-
-
Reaction Execution:
-
Add the pre-formed catalyst solution to the reaction mixture at room temperature.
-
Stir the reaction at the desired temperature (e.g., 25-50 °C) and monitor its progress by TLC or GC.
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Data Presentation:
| Entry | Ligand | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | L | 25 | 24 | Optimize | Determine |
| 2 | L | 40 | 12 | Optimize | Determine |
Asymmetric Hydrogenation
Iridium and Rhodium complexes bearing chiral N,N-ligands are highly effective for the asymmetric hydrogenation of various prochiral substrates, such as ketones and imines.[2][3]
Proposed Catalytic System:
Caption: Simplified overview of an asymmetric hydrogenation catalytic cycle.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
Materials:
-
[Ir(COD)Cl]₂
-
This compound (as the chiral ligand, L*)
-
Acetophenone
-
Iodine (I₂)
-
Methanol (anhydrous)
-
High-pressure autoclave equipped with a magnetic stir bar
Procedure:
-
Catalyst Activation:
-
In a glovebox, charge a Schlenk tube with [Ir(COD)Cl]₂ (0.005 eq), the chiral ligand L* (0.011 eq), and I₂ (0.01 eq).
-
Add anhydrous methanol (5 mL) and stir the mixture at room temperature for 1 hour.
-
-
Reaction Setup:
-
Transfer the activated catalyst solution to the high-pressure autoclave.
-
Add acetophenone (1.0 eq).
-
-
Hydrogenation:
-
Seal the autoclave, purge with argon, and then pressurize with hydrogen gas to the desired pressure (e.g., 50 bar).
-
Stir the reaction at room temperature for the specified time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
Carefully vent the autoclave and purge with argon.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral GC or HPLC analysis.
-
Data Presentation:
| Entry | H₂ Pressure (bar) | Time (h) | Conversion (%) | ee (%) |
| 1 | 50 | 12 | Determine | Determine |
| 2 | 80 | 12 | Determine | Determine |
Trustworthiness and Self-Validation
The protocols provided are based on well-established procedures in asymmetric catalysis and serve as a starting point for optimization. For any new ligand-catalyst system, it is crucial to perform systematic screening of reaction parameters, including:
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact both reactivity and enantioselectivity.
-
Temperature: Lower temperatures generally lead to higher enantioselectivity, but at the cost of reaction rate.
-
Pressure (for hydrogenation): Higher hydrogen pressure can increase the reaction rate.
-
Counter-ion/Additives: In many catalytic systems, additives can play a crucial role in catalyst activation and stability.
A thorough optimization of these parameters is essential for achieving the full potential of the this compound ligand in any given asymmetric transformation.
Conclusion
This compound represents a structurally intriguing and potentially powerful chiral ligand for asymmetric catalysis. While its application is yet to be extensively explored, its modular synthesis and the predictable coordination chemistry of its constituent pyridine and amine moieties provide a strong foundation for its successful implementation in a range of enantioselective reactions. The protocols and mechanistic insights provided in this guide are intended to serve as a catalyst for further research and development in this promising area, empowering researchers to unlock new frontiers in asymmetric synthesis.
References
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]
-
Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
- Hartwig, J. F. (2010).
- Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004).
- US Patent US7208603B2, Synthesis method and intermedi
Sources
- 1. Pd and Mo Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation with iridium C,N and N,P ligand complexes: characterization of dihydride intermediates with a coordinated alkene. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the Dipyridinylmethylamine Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, desirable physicochemical properties, and versatile biological activity is perpetual. Among the privileged heterocyclic systems, pyridine-based structures are extensively utilized in drug design due to their profound impact on pharmacological activity. The (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine scaffold, a unique secondary amine linking two distinct pyridine rings, has emerged as a particularly valuable building block. Its strategic importance lies in the spatial arrangement of the two pyridine nitrogens, which can engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and metal coordination. This, combined with the conformational flexibility of the central methylene bridges, allows for the precise orientation of substituents to optimize target binding and pharmacokinetic properties.
This guide provides an in-depth exploration of this compound as a key intermediate in drug discovery. We will delve into its synthesis, functionalization, and application in the development of therapeutic agents, supported by detailed protocols and insights into structure-activity relationships (SAR).
Physicochemical Properties and Design Rationale
The utility of this compound in medicinal chemistry is underpinned by its inherent physicochemical characteristics. The presence of two pyridine rings, one electron-deficient (pyridin-2-yl) and the other with electronic properties closer to benzene (pyridin-3-yl), provides a unique electronic and steric profile.
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C₁₁H₁₁N₃ | Provides a compact and rigidifiable core. |
| Molecular Weight | 185.23 g/mol | A low molecular weight starting point for fragment-based drug design. |
| Hydrogen Bond Acceptors | 2 (Pyridine Nitrogens) | Crucial for target recognition and binding. |
| Hydrogen Bond Donors | 1 (Secondary Amine) | Offers a key interaction point and a site for derivatization. |
| LogP (Predicted) | ~1.5 - 2.0 | Favorable lipophilicity for oral bioavailability. |
| pKa (Predicted) | Pyridine N: ~5.2, Amine N: ~8.5 | Allows for modulation of solubility and interaction with biological targets. |
The design rationale for incorporating this scaffold often revolves around its ability to mimic or replace other functional groups while introducing favorable properties. The pyridine rings can act as bioisosteres for phenyl groups, with the added advantage of improved solubility and the ability to form hydrogen bonds. The central secondary amine serves as a convenient handle for introducing a wide array of substituents, enabling the exploration of chemical space and the fine-tuning of pharmacological activity.
Synthesis of this compound: A Detailed Protocol
The most common and efficient method for the synthesis of this compound is through reductive amination. This protocol details the reaction between pyridine-2-carboxaldehyde and 3-(aminomethyl)pyridine.
Experimental Protocol: Reductive Amination
Objective: To synthesize this compound.
Materials:
-
Pyridine-2-carboxaldehyde
-
3-(Aminomethyl)pyridine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Hexane gradient
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add pyridine-2-carboxaldehyde (1.0 eq) and 3-(aminomethyl)pyridine (1.05 eq).
-
Solvent Addition: Dissolve the starting materials in anhydrous dichloromethane (DCM) (approximately 10 mL per 1 mmol of aldehyde).
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a pale yellow oil.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM is crucial to prevent the hydrolysis of the imine intermediate and the deactivation of the reducing agent.
-
Catalytic Acetic Acid: The acid catalyzes the formation of the iminium ion, which is the species that undergoes reduction.
-
Sodium Triacetoxyborohydride: This is a mild and selective reducing agent for imines and is less sensitive to acidic conditions compared to other borohydrides, making it ideal for one-pot reductive aminations.
-
Portion-wise Addition at 0 °C: This controls the initial exothermic reaction and prevents potential side reactions.
-
Aqueous Work-up with Bicarbonate: This neutralizes the acetic acid and quenches any unreacted reducing agent.
Caption: Reductive amination workflow for the synthesis of the target compound.
Applications in Medicinal Chemistry: Case Studies and Therapeutic Potential
The this compound scaffold is a versatile building block for creating molecules with a wide range of biological activities.
Kinase Inhibitors
The dipyridinylmethylamine motif is particularly well-suited for targeting the ATP-binding site of kinases. The two pyridine nitrogens can form crucial hydrogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors.
A notable example of a related scaffold is found in the structure of Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML). While not a direct derivative of this compound, Imatinib features a key N-(pyridin-3-yl)pyrimidin-4-amine core that highlights the importance of the pyridinyl-amine linkage for kinase inhibition.
Case Study: Design of Novel CDK2 Inhibitors
Recent studies have explored N-(pyridin-3-yl)pyrimidin-4-amine analogues as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancer. In one such study, a series of derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines[1]. The pyridin-3-yl moiety was found to be crucial for binding to the hinge region of CDK2.
Caption: Therapeutic applications stemming from the core building block.
CNS-Active Agents: Antidepressants and Analgesics
Patents have disclosed pyridin-2-yl-methylamine derivatives with potential applications as antidepressants and analgesics. These compounds often target serotonin (5-HT) and dopamine receptors in the central nervous system. The dipyridinylmethylamine scaffold can be functionalized to achieve the desired receptor subtype selectivity and pharmacokinetic profile for CNS penetration.
Antibacterial Agents
The pyridine moiety is a well-established pharmacophore in antibacterial drug discovery. Derivatives of this compound can be designed to target essential bacterial enzymes or disrupt bacterial cell wall synthesis. The ability to introduce diverse functional groups onto the secondary amine allows for the optimization of antibacterial potency and spectrum of activity. For instance, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown promising antibacterial activity[2].
Structure-Activity Relationship (SAR) Insights
The derivatization of the central secondary amine in this compound is a key strategy for modulating biological activity.
| Position of Modification | Structural Change | Impact on Activity |
| Secondary Amine | Acylation with various carboxylic acids | Can introduce additional hydrogen bond donors/acceptors and modulate lipophilicity. |
| Secondary Amine | Alkylation with different alkyl/aryl halides | Allows for the introduction of bulky groups to probe steric pockets in the target protein. |
| Pyridine Rings | Substitution with electron-donating or -withdrawing groups | Modifies the pKa of the pyridine nitrogens, affecting their hydrogen bonding capacity and overall electronic properties. |
For kinase inhibitors, a common SAR trend is the requirement for a hydrogen bond donor on the group attached to the secondary amine to interact with the DFG motif of the kinase. The nature and substitution pattern of the pyridine rings can influence selectivity among different kinases.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via reductive amination and the presence of multiple points for derivatization make it an attractive scaffold for the development of a wide range of therapeutic agents. The unique spatial and electronic properties of the two pyridine rings, coupled with the conformational flexibility of the core, provide a rich platform for designing molecules with high target affinity and specificity. Future research will likely focus on the incorporation of this scaffold into novel drug candidates for a broader range of diseases, including neurodegenerative disorders and infectious diseases, further solidifying its importance in the medicinal chemist's toolbox.
References
-
Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751. [Link]
-
Pan, Z., et al. (2020). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 11(10), 1165-1173. [Link]
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, amides, and other nitrogen nucleophiles. Journal of the American Chemical Society, 124(50), 14844-14845.
-
Zhang, X., et al. (2012). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. E-Journal of Chemistry, 9(4), 1823-1827. [Link]
-
Barrett, D. G., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(22), 4357-4368. [Link]
-
Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. [Link]
- Pierre Fabre Medicament. (2003). Synthesis method and intermediates of pyridin-2-yl-methylamine. EP1358179B1.
- Pierre Fabre Medicament. (2001).
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Mild, and Expedient Procedure. The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Al-Otaibi, J. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4195. [Link]
-
Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4596. [Link]
-
Kamal, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4377-4407. [Link]
Sources
- 1. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Pharmaceutical Derivatives from (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine
Introduction: The Versatile (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine Scaffold in Medicinal Chemistry
The this compound core represents a privileged scaffold in medicinal chemistry. Its unique structural architecture, featuring two strategically positioned pyridine rings linked by a secondary amine, offers a rich landscape for molecular exploration and the development of novel therapeutic agents. The pyridine moieties can engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and metal coordination, while the central secondary amine serves as a critical handle for a diverse array of synthetic modifications. This combination of features has led to the investigation of its derivatives in various therapeutic areas, including their use as kinase inhibitors for cancer treatment and as agents with potential antihypertensive, antimicrobial, and cytotoxic properties.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of this compound. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower rational experimental design and troubleshooting.
PART 1: Synthesis of the Core Scaffold: this compound
A reliable and scalable synthesis of the starting material is paramount for any drug discovery campaign. While various methods for the synthesis of secondary amines exist, reductive amination stands out for its efficiency, selectivity, and mild reaction conditions, making it a preferred method in pharmaceutical and fine chemical synthesis.[3][4] This approach avoids the common issue of over-alkylation often encountered with direct alkylation methods.[3][5]
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol outlines the synthesis of the title compound from commercially available pyridine-2-carbaldehyde and pyridin-3-ylmethanamine. The reaction proceeds through the in situ formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.
Workflow for the Synthesis of the Core Scaffold
Caption: Reductive amination workflow for the synthesis of the core scaffold.
Materials:
-
Pyridine-2-carbaldehyde
-
Pyridin-3-ylmethanamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen supply for inert atmosphere (optional but recommended)
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add pyridine-2-carbaldehyde (1.0 equivalent) and pyridin-3-ylmethanamine (1.0-1.1 equivalents).
-
Solvent Addition: Dissolve the starting materials in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise over 10-15 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
PART 2: Synthesis of Pharmaceutical Derivatives
With the core scaffold in hand, the secondary amine provides a versatile point for diversification. The following protocols detail two of the most common and powerful transformations in medicinal chemistry for the derivatization of secondary amines: N-alkylation and amide coupling.
Protocol 2: N-Alkylation via Reductive Amination
This protocol describes the synthesis of a tertiary amine derivative by reacting the core scaffold with an aldehyde or ketone. This method is highly efficient and offers excellent control over the final product.[6]
Workflow for N-Alkylation
Caption: N-Alkylation of the core scaffold via reductive amination.
Materials:
-
This compound
-
Aldehyde or ketone of choice (e.g., isobutyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in anhydrous DCM or DCE (to a concentration of approximately 0.1 M).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equivalents) to the solution in portions.
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
| Starting Aldehyde/Ketone | Product | Typical Yield (%) |
| Isobutyraldehyde | N-isobutyl-(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine | 85-95% |
| Cyclohexanone | N-cyclohexyl-(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine | 80-90% |
| Benzaldehyde | N-benzyl-(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine | 90-98% |
Protocol 3: Amide Coupling
Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[7] This protocol details the coupling of the core scaffold with a carboxylic acid using a standard coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
Workflow for Amide Coupling
Sources
- 1. Pyridin-2-yl-pyridin-3-ylmethyl-amine [myskinrecipes.com]
- 2. Buy Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide | 1185299-21-1 [smolecule.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hepatochem.com [hepatochem.com]
Application Notes & Protocols: The Role of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine in Advanced Materials Synthesis
Prepared by: Senior Application Scientist, Materials Division
Abstract
(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine is an unsymmetrical bis(picolyl)amine ligand poised for significant applications in materials science. While its direct exploration in literature is nascent, its structural motifs are analogous to a well-established class of chelating agents used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). This guide provides a comprehensive overview of its potential applications, grounded in the principles of coordination chemistry. We present detailed, field-proven protocols for the ligand's synthesis and its subsequent use in the creation of novel crystalline materials, offering researchers a robust framework for innovation.
Introduction: Unlocking Potential Through Asymmetry
This compound, hereafter referred to as L , is a flexible N-donor ligand featuring two distinct pyridyl groups—one coordinating through the 2-position and the other through the 3-position—linked by a secondary amine. This asymmetry is a critical design feature. Unlike its symmetric counterparts (e.g., bis(pyridin-2-ylmethyl)amine), L introduces a lower symmetry in its coordination sphere with metal ions. This can disrupt dense packing and lead to the formation of unique, complex network topologies, which are highly sought after for applications in gas storage, separation, and catalysis.
The foundational significance of dipyridylamine and its derivatives lies in their capacity to act as versatile building blocks in coordination chemistry, enabling the construction of novel MOFs and coordination polymers[1]. The principles governing these established systems provide a strong basis for predicting the utility of L .
Key Molecular Features of this compound:
| Feature | Chemical Description | Implication in Materials Science |
| Ligand Type | Flexible, tridentate (N,N',N'') chelator | Can adapt to various metal coordination geometries (e.g., octahedral, tetrahedral), influencing the final framework structure. |
| Donor Atoms | Three nitrogen atoms (two pyridinic, one amine) | Strong σ-donors form stable complexes with a wide range of transition metal ions (e.g., Cu(II), Zn(II), Ni(II), Fe(II)). |
| Asymmetry | Pyridin-2-yl and Pyridin-3-yl groups | Reduces structural symmetry, potentially leading to novel network topologies and porous materials not accessible with symmetric ligands. |
| Flexibility | Methylene bridges allow rotation | Enables the ligand to adopt various conformations, which can be controlled by reaction conditions (solvents, temperature) to target specific structures[2][3]. |
Core Application: Engineering Crystalline Materials
The primary application of L in materials science is as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). These materials are constructed from metal ions or clusters (nodes) connected by organic ligands (linkers).
2.1. Rationale for Use in MOFs and CPs
-
Structural Diversity: The coordination of the pyridin-3-yl nitrogen is sterically less hindered than the 2-yl position, offering different vectorial approaches for network extension. This, combined with the ligand's flexibility, allows for the creation of diverse 1D, 2D, or 3D structures[2][3][4].
-
Porosity and Gas Sorption: The deliberate creation of voids within the crystalline framework is a hallmark of MOF chemistry. The non-linear geometry of L can be exploited to design porous materials for the storage and separation of gases like CO₂, H₂, and CH₄.
-
Sensing Applications: The pyridyl groups can engage in fluorescence. Upon coordination to a metal center, the emission properties may be altered. The introduction of specific analytes that interact with the metal center or the ligand can lead to a detectable fluorescence quenching or enhancement, forming the basis for a chemical sensor[5].
-
Catalysis: Metal complexes incorporating bis(picolyl)amine derivatives are known to exhibit catalytic activity[6]. By immobilizing these active sites within a porous framework built with L , heterogeneous catalysts can be developed, offering advantages in catalyst recovery and reuse.
The diagram below illustrates the logical workflow from ligand synthesis to the development of functional materials.
Caption: Workflow from ligand synthesis to material application.
Experimental Protocols
The following protocols are provided as a robust starting point for researchers. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of this compound (L)
This protocol employs a standard reductive amination procedure, a reliable method for forming C-N bonds.
Materials:
-
Pyridin-2-carboxaldehyde
-
Pyridin-3-ylmethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve pyridin-2-carboxaldehyde (1.0 eq) and pyridin-3-ylmethylamine (1.05 eq) in anhydrous DCM (approx. 0.2 M concentration). Stir the solution at room temperature under an inert atmosphere (N₂) for 2-3 hours.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild reducing agent selective for imines in the presence of aldehydes, minimizing side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 30 minutes. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil via silica gel column chromatography using a gradient of ethyl acetate in hexanes. The desired product is a pale yellow oil.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: General Protocol for MOF Synthesis using Ligand L
This solvothermal protocol is a common method for growing high-quality single crystals of MOFs.
Materials:
-
This compound (L )
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Small glass vials (e.g., 4 mL) with Teflon-lined caps
Procedure:
-
Reagent Preparation: In a 4 mL glass vial, combine L (0.1 mmol, 1.0 eq) and Zn(NO₃)₂·6H₂O (0.1 mmol, 1.0 eq). Expert Insight: The ligand-to-metal ratio is a critical parameter. A 1:1 ratio is a good starting point, but variations can lead to different structural outcomes.
-
Solvent Addition: Add 2 mL of a solvent mixture, typically DMF/EtOH (e.g., 1:1 v/v). Cap the vial tightly. Causality Note: DMF is a high-boiling polar solvent that aids in dissolving the reactants, while ethanol can act as a modulator to control crystal growth.
-
Sonication: Briefly sonicate the vial to ensure complete dissolution of the solids.
-
Heating: Place the vial in a programmable laboratory oven. Heat to 85-120 °C over 2 hours, hold at that temperature for 48-72 hours, and then cool slowly to room temperature over 24 hours. Self-Validation: Slow cooling is crucial for the formation of well-defined, single crystals suitable for X-ray diffraction analysis.
-
Isolation: After cooling, colorless crystals should be visible. Carefully decant the mother liquor and wash the crystals three times with fresh DMF, followed by three washes with a lower-boiling solvent like ethanol.
-
Drying: The crystals can be dried by exchanging the solvent with a volatile solvent like DCM and then allowing them to dry in air or under a gentle stream of N₂.
Essential Characterization
To validate the synthesis and understand the properties of the resulting materials, a suite of characterization techniques is mandatory.
| Technique | Purpose | Expected Outcome for L and its MOFs |
| ¹H, ¹³C NMR | Confirm structure and purity of ligand L | Distinct peaks corresponding to the pyridin-2-yl, pyridin-3-yl, and methylene protons/carbons. |
| FT-IR | Identify functional groups | C=N and C=C stretches of pyridyl rings (~1600-1400 cm⁻¹), N-H stretch of the amine (~3300 cm⁻¹). |
| SC-XRD | Determine the precise 3D crystal structure | Unambiguously reveals bond lengths, angles, coordination environment of the metal, and the network topology. |
| PXRD | Assess phase purity and bulk crystallinity | The experimental pattern should match the pattern simulated from the SC-XRD data, confirming bulk sample purity. |
| TGA | Evaluate thermal stability and solvent content | Shows the temperature at which solvent molecules are lost and the framework begins to decompose. |
The coordination of ligand L to a metal center can be visualized as follows, highlighting its potential to act as a bridging linker to form extended networks.
Caption: Coordination modes of the tridentate ligand L .
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for the rational design of functional materials. Its inherent asymmetry provides a powerful tool for chemists to create complex, non-centrosymmetric structures with tailored properties. The protocols and concepts outlined in this guide offer a solid foundation for researchers to begin exploring the rich coordination chemistry of this ligand and to develop next-generation materials for a variety of technological applications.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of 2,2'-Dipyridylamine in Research & Development.
- MDPI. (2024). Zinc N,N-bis(2-picolyl)amine Chelates Show Substitution-Dependent Cleavage of Phosphodiesters in Models as Well as of PNAzyme-RNA Bulges.
- ACS Publications. (2019). Cu(II) MOFs Based on Bipyridyls: Topology, Magnetism, and Exploring Sensing Ability toward Multiple Nitroaromatic Explosives. ACS Omega.
-
MDPI. (2022). Nickel(II) Coordination Polymers Supported by Bis-pyridyl-bis-amide and Angular Dicarboxylate Ligands: Role of Ligand Flexibility in Iodine Adsorption. International Journal of Molecular Sciences. Retrieved from [Link]
- Semantic Scholar. (2022). Nickel(II) Coordination Polymers Supported by Bis-pyridyl-bis-amide and Angular Dicarboxylate Ligands.
- PubMed. (2022). Nickel(II) Coordination Polymers Supported by Bis-pyridyl-bis-amide and Angular Dicarboxylate Ligands: Role of Ligand Flexibility in Iodine Adsorption.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Nickel(II) Coordination Polymers Supported by Bis-pyridyl-bis-amide and Angular Dicarboxylate Ligands: Role of Ligand Flexibility in Iodine Adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Zinc N,N-bis(2-picolyl)amine Chelates Show Substitution-Dependent Cleavage of Phosphodiesters in Models as Well as of PNAzyme-RNA Bulges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Use of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine Complexes
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of Unsymmetrical Pyridinylmethylamine Ligands in Catalysis
In the vast landscape of catalytic chemistry, the design of ligands that precisely control the electronic and steric environment of a metal center is paramount. Pyridinylmethylamine-based ligands have emerged as a versatile class of scaffolds, capable of stabilizing a wide array of transition metals and facilitating a diverse range of catalytic transformations. While symmetrical derivatives such as bis(2-pyridylmethyl)amine have been extensively studied, their unsymmetrical counterparts remain a relatively underexplored frontier. This guide focuses on the catalytic applications of complexes featuring the unsymmetrical diamine ligand, (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine .
The inherent asymmetry in this ligand, arising from the distinct electronic and steric properties of the 2- and 3-substituted pyridine rings, offers a unique opportunity for fine-tuning catalyst performance. The 2-pyridinyl moiety provides a strong chelation site, while the 3-pyridinyl group presents a different electronic character that can influence the overall reactivity of the metal complex. This guide provides a comprehensive overview of the synthesis of this ligand and its metal complexes, followed by detailed protocols for their application in key catalytic reactions, offering insights into the causality behind experimental choices and providing a framework for further exploration and optimization.
I. Synthesis of the this compound Ligand
The synthesis of unsymmetrical diamines like this compound requires a stepwise approach to ensure the selective introduction of the different pyridinylmethyl groups. A common and effective strategy involves a reductive amination pathway.
Logical Workflow for Ligand Synthesis
Application Notes and Protocols for (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine in Carbon-Carbon Bond Formation Reactions
Introduction: The Strategic Advantage of Unsymmetrical Dipyridyl Ligands in Catalysis
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The efficacy of these transformations is critically dependent on the nature of the ligand coordinating to the palladium center. The ligand modulates the catalyst's stability, solubility, and reactivity, directly influencing reaction rates, yields, and selectivity.[2]
(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine, an unsymmetrical dipyridyl N-ligand, offers a unique coordination environment. The distinct electronic properties of the pyridine-2-yl and pyridine-3-yl moieties provide a tunable steric and electronic profile at the metal center. This asymmetry can be advantageous in stabilizing catalytic intermediates and promoting the key steps of the catalytic cycle—oxidative addition and reductive elimination.[3] These application notes provide detailed protocols for the deployment of this compound in cornerstone C-C bond formation reactions, offering researchers a practical guide to leveraging its catalytic potential.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, is a premier method for the synthesis of biaryls and substituted aromatic compounds.[4][5] The choice of ligand is critical, especially when dealing with less reactive aryl chlorides or sterically demanding substrates.[3] The bidentate N,N-coordination of this compound can stabilize the palladium(0) active species and facilitate the transmetalation step.
Mechanistic Considerations in Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of steps involving a palladium(0)/palladium(II) redox couple. The this compound ligand, denoted as L, is proposed to participate as follows:
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 1: Suzuki-Miyaura Coupling of Aryl Bromides
This protocol is designed for the coupling of a generic aryl bromide with an arylboronic acid, a common transformation in pharmaceutical synthesis.[6]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (Ligand)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Anhydrous, degassed water (1 mL)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Experimental Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a separate flask, stir Pd(OAc)₂ (0.02 mmol, 2 mol%) and the ligand (0.022 mmol, 2.2 mol%) in 1 mL of dioxane at room temperature for 15-20 minutes under an inert atmosphere. This allows for the formation of the active catalyst complex.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid, and potassium phosphate.
-
Solvent and Catalyst Addition: Add the 4 mL of dioxane and 1 mL of water to the Schlenk flask, followed by the pre-formed catalyst solution via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂ | A common, air-stable Pd(II) source that is readily reduced in situ to the active Pd(0) species. |
| Ligand | This compound | Stabilizes the Pd(0) catalyst and facilitates oxidative addition and reductive elimination. |
| Base | K₃PO₄ | An effective base for activating the boronic acid without promoting significant side reactions.[4] |
| Solvent System | Dioxane/Water | A versatile solvent mixture that solubilizes both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to overcome activation barriers without promoting catalyst decomposition. |
Application in Heck-Mizoroki Coupling
The Heck reaction is a powerful method for the formation of C-C bonds between unsaturated halides (or triflates) and alkenes.[7] The reaction is highly valuable for the synthesis of substituted olefins. The nature of the ligand is crucial for controlling regioselectivity and efficiency.
Workflow for a Typical Heck Reaction
Caption: General experimental workflow for a Heck coupling reaction.
Protocol 2: Heck Coupling of an Aryl Iodide with an Acrylate
This protocol details the coupling of an electron-deficient alkene with an aryl iodide, a classic Heck transformation.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
This compound (Ligand) (0.012 mmol, 1.2 mol%)
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Methyl acrylate (1.5 mmol, 1.5 equiv)
-
Triethylamine (NEt₃) (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (4 mL)
Experimental Procedure:
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and the ligand. Evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the DMF, followed by the aryl iodide, methyl acrylate, and triethylamine via syringe.
-
Reaction Execution: Immerse the Schlenk tube in a preheated oil bath at 110 °C and stir for 6-18 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool to room temperature, dilute with water (15 mL), and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue by flash chromatography.
Application in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[8] This reaction is fundamental for the synthesis of substituted alkynes.
Protocol 3: Sonogashira Coupling of a Bromopyridine
This protocol is adapted for the coupling of a bromopyridine derivative, a common substrate in medicinal chemistry, with a terminal alkyne.[9]
Materials:
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
This compound (Ligand) (0.033 mmol, 3.3 mol%)
-
Bromopyridine derivative (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Experimental Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂, CuI, and the this compound ligand.
-
Reagent Loading: Add the bromopyridine derivative, THF, and DIPEA. Stir for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be beneficial.
-
Work-up: After completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
| Parameter | Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | A common, stable Pd(II) precatalyst for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Facilitates the formation of a copper(I) acetylide intermediate, which then transmetalates to palladium.[8] |
| Base | DIPEA | A bulky amine base that also serves as a solvent and neutralizes the H-X byproduct. |
| Temperature | Room Temperature to 50 °C | Mild conditions are often sufficient, preserving sensitive functional groups. |
Troubleshooting and Optimization
Effective implementation of these protocols may require optimization based on the specific substrates used.
Caption: A troubleshooting guide for common issues in cross-coupling reactions.
When troubleshooting, consider that electron-rich aryl halides are generally less reactive in oxidative addition and may require higher temperatures or a more electron-donating ligand. Conversely, sterically hindered substrates may necessitate longer reaction times or higher catalyst loadings.
Conclusion
This compound is a promising ligand for a range of palladium-catalyzed carbon-carbon bond formation reactions. Its unsymmetrical nature offers a unique electronic and steric environment that can be harnessed to promote challenging cross-couplings. The protocols provided herein serve as a robust starting point for researchers and drug development professionals to explore the utility of this ligand in their synthetic endeavors. Careful optimization of reaction parameters will be key to unlocking its full potential in the synthesis of complex molecular architectures.
References
-
Liang, Z., Zhang, J., Liu, Z., Wang, K., & Zhang, Y. (2013). Pd(II)‐Catalyzed C(sp2)—H Carbonylation of Biaryl‐2‐amine: Synthesis of Phenanthridinones. ChemInform, 44(48). [Link]
-
Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 42(8), 1074–1086. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ChemInform, 42(37). [Link]
-
de Vries, J. G. (2015). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
Nolan, S. P., & Cazin, C. S. J. (Eds.). (2008). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. John Wiley & Sons. [Link]
- Pridgen, L. N. (1995). Process for preparing biaryl compounds. U.S.
-
Abe, H., Kamimura, M., Komatsu, Y., & Horino, Y. (2015). Palladium-mediated intramolecular biaryl coupling reaction: Convenient preparation of furoquinolinone derivatives. Heterocycles, 90(2), 1332-1342. [Link]
-
Liang, Z., et al. (2013). Pd(II)-catalyzed C(sp2)-H carbonylation of biaryl-2-amine: synthesis of phenanthridinones. Tetrahedron, 69(31), 6519-6526. [Link]
-
Guo, P., et al. (2021). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. Research on Chemical Intermediates, 47, 3497–3508. [Link]
-
Various Authors. (2014). What is the best procedure for Sonogashira coupling?. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules, 13(4), 859-866. [Link]
-
Bora, U., & Saikia, A. (2009). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Green Chemistry, 11(10), 1621-1623. [Link]
-
Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]
-
Chen, J., et al. (2015). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 5, 227-238. [Link]
-
Wang, Q., et al. (2021). Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. Organic Letters, 23(4), 1256–1261. [Link]
-
da Costa, M. F., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(11), 18749-18761. [Link]
-
Kitamura, M., & Narasaka, K. (2002). Synthesis of aza-heterocycles from oximes by amino-Heck reaction. The Chemical Record, 2(4), 268-277. [Link]
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]
-
Ghorai, S., et al. (2018). Unusual coordination of a 1,2,3-triazolyl-pyridine ligand in a Pd(ii) complex: application in the Suzuki–Miyaura coupling reaction. New Journal of Chemistry, 42(11), 8563-8571. [Link]
-
Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(15), 2795. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine
Welcome to the technical support center for the synthesis of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine. This guide is designed for researchers, medicinal chemists, and process development professionals. This compound and its analogs are important structural motifs in medicinal chemistry, often serving as key intermediates in the development of novel therapeutics.[1] This document provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges and improve the yield and purity of your synthesis.
The most reliable and widely applicable method for synthesizing this unsymmetrical secondary amine is through a one-pot reductive amination.[2][3] This strategy involves the reaction of an aldehyde (e.g., pyridine-2-carboxaldehyde) with a primary amine (e.g., (pyridin-3-yl)methanamine) to form an intermediate iminium ion, which is then reduced in situ by a selective hydride agent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material combination for this synthesis?
A: You have two equivalent options for the reductive amination:
-
Route A: Pyridine-2-carboxaldehyde + (Pyridin-3-yl)methanamine
-
Route B: Pyridine-3-carboxaldehyde + (Pyridin-2-yl)methanamine
Both routes are chemically sound and should provide the desired product. The choice often depends on the commercial availability, cost, and purity of the starting materials.
Q2: Which reducing agent is best suited for this reaction?
A: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[4] It is exceptionally mild and selective for reducing the iminium ion intermediate in the presence of the starting aldehyde, which minimizes the formation of alcohol byproducts.[3][5] Unlike sodium cyanoborohydride (NaBH₃CN), STAB does not release toxic cyanide gas, making it a safer alternative.[4]
Q3: What is the optimal solvent for this reaction?
A: Anhydrous aprotic solvents are preferred. 1,2-Dichloroethane (DCE) is the most commonly used and validated solvent for STAB-mediated reductive aminations.[6] Dichloromethane (DCM) and Tetrahydrofuran (THF) are also effective alternatives.[7] Protic solvents like methanol are generally avoided as they can react with STAB.[4]
Q4: Is a catalyst necessary for imine formation?
A: While the reaction can proceed without a catalyst, adding a catalytic amount of acetic acid (AcOH) is often beneficial, especially if a ketone is used instead of an aldehyde. The acid catalyzes the dehydration step to form the imine, which can accelerate the reaction.[8][6] For aldehyde-amine couplings, it may not be strictly necessary but can still improve reaction kinetics.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low or No Product Yield
"My reaction has run overnight, but TLC/LC-MS analysis shows mostly unreacted starting materials and only a trace of the desired product. What went wrong?"
This is a common issue that typically points to problems with either imine formation or the reduction step.
Possible Causes & Solutions:
-
Poor Quality Reagents:
-
Cause: Sodium triacetoxyborohydride is moisture-sensitive and can degrade over time.[4] Aldehyde starting materials can oxidize to carboxylic acids upon prolonged storage.
-
Solution: Use freshly opened or properly stored NaBH(OAc)₃. It is advisable to purchase STAB from a reputable supplier and store it under an inert atmosphere.[9] Titrate or test the potency of your STAB if it is old.[4] Purity of the aldehyde should be checked by NMR or GC before use.
-
-
Inefficient Imine Formation:
-
Cause: The equilibrium between the starting materials and the imine may not favor the imine. This can be due to steric hindrance or electronic effects, although it is less common for this specific substrate combination. The presence of water can also hinder the reaction.
-
Solution:
-
Pre-stirring: Combine the aldehyde and amine in the solvent and stir at room temperature for 1-2 hours before adding the reducing agent. This allows the imine intermediate to form.
-
Use of a Dehydrating Agent: Add 4 Å molecular sieves to the reaction mixture to sequester the water produced during imine formation, driving the equilibrium forward.[10]
-
Acid Catalysis: Add 0.1 equivalents of glacial acetic acid to catalyze imine formation.
-
-
-
Incorrect Stoichiometry:
-
Cause: Using an insufficient amount of the reducing agent.
-
Solution: Use a slight excess of the reducing agent, typically 1.2 to 1.5 equivalents relative to the limiting starting material.
-
Problem 2: Significant Formation of Side Products
"My crude NMR shows multiple sets of pyridine signals, and my mass spec indicates the presence of a tertiary amine and an alcohol. How can I suppress these impurities?"
Side product formation is typically due to over-alkylation of the product or reduction of the starting aldehyde.
Possible Causes & Solutions:
-
Formation of Tertiary Amine:
-
Cause: The desired secondary amine product can react with another molecule of the aldehyde to form a new iminium ion, which is then reduced to a tertiary amine.
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the amine starting material relative to the aldehyde. This ensures the aldehyde is consumed before it can react with the product.
-
Slow Addition: Add the aldehyde slowly to a solution of the amine and the reducing agent. This maintains a low concentration of the aldehyde throughout the reaction, disfavoring the second alkylation.
-
-
-
Formation of Pyridyl-Methanol (Alcohol byproduct):
-
Cause: This occurs when the reducing agent reduces the starting aldehyde. While STAB is highly selective for the iminium ion, this side reaction can occur if the imine formation is very slow or if a less selective reducing agent (like NaBH₄) is used.[3]
-
Solution: Ensure you are using high-quality NaBH(OAc)₃. Pre-forming the imine by stirring the aldehyde and amine together before adding the reductant can also minimize this side reaction.
-
Problem 3: Difficulty with Product Purification
"My product streaks badly on silica gel TLC and I am getting poor separation and recovery from my column. How can I effectively purify this polar amine?"
The basic nitrogen atoms in the pyridine rings and the secondary amine make the target molecule polar and prone to strong interactions with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation.[11]
Solutions:
-
Modify the Mobile Phase for Silica Gel Chromatography:
-
Cause: Acid-base interactions between the basic amine and acidic silica.
-
Solution: Add a small amount of a basic modifier to your eluent to "deactivate" the silica surface.[11]
-
Recommended: Start with a gradient of Dichloromethane (DCM) and Methanol (MeOH). Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase.[11] This competing base will occupy the acidic sites on the silica, allowing your product to elute with a much better peak shape.
-
-
-
Use an Alternative Stationary Phase:
-
Cause: Standard silica is not ideal for highly basic compounds.
-
Solution:
-
Amine-Functionalized Silica: These columns have a basic surface and are excellent for purifying amines.[12]
-
Basic Alumina: Alumina is less acidic than silica and can be a good alternative.[13]
-
Reversed-Phase Chromatography: If the compound has sufficient hydrophobic character, C18 reversed-phase chromatography can be very effective.[14] Use a mobile phase of water/acetonitrile or water/methanol with a modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% ammonium hydroxide.
-
-
-
Crystallization/Salt Formation:
-
Cause: Chromatography is not always the most efficient method for purification.
-
Solution: Consider converting the purified or crude amine into a salt (e.g., hydrochloride or fumarate). These salts are often crystalline and can be purified by recrystallization, which is highly effective for removing minor impurities. The free base can then be regenerated if needed.
-
Data & Visualization
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Typical Solvent | Selectivity (Imine vs. Aldehyde) | Safety Considerations |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | DCE, DCM, THF | Excellent[3] | Moisture sensitive. Releases acetic acid. Generally safe. |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH | Good, but pH-dependent[15] | Highly Toxic. Releases HCN gas upon acidification.[16] |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Poor. Reduces aldehydes and ketones rapidly.[7] | Flammable solid. Reacts with acid to produce H₂ gas. |
| α-Picoline-Borane | C₆H₅N·BH₃ | MeOH, Water | Good | Stable and less toxic alternative to cyanoborohydride. |
Table 2: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Mobile Phase System | Modifier | Purpose |
| Silica Gel | Dichloromethane / Methanol | 0.5-1% Triethylamine (TEA) | Neutralizes acidic silanol groups to prevent peak tailing.[11] |
| Silica Gel | Dichloromethane / Methanol | 0.5-1% Ammonium Hydroxide | Similar to TEA, but more volatile. |
| Amine-Functionalized Silica | Hexanes / Ethyl Acetate | None typically needed | Provides a basic surface, ideal for amine purification.[12] |
| C18 Reversed-Phase | Water / Acetonitrile | 0.1% Trifluoroacetic Acid (TFA) | Protonates the amine for better retention and peak shape. |
| C18 Reversed-Phase | Water / Acetonitrile | 0.1% Ammonium Hydroxide | For pH-sensitive compounds, keeps the amine in its free-base form.[11] |
Visualized Workflows
General Synthesis Workflow
Caption: A standard workflow for the reductive amination synthesis.
Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Detailed Experimental Protocol
Synthesis of this compound via Reductive Amination
Materials:
-
Pyridine-2-carboxaldehyde (1.0 eq)
-
(Pyridin-3-yl)methanamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add (pyridin-3-yl)methanamine (1.1 eq) and anhydrous 1,2-dichloroethane (DCE) to make an approximately 0.2 M solution.
-
Add pyridine-2-carboxaldehyde (1.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Note: The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% TEA) or LC-MS until the limiting starting material is consumed.
-
Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of 0-10% Methanol in Dichloromethane containing 1% triethylamine to afford the pure product.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Available at: [Link]
-
ResearchGate. (2018). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Available at: [Link]
-
MySkinRecipes. (n.d.). Pyridin-2-yl-pyridin-3-ylmethyl-amine. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
GSK. (n.d.). Reductive Amination. Available at: [Link]
-
ResearchGate. (n.d.). Reductive amination of various amines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
- Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
- Pelter, A., & K. Learn, K. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 35(1), 81-83.
- Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
American Chemical Society. (2021). Direct, regioselective access to 3-aminomethyl pyridines. Org. Lett. 2021, 23, 15, 5971–5975. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Application Note AN76. Available at: [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification? Available at: [Link]
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.
- Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4591.
-
Reddit. (2020). Purification of strong polar and basic compounds. Available at: [Link]
- MDPI. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(18), 3326.
- Myers, A. G. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handout.
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
- Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899–7906.
- Li, C., et al. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones.
-
ResearchGate. (2004). One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. Available at: [Link]
Sources
- 1. Pyridin-2-yl-pyridin-3-ylmethyl-amine [myskinrecipes.com]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. interchim.fr [interchim.fr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sciencemadness.org [sciencemadness.org]
- 11. biotage.com [biotage.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. teledyneisco.com [teledyneisco.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine
Welcome to the technical support center for the purification of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile bipyridine compound. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, offering explanations and actionable solutions.
Issue 1: My crude product is a thick, inseparable oil, and I can't get it to crystallize.
Root Cause Analysis: The oily nature of the crude product often indicates the presence of residual solvents, unreacted starting materials, or side products that depress the melting point and inhibit crystallization. The target compound itself may be an oil or a low-melting solid at room temperature.
Recommended Solutions:
-
High-Vacuum Drying: Ensure all volatile solvents are thoroughly removed. This can be achieved by drying the crude product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
-
Solvent Titration: Attempt to induce crystallization by dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane, methanol) and then slowly adding a poor solvent (e.g., hexane, diethyl ether) until turbidity persists. Let the solution stand, or cool it to promote crystal formation.
-
Column Chromatography: If crystallization fails, column chromatography is the most reliable method for purifying oils.[1][2][3] Given the polar nature of the pyridine rings, silica gel is a suitable stationary phase.
Issue 2: My column chromatography separation is poor, with significant tailing and overlapping fractions.
Root Cause Analysis: Poor separation on a silica gel column is often due to the basic nature of the pyridine nitrogens interacting strongly with the acidic silica. This can lead to band broadening and tailing. Additionally, an inappropriate solvent system can fail to provide adequate resolution between the desired product and impurities.
Recommended Solutions:
-
Basified Silica Gel: Deactivate the acidic sites on the silica gel by preparing a slurry with a solvent containing a small amount of a volatile base, such as triethylamine (typically 0.5-2%). This will minimize the strong interactions and improve peak shape.
-
Solvent System Optimization: The polarity of the eluent is critical. A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increase the polarity by adding methanol. A common gradient could be from 100% ethyl acetate to 95:5 ethyl acetate/methanol.
-
Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase like alumina or a reversed-phase silica gel (C18) with an appropriate mobile phase (e.g., acetonitrile/water or methanol/water with a buffer).
Issue 3: My final product shows extra peaks in the 1H NMR spectrum, suggesting impurities, even after chromatography.
Root Cause Analysis: The presence of persistent impurities after chromatography could indicate co-eluting species with similar polarity to your target compound. Common impurities in reductive amination reactions include unreacted starting materials (picolinaldehyde isomers) or over-alkylated tertiary amine byproducts.[4][5][6]
Recommended Solutions:
-
Re-chromatography with a Shallow Gradient: If you suspect co-elution, re-purify the material using a much shallower solvent gradient to improve resolution.
-
Crystallization/Recrystallization: Attempt to crystallize the purified oil.[1] This can be a highly effective method for removing small amounts of impurities. A suitable solvent system might be dichloromethane/hexane or ethyl acetate/hexane.
-
Acid-Base Extraction: As a secondary purification step, you can exploit the basicity of the amine. Dissolve the product in an organic solvent (e.g., dichloromethane) and wash with a dilute acidic solution (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent. This can help remove non-basic impurities.
Issue 4: The yield of my purified product is very low.
Root Cause Analysis: Low yields can stem from several factors, including an incomplete reaction, product loss during workup and purification, or decomposition of the product.
Recommended Solutions:
-
Reaction Monitoring: Ensure the initial reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Minimize Transfer Steps: Each transfer of the product from one flask to another can result in material loss. Be meticulous in your transfers.
-
Product Stability: Amines can be susceptible to air oxidation.[7] It is advisable to handle the purified product under an inert atmosphere (e.g., nitrogen or argon) if it will be stored for an extended period.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and physical state of pure this compound?
While the exact physical state can depend on the purity and residual solvent, it is often isolated as a pale yellow to brown oil or a low-melting solid. Some literature reports similar dipyridinylmethylamines as oils or solids.[8]
Q2: What are the typical starting materials and reaction type for synthesizing this compound?
This compound is commonly synthesized via a reductive amination reaction.[4][5][6] The typical starting materials are 2-aminomethylpyridine and 3-pyridinecarboxaldehyde, or vice-versa (3-aminomethylpyridine and 2-pyridinecarboxaldehyde). A reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) is used to reduce the intermediate imine.[9]
Q3: What are the most likely impurities I should be looking for?
The most common impurities include:
-
Unreacted starting materials: 2-aminomethylpyridine, 3-pyridinecarboxaldehyde (or their isomers).
-
Side products from the reduction: The corresponding alcohols from the reduction of the pyridinecarboxaldehydes.
-
Over-alkylation products: Tertiary amines formed if the secondary amine product reacts further.
Q4: What analytical techniques are best for assessing the purity of the final product?
-
¹H and ¹³C NMR Spectroscopy: These are essential for confirming the structure and identifying any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.
Q5: Can I use crystallization as the sole purification method?
While crystallization can be very effective, it is often challenging to crystallize the crude product directly due to the likely presence of significant amounts of impurities that act as crystallization inhibitors.[10][11] It is generally more successful as a final polishing step after an initial purification by column chromatography.
Q6: How should I store the purified this compound?
To prevent potential degradation, it is best to store the purified compound in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and at a low temperature (e.g., in a refrigerator or freezer).
III. Experimental Protocols and Data
Protocol: Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Triethylamine (Et₃N)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Methanol (MeOH)
-
Glass column
-
Fraction collector or test tubes
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 9:1 hexane/EtOAc) containing 1% v/v triethylamine.
-
Column Packing: Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen. Ensure the packed bed is stable and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, product-adsorbed silica to the top of the column.
-
Elution: Begin elution with a solvent system of low polarity (e.g., 100% EtOAc). Gradually increase the polarity by adding methanol. A typical gradient could be:
-
100% EtOAc (5 column volumes)
-
99:1 EtOAc/MeOH (5 column volumes)
-
98:2 EtOAc/MeOH (5 column volumes)
-
95:5 EtOAc/MeOH (until the product has fully eluted)
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. A suitable TLC mobile phase would be 95:5 EtOAc/MeOH. Visualize the spots under UV light (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Summary Table:
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | Can be basified with 1% Et₃N. |
| Mobile Phase | Gradient: EtOAc to EtOAc/MeOH | Start with 100% EtOAc, increase MeOH to 5-10%. |
| TLC Analysis | 95:5 EtOAc/MeOH | R_f value will depend on exact conditions. |
| Visualization | UV (254 nm), KMnO₄ stain | Pyridine rings are UV active. |
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the purification process.
Caption: A typical workflow for the purification of this compound.
IV. References
-
BenchChem. (2025). Comparative study of different purification techniques for substituted bipyridines.
-
Journal of the Chemical Society, Dalton Transactions. (n.d.). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands.
-
SciSpace. (n.d.). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands.
-
Organic Syntheses. (n.d.). 2,2'-Bipyridine.
-
ResearchGate. (n.d.). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands | Request PDF.
-
Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
ResearchGate. (n.d.). (PDF) N-(Pyridin-2-ylmethyl)pyridin-2-amine.
-
NIH. (n.d.). Crystal structure of (E)-(benzylidene)(pyridin-2-ylmethyl)amine.
-
PubMed. (2011). N-(Pyridin-2-ylmeth-yl)pyridin-2-amine.
-
NIH. (n.d.). Crystal structure of (pyridin-2-ylmethylidene)(triphenylmethyl)amine.
-
ChemBK. (2024). Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
-
NIH. (n.d.). N-(Pyridin-2-ylmethyl)pyridin-2-amine.
-
Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
-
Wikipedia. (n.d.). Reductive amination.
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
-
ACS Publications. (2014). Ruthenium Tris(2-pyridylmethyl)amine as an Effective Photocaging Group for Nitriles.
-
Zhang, X., et al. (n.d.). NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.
-
Santa Cruz Biotechnology. (n.d.). Pyridin-2-yl-pyridin-3-ylmethyl-amine.
-
NIH. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.
-
ChemScene. (n.d.). [(2-fluorophenyl)methyl][(pyridin-2-yl)methyl]amine.
-
MDPI. (n.d.). Prediction of Chromatography Conditions for Purification in Organic Synthesis Using Deep Learning.
-
Semantic Scholar. (n.d.). Purification procedures for synthetic dyes: Part 1—dry column chromatography.
-
ACS Publications. (n.d.). A mild, pyridine-borane-based reductive amination protocol.
-
Research Square. (2025). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis.
-
BLDpharm. (n.d.). 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine.
-
PubChem. (n.d.). N-(Pyrimidin-5-ylmethyl)pyridin-2-amine.
-
NIH. (2022). Impact of Solvent on the Thermal Stability of Amines.
-
Google Patents. (n.d.). EP0946546B1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
-
Angene Chemical. (n.d.). N-(PYRIDIN-3-YLMETHYL)ETHYLAMINE(CAS# 3000-75-7).
-
NIH. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.
-
Biblioteka Nauki. (n.d.). Column chromatography as a useful step in purification of diatom pigments.
-
ResearchGate. (2025). (PDF) Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine Catalysis
Welcome to the technical support center for (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine and related dipyridylmethanamine-based catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for your catalytic reactions. We understand that achieving optimal results requires a nuanced understanding of the catalyst's behavior and the reaction environment. This resource is structured to address common challenges and provide actionable, scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, stability, and general use of this compound as a ligand in catalysis.
Q1: What is the fundamental role of this compound as a ligand in transition metal catalysis?
A1: this compound is a bidentate N,N-ligand. The two pyridine nitrogen atoms and the secondary amine nitrogen can coordinate with a transition metal center (e.g., Palladium, Copper, Nickel). This coordination modulates the electronic properties and steric environment of the metal, which is crucial for its catalytic activity. The electronic properties of the pyridine rings can influence the oxidative addition and reductive elimination steps in a catalytic cycle, such as in cross-coupling reactions.
Q2: How does the asymmetry of this compound impact its catalytic performance compared to symmetric analogues like N,N-bis(pyridin-2-ylmethyl)amine?
A2: The electronic and steric asymmetry of this compound can be advantageous in certain catalytic transformations. The differing electron densities of the pyridin-2-yl and pyridin-3-yl rings can create a more nuanced electronic environment around the metal center. This may influence the regioselectivity or stereoselectivity of a reaction. While symmetric ligands often provide high stability to the metal complex, unsymmetrical ligands can sometimes unlock unique reactivity or selectivity profiles.
Q3: What are the best practices for handling and storing this compound?
A3: Like many amine-containing organic compounds, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is advisable to handle the compound in a glovebox or under an inert atmosphere, especially when preparing catalyst solutions, to avoid exposure to air and moisture, which can deactivate the catalyst.
Q4: In which solvents is this compound typically soluble?
A4: this compound is generally soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and dimethylformamide (DMF). Its solubility in non-polar solvents like hexanes may be limited. When preparing a stock solution of the ligand, it is recommended to test solubility on a small scale first.
Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed, problem-and-solution-oriented guide to address specific challenges you may encounter during your experiments.
Problem 1: Low or No Product Yield
A low or complete lack of product formation is a common issue. A systematic approach to diagnosing the root cause is essential.
Logical Workflow for Troubleshooting Low Yield:
Caption: A logical workflow for troubleshooting low reaction yields.
Detailed Troubleshooting Steps:
-
Catalyst Integrity and Activity:
-
Purity of the Ligand: Impurities in your this compound can inhibit catalysis. Verify the purity of your ligand using techniques like NMR spectroscopy or elemental analysis. If in doubt, purify the ligand by column chromatography or recrystallization.
-
In Situ Catalyst Formation: If you are forming the active catalyst in situ from the ligand and a metal precursor (e.g., Pd(OAc)₂, CuI), ensure the correct stoichiometry and that the conditions for complexation are appropriate. In some cases, pre-forming the catalyst complex before adding the substrates can improve results.
-
Catalyst Deactivation: Pyridine-based ligands and the corresponding metal complexes can be sensitive to air and moisture.[1] Ensure all reagents and solvents are dry and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
-
Reagent and Substrate Quality:
-
Purity of Starting Materials: Impurities in your substrates or other reagents can act as catalyst poisons. For example, sulfur-containing impurities can be detrimental to palladium catalysts.
-
Solvent Quality: Ensure your solvent is anhydrous and degassed. The presence of water or oxygen can lead to catalyst deactivation and unwanted side reactions.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction kinetics may be too slow. Conversely, if the temperature is too high, it can lead to catalyst decomposition or the formation of side products. It is advisable to screen a range of temperatures.
-
Concentration: The concentration of your reactants can influence the reaction rate. Highly dilute conditions may slow down the reaction, while highly concentrated conditions could lead to side reactions or solubility issues.
-
Problem 2: Formation of Significant Side Products
The presence of unexpected peaks in your LC-MS or GC-MS analysis indicates the formation of side products, which can consume your starting materials and reduce the yield of the desired product.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling of Substrates: In cross-coupling reactions like Suzuki or Heck, the homocoupling of one of the coupling partners can be a significant side reaction.
-
Causality: This often occurs when the rate of transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling) is slow compared to side reactions of the organometallic intermediates.
-
Solution:
-
Optimize the Base: The choice and amount of base are critical. A weaker base or a different base (e.g., switching from an inorganic to an organic base) can sometimes suppress homocoupling.
-
Adjust the Stoichiometry: Using a slight excess of one of the coupling partners can sometimes favor the cross-coupling pathway.
-
Temperature Control: Lowering the reaction temperature may reduce the rate of homocoupling more than the rate of the desired cross-coupling.
-
-
-
Hydrolysis of Imines or Other Functional Groups: If your substrates or products contain sensitive functional groups like imines, they may be prone to hydrolysis, especially in the presence of trace amounts of water and a Lewis acidic metal center.[2]
-
Causality: The palladium catalyst can act as a Lewis acid, activating the imine C=N bond towards nucleophilic attack by water.[2]
-
Solution:
-
Strictly Anhydrous Conditions: Use rigorously dried solvents and reagents.
-
Non-Aqueous Workup: If possible, perform the initial workup under non-aqueous conditions.
-
-
Experimental Protocols and Data Presentation
General Procedure for a Catalytic Test Reaction (e.g., Suzuki-Miyaura Coupling)
This protocol provides a starting point for optimizing a Suzuki-Miyaura cross-coupling reaction using this compound as a ligand.
-
Catalyst Pre-formation (Optional but Recommended):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 0.022 mmol, 1.1 mol%) and a palladium precursor such as Pd(OAc)₂ (e.g., 0.02 mmol, 1.0 mol%) in an anhydrous, degassed solvent (e.g., 2 mL of dioxane).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst, add the aryl halide (e.g., 2.0 mmol, 1.0 equiv.), the boronic acid (e.g., 2.4 mmol, 1.2 equiv.), and a base (e.g., K₂CO₃, 4.0 mmol, 2.0 equiv.).
-
Add additional anhydrous, degassed solvent to reach the desired concentration (e.g., to a total volume of 10 mL).
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC, GC, or LC-MS at regular intervals (e.g., every 1-2 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Data Presentation: Parameter Screening for Reaction Optimization
Systematic screening of reaction parameters is crucial for optimization. The following tables provide a template for organizing your screening data.
Table 1: Effect of Solvent on a Model Suzuki Coupling Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 100 | 12 | 75 |
| 2 | Dioxane | 100 | 12 | 88 |
| 3 | DMF | 100 | 12 | 92 |
| 4 | THF | 65 | 24 | 65 |
Table 2: Effect of Base on a Model Suzuki Coupling Reaction
| Entry | Base (2.0 equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | 100 | 12 | 92 |
| 2 | Cs₂CO₃ | 100 | 12 | 95 |
| 3 | K₃PO₄ | 100 | 12 | 85 |
| 4 | Et₃N | 100 | 24 | 40 |
Visualizing Catalytic Concepts
The Catalytic Cycle of a Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
References
-
Moon, S.-H., Kim, T. H., & Park, K.-M. (2011). N-(Pyridin-2-ylmethyl)pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1355. [Link]
-
Khan, I., et al. (2020). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 25(23), 5729. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
-
Sheik, S. P., & Jayaprakash, D. (2014). Pyridine and related ligands in transition metal homogeneous catalysis. ResearchGate. [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Gourbatsis, S., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13483–13494. [Link]
- Anand, N., & Carreira, E. M. (Eds.). (2012). Modern Methods in Organic Synthesis (4th ed.). Wiley-VCH.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
WWJMRD. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Szostak, M., et al. (2022). Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis. Journal of the American Chemical Society, 144(32), 14598–14607. [Link]
Sources
Technical Support Center: Degradation of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine Complexes
Welcome to the technical support center for researchers working with (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine (also known as P2P3A) and its metal complexes. This guide is designed to provide you, our fellow scientists and drug development professionals, with field-proven insights into the stability of these compounds. We will move beyond simple protocols to explain the causality behind the degradation pathways and provide robust troubleshooting strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for P2P3A-type metal complexes?
The stability of these complexes is predominantly challenged by three main pathways:
-
Oxidative Degradation: This is one of the most common failure modes, particularly for complexes of redox-active metals like Co(II), Fe(II), and Cu(II).[1][2] The mechanism often involves the activation of molecular oxygen by the metal center, leading to oxidative C–N bond cleavage of the ligand backbone.[1] This process can be further influenced by co-ligands and the involvement of water molecules.[1]
-
Hydrolysis: The imine or amine functionalities in the ligand can be susceptible to hydrolysis, especially under acidic or basic conditions or in the presence of certain metal ions that can catalyze the reaction.[3][4][5] While P2P3A itself lacks an imine bond, related pyridine-imine systems are known to be hydrolytically unstable, and the principles of metal-catalyzed cleavage of C=N bonds can offer mechanistic insights.[5]
-
Photodegradation: Exposure to UV or even ambient light can induce degradation.[6][7] For some metal complexes, particularly those with ruthenium(II), light can trigger ligand-loss intermediates, where a part of the ligand decoordinates and is replaced by a solvent molecule, eventually leading to the complete release of the ligand.[8]
Q2: Which factors most significantly influence the stability of my complex?
Several experimental variables can dramatically affect the stability of your complex. Control over these factors is critical for reproducible results.
-
Metal Ion: The choice of the metal is paramount. Kinetically inert metal ions (e.g., Ru(III), Ir(III)) tend to form more robust complexes compared to labile ions like Cu(II) or high-spin Fe(II).[9]
-
Atmosphere: The presence of oxygen is a critical factor for oxidative degradation.[1] Performing experiments under an inert atmosphere (N₂ or Ar) is often necessary.
-
Solvent: Solvents can play multiple roles. Protic solvents or trace water can facilitate hydrolysis.[1][4] The coordinating ability of the solvent is also a factor; a strongly coordinating solvent might displace the P2P3A ligand over time.
-
pH: The pH of the solution can influence hydrolytic stability and the protonation state of the pyridine rings, which in turn affects their coordination strength.[5]
-
Light Exposure: As mentioned, light can be a significant energy source for decomposition pathways.[10] Protecting your samples from light is a simple but crucial step.
-
Temperature: Higher temperatures generally accelerate degradation reactions.[11]
Q3: What are the expected products from the degradation of a P2P3A complex?
In cases of oxidative C–N bond cleavage, the ligand backbone is broken. For example, studies on analogous tris(2-pyridylmethyl)amine (TPA) complexes have shown that one of the pyridylmethyl arms can be cleaved off.[1] This can result in the formation of a modified ligand such as di(2-picolyl)amine (DPA). Further oxidation can occur at the methylene bridge, converting it to a carbonyl group, yielding products like bis(2-pyridylcarbonyl)amide (BPCA) on the metal center.[1] Identifying these fragments via mass spectrometry is a key method for confirming this degradation pathway.
Q4: How can I improve the kinetic stability of my complexes?
Enhancing stability is a key aspect of ligand and complex design. Consider the following:
-
Ligand Design: Increasing the denticity or rigidity of the ligand can enhance the chelate effect and improve stability. While P2P3A is a flexible ligand, incorporating it into a more rigid macrocyclic framework can drastically reduce degradation.[2][12]
-
Metal-Ligand Bond Strength: Choosing ligands with stronger donor properties can increase the heterolytic metal-ligand bond strength, creating a more stable complex.[9]
-
Inert Conditions: The most practical approach in the lab is to rigorously control the experimental environment. This includes using degassed solvents, working in a glovebox or under a Schlenk line, and storing samples in the dark at low temperatures.
Troubleshooting Guide
Problem: My synthesis reaction has a low yield and produces several unexpected side products.
-
Possible Cause: The reaction conditions (e.g., elevated temperature, presence of air) may be promoting the degradation of the ligand or the target complex as it forms. Some pyridylalkylamine ligands are known to undergo oxidative degradation during complex synthesis.[13]
-
Solution:
-
Deoxygenate Solvents: Before use, thoroughly degas all solvents by sparging with nitrogen or argon for at least 30 minutes.
-
Use an Inert Atmosphere: Conduct the entire synthesis under a blanket of nitrogen or argon using Schlenk techniques or a glovebox.
-
Optimize Temperature: Determine the lowest possible temperature at which the reaction proceeds at a reasonable rate. Avoid prolonged heating.
-
Characterize Byproducts: Attempt to isolate and characterize the side products using techniques like NMR and Mass Spectrometry. Their identities can provide direct evidence for a specific degradation pathway (e.g., oxidative cleavage).[14]
-
Problem: The color of my complex solution changes over time, from blue to green, for instance.
-
Possible Cause: A change in color indicates a change in the coordination environment or oxidation state of the metal center, which is a hallmark of degradation or ligand substitution. This is often due to slow oxidation by dissolved oxygen or reaction with trace water in the solvent.
-
Solution:
-
UV-Vis Spectroscopy: Monitor the degradation process quantitatively by taking UV-Vis spectra over time. The appearance of new absorption bands or a shift in the d-d transitions can be tracked kinetically.
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
-
Storage: Store solutions of the complex under an inert atmosphere and in a freezer to minimize thermal and oxidative degradation.
-
Problem: My ¹H NMR spectrum shows new, broad peaks appearing over time.
-
Possible Cause: The appearance of new signals, especially if they are broad, suggests a dynamic process or the formation of paramagnetic species. This could be due to ligand dissociation, creating an equilibrium of species in solution, or the oxidation of the metal center (e.g., Fe(II) to Fe(III)), which would lead to significant broadening and shifting of ligand proton signals.
-
Solution:
-
Time-Course NMR Study: Prepare your NMR sample in a J-Young tube under an inert atmosphere and acquire spectra at regular intervals (e.g., t=0, 1h, 6h, 24h) to monitor the change.
-
Vary Temperature: Acquiring spectra at different temperatures can help distinguish between dynamic exchange processes and irreversible degradation.
-
Check for Paramagnetism: If you suspect a change in oxidation state, the extreme chemical shift range and broadness of the peaks are strong indicators. You can also use the Evans method to measure the magnetic susceptibility of the solution.
-
Problem: My ESI-MS spectrum is complex, showing peaks that do not correspond to my expected complex.
-
Possible Cause: Electrospray ionization (ESI) is a soft ionization technique, but fragmentation or degradation can still occur in the source or, more likely, the peaks represent degradation products that were already present in the solution.
-
Solution:
-
Analyze the Fragments: Carefully analyze the m/z values. Look for masses corresponding to the free ligand, the ligand minus a pyridylmethyl group, or the ligand plus oxygen atoms, which would indicate oxidative modification.[1]
-
Optimize MS Conditions: Vary the ESI source parameters (e.g., cone voltage) to minimize in-source fragmentation and confirm that the observed species are present in the original solution.
-
LC-MS Analysis: Couple liquid chromatography with mass spectrometry (LC-MS). This will separate the parent complex from its degradation products, allowing for individual mass analysis and providing a clearer picture of the sample's composition.
-
Key Experimental Protocols & Data
Protocol 1: Standardized Assessment of Complex Stability
This protocol provides a framework for systematically evaluating the stability of your complex under various conditions.
-
Stock Solution Preparation: Inside a glovebox, prepare a stock solution of your complex (e.g., 1 mM) in a high-purity, anhydrous, and degassed solvent (e.g., acetonitrile).
-
Aliquot Preparation: Dispense the stock solution into several sealed vials.
-
Vial A (Control): Store under inert atmosphere, in the dark, at -20°C.
-
Vial B (Air Exposure): Unseal the vial outside the glovebox.
-
Vial C (Light Exposure): Wrap in foil to make it light-proof, but keep under an inert atmosphere. Expose a parallel sample to ambient lab light or a specific wavelength.
-
Vial D (Aqueous Exposure): Add a known amount of water (e.g., 1-10% v/v).
-
-
Time-Point Analysis: At designated time points (e.g., 0, 1, 4, 12, 24, 48 hours), take an aliquot from each vial for analysis.
-
Analysis: Use a primary and secondary technique to monitor changes.
-
Primary: UV-Vis spectroscopy is excellent for quick, quantitative assessment of changes in the metal's coordination sphere.
-
Secondary: Use LC-MS or NMR to identify the specific degradation products forming over time.
-
Table 1: Analytical Techniques for Degradation Analysis
| Technique | Information Provided | Reference |
| NMR Spectroscopy | Provides detailed structural information on the ligand. Appearance of new signals or changes in chemical shifts indicate degradation. | [13][14][15] |
| Mass Spectrometry (MS) | Identifies the mass of the parent complex and any degradation fragments, allowing for elucidation of the degradation pathway. | [1][14] |
| UV-Vis Spectroscopy | Monitors changes in the electronic environment of the metal center. Useful for kinetic studies of degradation. | [16] |
| Infrared (IR) Spectroscopy | Can detect changes in functional groups, such as the formation of a C=O bond from methylene bridge oxidation. | [14] |
| Cyclic Voltammetry (CV) | Probes the redox stability of the complex. Irreversible waves often indicate degradation following an electron transfer event. | [2][12] |
| X-ray Crystallography | Provides the definitive solid-state structure. Can be used to characterize isolated degradation products. | [14][15] |
Visualizing Degradation Pathways & Workflows
Oxidative Degradation Pathway
This diagram illustrates a plausible oxidative degradation pathway based on known reactivity of similar pyridylmethylamine complexes.[1]
Caption: Plausible oxidative C-N cleavage pathway for P2P3A complexes.
Experimental Workflow for Stability Assessment
This workflow provides a logical progression for investigating an unstable complex.
Caption: Decision workflow for troubleshooting complex instability.
References
-
Pal, T. K., et al. (2015). Oxidative C–N bond cleavage of (2-pyridylmethyl)amine-based tetradentate supporting ligands in ternary cobalt(ii)–carboxylate complexes. Dalton Transactions, 44(2), 759-772. [Link]
-
Wikipedia. (n.d.). Transition metal pyridine complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridylalkylamine ligands and their palladium complexes: Structure and reactivity revisited by NMR. Retrieved from [Link]
-
Herbst, R. W., et al. (2014). Synthesis, structural studies, and oxidation catalysis of the manganese(II), iron(II), and copper(II) complexes of a 2-pyridylmethyl pendant armed side-bridged cyclam. National Institutes of Health. [Link]
-
Herbst, R. W., et al. (2015). Synthesis, structural studies, and oxidation catalysis of the late-first-row-transition-metal complexes of a 2-pyridylmethyl pendant-armed ethylene cross-bridged cyclam. PubMed, 54(5), 2536-49. [Link]
-
Dash, A. C., & Mohanty, P. (1988). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. J. Chem. Soc., Dalton Trans., (8), 2063-2068. [Link]
-
Dash, A. C., & Mohanty, P. (1988). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. ResearchGate. [Link]
-
Bjerrum, J., et al. (n.d.). Metal Ammine Formation in Solution. XVI. Stability. Amanote Research. [Link]
-
Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 15-26. [Link]
-
Kumar, A., et al. (2021). Synthesis, Stability Constant Determination, and Structural Study of Some Complexes of a Zinc Triad Containing Pyridyl-amine-quinoline and Pyridyl-thio-quinoline. Journal of Molecular Structure, 1227, 129388. [Link]
-
Rittmann, B. E., et al. (2012). UV photolysis for accelerating pyridine biodegradation. PubMed, 46(12), 6761-7. [Link]
-
Wang, Z., et al. (2021). Stepwise Post-Modification of Pyridine-Imine COFs for Enhanced Hydrolytic Stability and Proton Conductivity. PubMed, 30(24), 6757-6762. [Link]
-
protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). [Link]
-
Ghosh, M., et al. (2022). Hydrolytically Stable and Cytotoxic [ONON]2Ti(IV)-Type Octahedral Complexes. PMC. [Link]
-
ResearchGate. (2017). How to Analyze Metal Organic Complexes, what kind of characterization do I need to use? [Link]
-
Wang, F., et al. (2010). Metal complexation and biodegradation of EDTA and S,S-EDDS: a density functional theory study. PubMed, 114(4), 1255-63. [Link]
-
Howarth, A. J., et al. (2017). Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks. Chemistry of Materials, 29(1), 26-39. [Link]
-
Meyer, F., et al. (2020). Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns. MDPI. [Link]
-
Ahmad, S., et al. (2018). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI. [Link]
-
Feng, M., et al. (2012). [Biodegradation of pyridine under UV irradiation]. PubMed. [Link]
-
Howarth, A. J., et al. (2017). Best practices for the synthesis, activation, and characterization of metal−organic frameworks. Northwestern Scholars. [Link]
-
Zissimou, G. A., et al. (2020). Photochemistry of Ru(II) Triazole Complexes with 6-Membered Chelate Ligands: Detection and Reactivity of Ligand-Loss Intermediates. Inorganic Chemistry, 59(17), 12386-12396. [Link]
-
Zeller, M., et al. (2023). Ligand Design Criteria for the Stability of High Oxidation State Praseodymium Complexes. Inorganic Chemistry. [Link]
-
Dalla-Vechia, L., et al. (2019). Pyridylmethylamines a modular and underrated family of ligands in both metal- and organo-catalysis. ResearchGate. [Link]
-
MDPI. (2024). Metal Complexes with N-donor Ligands. [Link]
-
Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed, 17(6-7), 955-78. [Link]
-
Zolotov, Y. A., & Ivanov, V. M. (2022). Coordination Compounds (Chelates) in Analytical Chemistry: Solutions, Sorbents, and Nanoplatforms. ResearchGate. [Link]
-
Rieth, A. J., & Dincă, M. (2018). Kinetic stability of metal–organic frameworks for corrosive and coordinating gas capture. MIT Open Access Articles. [Link]
-
Kumar, M., et al. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. RSC Advances, 10(70), 42967-42985. [Link]
-
Jackson, T. A., et al. (2022). Effects of Ligand N and O Donor Content on the Structure, Aqueous Stability, and SOD Activity of a Series of Mn2+ Complexes with Pyridine-Containing Tripodal Ligands. ACS Omega, 7(47), 43103–43115. [Link]
-
Spectroscopy Online. (2024). Examining Metal Complexes and How They Enhance Detection Techniques. [Link]
-
Begum, N., et al. (2014). Solid-state thermal degradation behaviour of 1-D coordination polymers of Ni(II) and Cu(II) bridged by conjugated ligand. ResearchGate. [Link]
-
Lee, Y.-H., et al. (2008). N-(Pyridin-2-ylmethyl)pyridin-2-amine. ResearchGate. [Link]
-
Nemec, I., et al. (2022). Exploring Photoswitchable Properties of Two Nitro Nickel(II) Complexes with (N,N,O)-Donor Ligands and Their Copper(II) Analogues. Inorganic Chemistry, 61(17), 6439-6451. [Link]
-
Nemec, I., et al. (2024). Metal Complexes of Redox Non-Innocent Ligand N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine. MDPI. [Link]
-
Lee, Y.-H., et al. (2008). N-(Pyridin-2-ylmethyl)pyridin-2-amine. PMC. [Link]
-
Kochetkov, K. A., et al. (2003). Study of microbiological destruction of pyridine and its methyl derivatives. ResearchGate. [Link]
-
Barbe, J.-M., et al. (2003). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus Chimie, 6(8-10), 923-929. [Link]
Sources
- 1. Oxidative C–N bond cleavage of (2-pyridylmethyl)amine-based tetradentate supporting ligands in ternary cobalt(ii)–carboxylate complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, structural studies, and oxidation catalysis of the manganese(II), iron(II), and copper(II) complexes of a 2-pyridylmethyl pendant armed side-bridged cyclam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, structural studies, and oxidation catalysis of the late-first-row-transition-metal complexes of a 2-pyridylmethyl pendant-armed ethylene cross-bridged cyclam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Troubleshooting Low Catalytic Turnover with (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low catalytic turnover when using the asymmetric dipyridylamine ligand, (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine. This resource is designed to help you diagnose and resolve common issues encountered during your catalytic experiments.
I. Frequently Asked Questions (FAQs)
Q1: My catalytic reaction with this compound is not working at all. Where should I start?
A1: When facing a complete lack of reactivity, it is crucial to systematically verify the integrity of your experimental setup and reagents. Start with the most fundamental checks:
-
Ligand and Metal Precursor Purity: Confirm the purity of your this compound ligand and the metal salt you are using. Impurities can act as catalyst poisons.
-
Solvent and Reagent Quality: Ensure all solvents are anhydrous and reagents are of the appropriate grade. Water and other nucleophiles can interfere with many catalytic cycles.
-
Inert Atmosphere: Many catalytic reactions, particularly those involving transition metals in low oxidation states (e.g., Pd(0)), are sensitive to oxygen. Verify that your reaction is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Stoichiometry: Double-check the calculated amounts of all reactants, catalysts, and ligands.
Q2: I'm observing some product formation, but the reaction stops before completion. What could be the cause?
A2: This is a classic sign of catalyst deactivation. Potential causes include:
-
Ligand Degradation: The this compound ligand may be unstable under the reaction conditions (e.g., high temperature, presence of strong acids or bases).
-
Formation of Inactive Catalyst Species: The active catalytic species may be converting into an inactive form. For instance, in palladium catalysis, the formation of palladium black is a common indicator of catalyst decomposition.
-
Product Inhibition: The product of your reaction might be coordinating to the metal center more strongly than the reactants, thereby inhibiting further catalytic turnover.
Q3: My results are inconsistent from one run to the next. What factors could be contributing to this variability?
A3: Inconsistent results often point to subtle variations in experimental conditions. Key factors to consider are:
-
Moisture and Air Exposure: Even small, variable amounts of water or oxygen can significantly impact catalytic activity. Ensure your inert atmosphere technique is consistent.
-
Catalyst Loading: Precise and consistent measurement of the catalyst and ligand is critical, especially at low loadings. Consider preparing a stock solution of the catalyst for better accuracy.
-
Stirring and Heating: Inefficient stirring can lead to poor mixing and localized concentration gradients. Ensure consistent and vigorous stirring and uniform heating.
II. In-Depth Troubleshooting Guide
This section provides a more detailed, symptom-based approach to troubleshooting low catalytic turnover.
Symptom 1: No Reaction or Very Low Conversion (<10%)
If you observe little to no product formation, a systematic investigation of the fundamental reaction components is necessary.
The active catalyst may not be forming in situ or may not be properly activated.
-
Scientific Rationale: Many catalytic reactions require the in situ formation of the active catalyst from a metal precursor and the ligand. The efficiency of this process can be influenced by the solvent, temperature, and the presence of additives. The coordination of the dipyridylamine ligand to the metal center is a crucial first step.[1]
-
Troubleshooting Protocol:
-
Pre-formation of the Catalyst: Consider pre-forming the metal-ligand complex before adding the reactants. This can be done by stirring the metal precursor and this compound in the reaction solvent for a period (e.g., 15-60 minutes) at room temperature or slightly elevated temperature before adding the other reagents.
-
Varying the Metal-to-Ligand Ratio: The optimal metal-to-ligand ratio can vary. While a 1:1 or 1:2 ratio is common, excess ligand can sometimes stabilize the catalyst, while in other cases it might inhibit the reaction. Screen a range of ratios (e.g., 1:1, 1:1.2, 1:1.5).
-
Choice of Metal Precursor: The counter-ion and oxidation state of the metal precursor can affect catalyst formation. If using a Pd(II) precursor for a cross-coupling reaction that requires Pd(0), ensure your conditions are suitable for reduction. You might consider using a more readily activated precursor.
-
Impurities in the reactants, solvents, or from the ligand itself can act as potent catalyst poisons.
-
Scientific Rationale: Catalyst poisons are substances that bind strongly to the active site of the catalyst, preventing it from participating in the catalytic cycle.[2] For transition metal catalysts, common poisons include sulfur-containing compounds, and even excess of a coordinating solvent or additive.
-
Troubleshooting Protocol:
-
Purify the Ligand: Recrystallize or chromatograph the this compound ligand to remove any potential impurities from its synthesis.
-
Purify Reactants: Ensure the purity of your substrates. For example, in cross-coupling reactions, residual starting materials from the synthesis of boronic acids can be problematic.
-
Use High-Purity Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Troubleshooting Workflow for No/Low Conversion
Caption: Workflow for troubleshooting no or low conversion.
Symptom 2: Reaction Starts but Stalls or Shows Incomplete Conversion
When a reaction begins but does not proceed to completion, it often indicates that the catalyst is deactivating over time.
The this compound ligand or its metal complex may not be stable under the reaction conditions.
-
Scientific Rationale: High temperatures, or the presence of strong acids or bases, can lead to the degradation of the ligand. The stability of the metal-ligand complex is crucial for maintaining catalytic activity.[2] The hemilability of pyridyl-metal bonds can be a factor in both catalyst activity and stability.[2]
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer period.
-
Screen Different Bases/Additives: If a base or other additive is used, it may be affecting ligand stability. Screen a variety of bases (e.g., organic vs. inorganic) to see if this impacts catalyst lifetime.
-
Analyze the Reaction Mixture for Ligand Degradation: Use techniques like LC-MS to analyze samples from the reaction mixture over time to check for the appearance of ligand degradation products.
-
The active catalyst can be converted into an inactive state during the reaction.
-
Scientific Rationale: In palladium-catalyzed cross-coupling reactions, for example, the active Pd(0) species can aggregate to form inactive palladium black. The choice of ligand plays a significant role in preventing this aggregation by stabilizing the mononuclear active species.
-
Troubleshooting Protocol:
-
Increase Ligand Concentration: A slight excess of the dipyridylamine ligand may help to stabilize the active catalytic species and prevent aggregation.
-
Use a Phase-Transfer Catalyst: In biphasic reactions, a phase-transfer catalyst can sometimes help to stabilize the active species and improve turnover.
-
Visual Inspection: Observe the reaction mixture for any color changes or the formation of precipitates (e.g., palladium black).
-
Data Presentation: Impact of Reaction Parameters on Catalytic Turnover
The following table provides a general guide to how different reaction parameters can be adjusted to troubleshoot low turnover, based on common principles in transition metal catalysis.
| Parameter | Common Issue | Troubleshooting Strategy | Rationale |
| Temperature | Ligand/catalyst decomposition at high temperatures. | Lower the temperature and increase reaction time. | Reduces the rate of thermal degradation pathways. |
| Solvent | Poor solubility of reactants or catalyst; solvent coordination to metal center. | Screen a range of solvents with different polarities and coordinating abilities. | Optimizes solubility and minimizes competitive inhibition by the solvent. |
| Base | Base-mediated ligand degradation; insufficient base strength for a key step (e.g., transmetalation). | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, organic amines). | The choice of base can significantly impact the rate of key steps in the catalytic cycle and catalyst stability. |
| Metal:Ligand Ratio | Insufficient ligand to stabilize the active species; excess ligand inhibiting the reaction. | Screen ratios from 1:1 to 1:2. | Fine-tunes the coordination sphere of the metal to balance stability and reactivity. |
III. Experimental Protocols
Protocol 3.1: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a starting point for optimizing a Suzuki-Miyaura cross-coupling reaction using this compound.
-
Catalyst Pre-formation:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and this compound (1-1.2 equivalents relative to Pd).
-
Add degassed solvent (e.g., toluene, dioxane) and stir the mixture at room temperature for 30 minutes.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst, add the aryl halide (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
If required, add a specific amount of degassed water.
-
Evacuate and backfill the flask with argon three times.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Visualizing the Catalytic Cycle and Deactivation Pathways
Caption: A simplified catalytic cycle and common deactivation pathways.
IV. References
-
Berry, J. F. (2016). Coordination Chemistry of 2,2'-Dipyridylamine: The Gift That Keeps on Giving. Comments on Inorganic Chemistry, 36, 17-37. [Link]
-
Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. [Link]
Sources
Technical Support Center: Enhancing the Stability of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine Metal Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine and its metal complexes. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you enhance the stability and success of your experiments.
Introduction to this compound Metal Complexes
This compound is a versatile asymmetrical N-donor ligand capable of forming stable complexes with a variety of metal ions. Its structure, featuring two pyridine rings and a secondary amine, allows for chelation, which significantly enhances the thermodynamic stability of the resulting metal complexes compared to their monodentate pyridine analogues.[1][2] The stability of these complexes is a critical factor in their application, influencing their reactivity, bioavailability, and overall efficacy in areas such as catalysis and drug development.[3][4]
This guide will delve into the key factors influencing the stability of these complexes and provide practical solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis and handling of this compound metal complexes.
Q1: My complex precipitates out of solution during synthesis. What can I do?
A1: Precipitation can be due to low solubility of the final complex. Consider changing the solvent to one with a different polarity or higher boiling point, such as DMF or DMSO, which can often dissolve organometallic complexes, especially with heating.[5] Also, ensure your ligand-to-metal ratio is correct, as an excess of either reactant can sometimes lead to the formation of insoluble polymeric species.
Q2: I'm observing decomposition of my complex over time. What are the likely causes and how can I prevent it?
A2: Decomposition can be triggered by several factors, including sensitivity to air, light, moisture, or thermal instability.[5][6] Some common decomposition pathways for metal complexes include reductive elimination and homolytic fission of the metal-carbon bond.[7] To mitigate this, try storing your complex under an inert atmosphere (e.g., nitrogen or argon), in the dark, and at low temperatures. For air-sensitive complexes, all manipulations should be carried out using Schlenk line or glovebox techniques.
Q3: How does the choice of metal ion affect the stability of the complex?
A3: The nature of the metal ion, including its charge, size, and electronic configuration, plays a pivotal role in complex stability.[8] Generally, for a given ligand, the stability of complexes with divalent transition metal ions follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[9] Highly charged metal ions like Fe(III) and Al(III) tend to form exceptionally stable complexes with chelating ligands.[10]
Q4: What is the role of pH in the stability of my this compound metal complex?
A4: The pH of the solution is critical as it affects the protonation state of the ligand.[8] The pyridine and amine groups of your ligand are basic and can be protonated at low pH. Protonation of these nitrogen atoms will prevent them from coordinating to the metal ion, leading to complex dissociation. Therefore, it is crucial to maintain the pH in a range where the ligand is in its deprotonated, coordinating form. The commencement of complex formation is often observed as the pH increases.[8][11]
Q5: Can the solvent I use for my reaction impact the stability of the final complex?
A5: Absolutely. The solvent can influence complex stability through various interactions with the solute.[12] Solvents with high donor capacity can compete with your ligand for coordination to the metal ion, potentially destabilizing your complex.[13][14] Conversely, a solvent that poorly solvates the metal ion can facilitate complex formation.[13] The dielectric constant of the solvent also plays a role in the electrostatic interactions within the complex.[15]
Troubleshooting Guide
This section provides a more in-depth approach to resolving specific issues you may encounter.
Problem 1: Low Yield of the Metal Complex
Potential Causes:
-
Incomplete reaction: The reaction may not have reached equilibrium.
-
Side reactions: The ligand or metal salt may be participating in unintended reactions.
-
Poor choice of solvent: The solvent may not be suitable for the reaction.[13][15]
-
Incorrect pH: The pH of the reaction mixture may be too low, leading to protonation of the ligand.[8][16]
Step-by-Step Solutions:
-
Optimize Reaction Conditions: Increase the reaction time or temperature to ensure the reaction goes to completion. Monitor the reaction progress using techniques like TLC or NMR spectroscopy.
-
Purify Reactants: Ensure the purity of your this compound ligand and the metal salt. Impurities can interfere with the complexation.
-
Solvent Screening: Experiment with a range of solvents with varying polarities and coordinating abilities. Acetonitrile is often a good starting point as it has a moderate dielectric constant and is a weak donor, which can favor complex formation.[13]
-
pH Adjustment: Use a non-coordinating buffer to maintain an optimal pH for complexation. A slightly basic pH is generally preferred to ensure the deprotonation of the ligand's nitrogen atoms.
Problem 2: Difficulty in Characterizing the Complex
Potential Causes:
-
Insolubility: The complex may be insoluble in common NMR solvents.
-
Paramagnetism: If you are working with a paramagnetic metal ion, NMR signals can be broadened, making interpretation difficult.
-
Polycrystalline or amorphous solid: The product may not be suitable for single-crystal X-ray diffraction.
Step-by-Step Solutions:
-
Alternative Characterization Techniques: For insoluble complexes, solid-state techniques such as FT-IR spectroscopy, elemental analysis, and thermal analysis can provide valuable structural information.[5]
-
Spectroscopic Methods for Paramagnetic Complexes: For paramagnetic complexes, techniques like UV-Vis spectroscopy, and in some cases, specialized NMR experiments can be employed.[17][18]
-
Recrystallization: Attempt to grow single crystals suitable for X-ray crystallography by slowly evaporating the solvent from a dilute solution of the complex, or by using vapor diffusion or liquid-liquid diffusion techniques. A wider range of solvents, including DMF, may be effective for recrystallization upon heating.[5]
Problem 3: Inconsistent Experimental Results
Potential Causes:
-
Variability in ligand quality: The purity of the synthesized this compound can vary between batches.
-
Atmospheric conditions: The presence of oxygen or moisture can affect the reaction, especially with air-sensitive metal ions.[13]
-
Temperature fluctuations: Inconsistent reaction temperatures can lead to different product distributions.
Step-by-Step Solutions:
-
Standardize Ligand Synthesis and Purification: Develop a robust and reproducible protocol for the synthesis and purification of your ligand. Characterize each batch thoroughly (e.g., by NMR, mass spectrometry, and melting point) to ensure consistency.
-
Control the Reaction Atmosphere: For sensitive reactions, use an inert atmosphere (nitrogen or argon) to exclude oxygen and moisture. Use dry solvents and glassware.
-
Precise Temperature Control: Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat) to maintain a constant and uniform temperature throughout the reaction.
Visualizing Stability and Experimental Workflow
To better understand the factors influencing complex stability and the general workflow for their study, the following diagrams are provided.
Caption: Key factors influencing the stability of metal complexes.
Caption: A general workflow for troubleshooting experimental issues.
Experimental Protocols
Protocol 1: General Synthesis of a this compound Metal Complex
This protocol provides a general guideline. Molar ratios, solvents, and reaction conditions should be optimized for each specific metal ion.
-
Ligand Solution Preparation: Dissolve one molar equivalent of this compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.
-
Metal Salt Solution Preparation: In a separate flask, dissolve one molar equivalent of the desired metal salt (e.g., chloride, nitrate, or perchlorate salt) in the same solvent.
-
Complexation Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.
-
Reaction Monitoring and Product Isolation: Stir the reaction mixture for a specified period (e.g., 2-24 hours). If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. If no precipitate forms, the solvent can be slowly evaporated to yield the crude product.
-
Purification: The crude complex can be purified by recrystallization from a suitable solvent or solvent mixture.
Protocol 2: UV-Vis Spectroscopic Titration for Stability Constant Determination
This method can be used to determine the stoichiometry and stability constant of the complex in solution.
-
Prepare Stock Solutions: Prepare stock solutions of the ligand and the metal salt of known concentrations in a suitable solvent (e.g., buffered aqueous solution or an organic solvent).
-
Spectrophotometric Measurements: In a cuvette, place a known concentration of the ligand solution. Record its UV-Vis spectrum.
-
Titration: Add small, successive aliquots of the metal salt solution to the cuvette. After each addition, mix thoroughly and record the UV-Vis spectrum.
-
Data Analysis: Monitor the changes in absorbance at a wavelength where the complex absorbs significantly. Plot the change in absorbance against the molar ratio of metal to ligand. The inflection point of the curve can indicate the stoichiometry of the complex. The stability constant can be calculated by fitting the titration data to an appropriate binding model.
Quantitative Data Summary
The following table provides representative stability constants (log K) for related pyridine-based ligands with various metal ions to offer a comparative perspective. Note that the stability of this compound complexes is expected to be enhanced due to the chelate effect.
| Ligand | Metal Ion | log K1 | log K2 | log K3 | Reference(s) |
| Pyridine | Cu(II) | 2.5 | 1.9 | 1.3 | [9] |
| Ni(II) | 1.8 | 1.2 | - | [9] | |
| 2,2'-Bipyridine | Fe(III) | >12 | ~23.5 (β2) | ~17 (β3) | [10] |
| Cu(II) | 8.0 | 5.5 | 3.4 | [10] | |
| Ni(II) | 7.0 | 6.8 | 6.5 | [19] | |
| Terpyridine | Ni(II) | 10.9 | 8.8 | - | [17] |
| Co(II) | 9.9 | 8.0 | - | [17] |
Note: Stability constants are dependent on experimental conditions such as temperature and ionic strength.
References
- Solvent effect on complexation reactions. (2025).
- Entropy and Enthalpy Effects on Metal Complex Formation in Non-Aqueous Solvents: The Case of Silver(I) and Monoamines. (2022). PMC - NIH.
- Chel
- Solvent effects. (n.d.). Wikipedia.
- Solvent Properties | Metal Ions and Complexes in Solution. (2023).
- Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. (2020). Royal Society of Chemistry.
- Effect of ligand solvation on the stability of metal complexes in solution. Explanation of the macrocyclic effect. (n.d.). Journal of the American Chemical Society.
- Technical Support Center: Optimizing Metal Complex Synthesis with Pyridine-Containing Ligands. (n.d.). Benchchem.
- Pyridine-carboxylate complexes of platinum. Effect of N,O-chelate formation on model bifunctional DNA-DNA and DNA-protein interactions. (n.d.). PubMed.
- pH-Metric Study of Metal-Ligand Stability Constants of Co(II), Cu(II) and Zn(II) Complexes. (n.d.). Asian Journal of Chemistry.
- Spectroscopic characterization of some metal complexes derived from 4-acetylpyridine nicotinoylhydrazone. (2025).
- Acid–base and metal ion binding properties of pyridine-type ligands in aqueous solution.: Effect of ortho substituents and interrelation between complex stability and ligand basicity. (2025).
- Spectroscopic, structure and DFT studies of palladium(II) complexes with pyridine-type ligands. (2025).
- Metal Complexes with N-Donor Ligands: Second Edition. (n.d.). MDPI.
- Metal Complexes with N-donor Ligands. (2024). MDPI.
- Polydentate Ligands and the Chelate Effect | OpenStax Chemistry 2e 19.2. (2023). YouTube.
- Pd(II)
- Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central.
- A Comparative Analysis of Complex Stability: Pyridin-4-olate vs. Other Pyridine-Based Ligands. (n.d.). Benchchem.
- A Comparative Analysis of the Chelating Properties of Pyridine-2,6-diethanol and Other Ligands. (n.d.). Benchchem.
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (n.d.). PMC - NIH.
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022).
- Transition metal pyridine complexes. (n.d.). Wikipedia.
- The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides. (2021). PMC - NIH.
- Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central.
- N-(Pyridin-2-ylmethyl)pyridin-2-amine. (n.d.). PMC - NIH.
- Metal Complexes with N-donor Ligands. (2024).
- Why do Pyridine derivatives not coordin
- Synthesis, Stability Constant Determination, and Structural Study of Some Complexes of a Zinc Triad Containing Pyridyl‐amine‐quinoline and Pyridyl‐thio‐quinoline. (2025).
- Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. (n.d.). Journal of Medicinal and Pharmaceutical Chemistry Research.
- Synthesis method and intermediates of pyridin-2-yl-methylamine. (n.d.).
- Copper(II) complexes containing N,N0-BIDENTATEN-(Pyridin-2-ylmethyl) aniline and Its derivatives: Synthesis, structure and magnetic property. (2025).
- N-(Pyridin-2-ylmethyl)pyridin-2-amine. (n.d.).
- Pyridine: A Useful Ligand in Transition Metal Complexes. (n.d.).
- Synthesis and characterization of bis(2-pyridylmethyl)amine complexes of manganese(II), zinc(II), and cadmium(II). (n.d.).
- Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. (n.d.). PMC - PubMed Central - NIH.
- pH metric analysis of complex formation of Cu(II),Ni(II),Co(II) and Fe(III)metal ions and 2-hydroxy-4-substituted phenyl-6-subst. (n.d.). JOCPR.
- pH-metric Study of Metal-ligand Stability Constant of Transition Metal Complexes with Pharmacologically Active Ligand N-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene] isonicotinohydrazide. (2025).
- Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. (n.d.). Semantic Scholar.
- (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. (n.d.). Comptes Rendus de l'Académie des Sciences.
- DECOMPOSITION PATHWAYS of TM-alkyl complexes.pdf. (n.d.). Slideshare.
- Synthesis method and intermediates of pyridin-2-yl-methylamine. (n.d.).
- Pyridin-2-yl-pyridin-3-ylmethyl-amine. (n.d.). SCBT - Santa Cruz Biotechnology.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. DECOMPOSITION PATHWAYS of TM-alkyl complexes.pdf [slideshare.net]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jocpr.com [jocpr.com]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Entropy and Enthalpy Effects on Metal Complex Formation in Non-Aqueous Solvents: The Case of Silver(I) and Monoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent effects - Wikipedia [en.wikipedia.org]
- 16. The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: High-Purity Recrystallization of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine
Welcome to the technical support resource for the purification of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for achieving high purity through recrystallization. As a compound featuring two polar pyridine rings and a secondary amine, its purification can present unique challenges. This document offers a synthesis of foundational principles and field-tested methodologies to navigate these complexities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the physicochemical properties of this compound and how they dictate purification strategy.
Q1: What are the key structural features of this compound that influence its crystallization?
A1: The crystallization behavior of this molecule is governed by several structural elements:
-
Polarity and Hydrogen Bonding: The molecule contains three nitrogen atoms—one in a secondary amine group and one in each of the two pyridine rings. The secondary amine (-NH-) group acts as a hydrogen bond donor, while the nitrogen atoms in the pyridine rings are hydrogen bond acceptors.[1] This high capacity for hydrogen bonding significantly influences its solubility in polar solvents and is a primary driver for crystal lattice formation.[2]
-
Aromatic Rings: The two pyridine rings can engage in π-π stacking interactions, which are crucial forces that help organize the molecules into a stable, ordered crystal lattice.[1]
-
Molecular Flexibility: The methylene bridges connecting the rings allow for conformational flexibility. The specific torsion angles adopted by the molecule will impact how efficiently it can pack into a crystal structure.[2][3]
-
Basicity: As a polyamine, the compound is basic and can be protonated with acid to form a salt.[4] This offers an alternative route for purification, as the salt will have drastically different solubility and crystallization properties compared to the free base.[5]
Q2: How do I select an appropriate solvent system for recrystallization?
A2: The guiding principle for solvent selection is "like dissolves like".[6][7] Since this compound is a polar molecule, polar solvents are the logical starting point. The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[7]
A systematic approach involves small-scale solubility tests with a range of solvents across the polarity spectrum.[8] A similar, related compound, N-(Pyridin-2-ylmethyl)pyridin-2-amine, has been successfully crystallized from methanol, making it an excellent primary candidate.[3]
Q3: Is it better to use a single solvent or a mixed-solvent system?
A3: Both approaches have merit and the choice depends on the results of your solubility tests.
-
Single Solvent: This is the simplest method. If you can find a solvent that provides a steep solubility curve (high solubility at boiling, low solubility at room temperature or 0 °C), this is the preferred method.[9] Alcohols like methanol or ethanol are strong candidates for this compound.
-
Mixed-Solvent System: This method is used when no single solvent is ideal. It involves pairing a "good" solvent (in which the compound is highly soluble) with a "poor" or "anti-solvent" (in which the compound is insoluble).[10] For this molecule, a potential pair could be ethanol (good solvent) and water or heptane (anti-solvents). This technique provides fine control over the saturation point, often leading to high-quality crystals.[1]
Q4: Is it beneficial to convert the amine to a salt for purification?
A4: Yes, this can be a very powerful strategy, especially if the free base is difficult to crystallize or has impurities with similar solubility profiles.[4]
-
Mechanism: By reacting the basic amine with an acid (e.g., HCl in ether or isopropanol), you form an ammonium salt.[4] This salt is an ionic compound with significantly different physicochemical properties, including higher melting points and different solubilities. Often, salts form more robust and well-defined crystals than the parent free base.
-
Process:
-
Dissolve the crude amine in a suitable organic solvent.
-
Add a solution of an acid (e.g., HCl) to precipitate the amine salt.
-
Recrystallize the salt from a suitable polar solvent (like an alcohol/water mixture).
-
After obtaining the pure salt, the free base can be regenerated by dissolving the salt in water and neutralizing with a base (e.g., NaOH or Na₂CO₃), followed by extraction into an organic solvent.[11]
-
Part 2: Step-by-Step Recrystallization Protocols
Protocol 1: Single Solvent Recrystallization (Slow Cooling Method)
This protocol is recommended as the first attempt, using methanol or ethanol based on literature for similar compounds.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., ethanol) dropwise while heating the mixture to a gentle boil on a hot plate. Continue adding the minimum amount of hot solvent until the solid just completely dissolves.[8]
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[12]
-
Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[7]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product from the solution.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[8]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and other analytical data to assess purity.
Protocol 2: Mixed-Solvent Recrystallization (Anti-Solvent Addition)
Use this method if no single solvent is found to be suitable.
-
Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., hot ethanol) at room temperature or with gentle heating.
-
Anti-Solvent Addition: While stirring the solution, slowly add the "poor" anti-solvent (e.g., water or heptane) dropwise until the solution becomes persistently turbid (cloudy).[1]
-
Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears, ensuring the solution is at its saturation point.[1]
-
Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form over time. Cooling in an ice bath can be used to increase the yield.
-
Isolation and Drying: Collect, wash (using the anti-solvent or a mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.
Part 3: Troubleshooting Guide
This section provides solutions to common issues encountered during the recrystallization of this compound.
| Problem | Probable Cause(s) | Solution(s) |
| The compound "oils out" instead of forming crystals. | 1. The solution is becoming supersaturated at a temperature above the compound's melting point.[14]2. The compound is significantly impure, leading to melting point depression.[15] | 1. Re-heat the solution to re-dissolve the oil. Add a small amount (1-5%) of additional solvent.[15]2. Allow the solution to cool much more slowly. An insulated container or a dewar can be used to slow heat loss.[14]3. Try a different solvent or solvent system, preferably one with a lower boiling point. |
| No crystals form, even after cooling. | 1. Too much solvent was used. This is the most common reason for crystallization failure.[14]2. The solution is supersaturated but requires a nucleation site to begin crystallization.[6] | 1. Reduce the solvent volume by boiling some of it off, then attempt to cool the more concentrated solution again.[6][14]2. Induce crystallization: a. Scratch the inside of the flask just below the solvent surface with a glass rod. The microscopic glass fragments provide nucleation sites.[6][8] b. Seed the solution by adding a tiny, pure crystal of the compound.[8] |
| The crystal yield is very low (<50%). | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[15]2. Premature crystallization occurred during a hot filtration step.3. The crystals were washed with solvent that was not sufficiently cold, re-dissolving the product.[8] | 1. Concentrate the mother liquor (filtrate) by boiling off some solvent and cool again to obtain a second crop of crystals.[15]2. Ensure all glassware for hot filtration is pre-heated and use a slight excess of solvent before filtering.3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[8] |
| The recrystallized product is still impure or colored. | 1. The chosen solvent is co-crystallizing an impurity along with the product.2. High molecular weight, colored impurities are present and are adsorbed onto the crystal surface.3. The compound is degrading due to prolonged heating. Amines can be sensitive to oxidation.[4] | 1. Attempt recrystallization from a different solvent system with different polarity.[16]2. Use activated charcoal: Add a very small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.[12]3. Consider purification via salt formation (see FAQ Q4) or chromatography. |
Part 4: Data Summary & Visualization
Table 1: Recommended Solvents for Initial Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale & Comments |
| Methanol | Polar Protic | 65 | Excellent starting point. Literature precedent for similar compounds shows success.[3] |
| Ethanol | Polar Protic | 78 | A very common and effective solvent for polar, N-containing compounds.[10] Good for single or mixed-solvent systems. |
| Isopropanol | Polar Protic | 82 | Slightly less polar than ethanol; may offer a different solubility profile. |
| Ethyl Acetate | Polar Aprotic | 77 | Medium polarity; good for compounds with both polar and non-polar character. Can be paired with hexane or heptane.[10] |
| Toluene | Non-polar | 111 | May be a good "poor" solvent or useful if impurities are highly polar. Pyridine-containing compounds can sometimes crystallize well from toluene.[10] |
| Water | Very Polar Protic | 100 | Can be an effective anti-solvent when paired with a water-miscible solvent like ethanol or methanol.[9] |
Recrystallization Workflow Diagram
This diagram outlines the logical steps and decision points in developing a recrystallization protocol.
Caption: Decision workflow for recrystallization and troubleshooting.
References
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
- Google Patents. (1961). US2982771A - Purification of heterocyclic organic nitrogen compounds.
-
Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (2007). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
- Google Patents. (1967). US3337630A - Process for the purification of amines.
-
National Institutes of Health (NIH). (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Retrieved from [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
-
MH Chem. (2022). How to purify Amine?. YouTube. Retrieved from [Link]
-
Moon, S. H., Kim, T. H., & Park, K. M. (2011). N-(Pyridin-2-ylmethyl)pyridin-2-amine. ResearchGate. Retrieved from [Link]
-
Moon, S. H., Kim, T. H., & Park, K. M. (2011). N-(Pyridin-2-ylmethyl)pyridin-2-amine. National Institutes of Health (NIH). Retrieved from [Link]
- Google Patents. (1981). US4283254A - Methylamines purification by distillation and purge.
-
chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2012). purifying secondary amine. Retrieved from [Link]
-
Chad's Prep. (2021). 22.3 Synthesis of Amines. YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-(Pyridin-2-ylmethyl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buy Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide | 1185299-21-1 [smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. youtube.com [youtube.com]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Preventing oxidation of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine during storage
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxidation During Storage
Welcome to the technical support center for (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine. This guide, curated by our senior application scientists, provides in-depth, experience-driven advice to ensure the long-term stability of your compound. We will explore the mechanisms of its degradation and provide validated protocols to prevent oxidation during storage and handling.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to oxidation?
This compound's instability arises from its molecular structure, which contains two primary sites vulnerable to oxidation: the secondary amine and the pyridine rings.
-
Secondary Amine Oxidation: The nitrogen atom in the secondary amine group is electron-rich and can be easily oxidized by atmospheric oxygen. This process can lead to the formation of N-oxides, hydroxylamines, or even cleavage of the C-N bonds, resulting in complex degradation mixtures.[1][2][3] Secondary amines are known to undergo aerobic oxidation, a process that can be catalyzed by various factors.[4]
-
Pyridine Ring Oxidation: The nitrogen atom on each pyridine ring can also be oxidized, typically by stronger oxidizing agents or under specific catalytic conditions, to form pyridine N-oxides.[5][6] While generally less reactive than the secondary amine, this pathway contributes to overall degradation.
Q2: I've noticed my sample changing color from colorless to yellow/brown. Is this oxidation?
Yes, a color change is a strong indicator of degradation. The formation of oxidized species and subsequent polymeric byproducts often results in colored impurities. If you observe this, it is crucial to re-analyze the purity of your sample by methods such as HPLC, LC-MS, or NMR before use.
Q3: Can I just store the compound in a standard vial in the freezer?
While cold temperatures slow down reaction rates, this is insufficient on its own. Storing the compound in a standard vial still exposes it to the oxygen present in the headspace. Over time, even at -20°C, significant oxidation can occur. Proper storage requires both low temperatures and an inert atmosphere.[7]
Q4: What is the ideal storage temperature for this compound?
For long-term storage (months to years), we recommend storing the solid compound at -20°C or below under a dry, inert atmosphere (argon or nitrogen). For short-term storage (days to weeks), storage at 2-8°C under an inert atmosphere is acceptable.
Q5: Is Argon gas better than Nitrogen for creating an inert atmosphere?
Both are excellent choices for creating an inert atmosphere. Argon is denser than air, which can be advantageous as it can form a more stable "blanket" over the compound if a container is briefly opened.[7] However, for sealed containers, high-purity nitrogen is equally effective and often more economical. The key is to ensure the inert gas used is of high purity and dry.
Troubleshooting Guide: Common Issues & Solutions
| Observed Issue | Probable Cause | Recommended Solution & Validation |
| Purity decrease detected by LC-MS after a few weeks of storage. | Slow oxygen ingress. | The vial seal may be compromised. Use vials with high-quality PTFE-lined caps or flame-seal the compound in a glass ampoule for long-term storage.[8] Validation: Re-package a fresh, pure sample using the improved method and re-analyze after one month. |
| Compound degrades rapidly when brought to room temperature for weighing. | Condensation and exposure to atmospheric oxygen. | Water condensation on a cold vial can accelerate degradation. Allow the sealed container to warm to room temperature before opening it inside a glovebox or under a positive flow of inert gas.[7] Validation: Monitor the compound's appearance and purity after a handling cycle using this improved procedure. |
| Inconsistent results in biological assays. | Use of partially oxidized material. | Degradation products can interfere with or inhibit the desired activity. Solution: Always use freshly purified material or a sample that has been rigorously stored under inert conditions. Validation: Qualify a new batch of the compound, store it using the protocols below, and run a parallel assay against a sample stored under previous, less stringent conditions. |
| Solvent solutions of the compound discolor quickly. | Oxygen dissolved in the solvent and/or use of unstabilized solvents. | Solvents can contain significant amounts of dissolved oxygen. Solution: Use solvents that have been thoroughly degassed via sparging with inert gas, freeze-pump-thaw cycles, or distillation from a drying agent.[8] Validation: Prepare a solution in degassed solvent and one in non-degassed solvent. Observe the color change over several hours. |
In-Depth Protocols & Methodologies
Protocol 1: Optimal Long-Term Storage of Solid this compound
This protocol describes the gold standard for preserving the integrity of the compound for extended periods.
Objective: To store the solid compound with minimal exposure to oxygen and moisture.
Materials:
-
This compound (high purity)
-
Glass vials with PTFE-lined screw caps or glass ampoules
-
High-purity argon or nitrogen gas source
-
Vacuum pump
-
Laboratory freezer (-20°C or colder)
Step-by-Step Procedure:
-
Preparation: If not already in an inert atmosphere, place the required number of vials and caps into a vacuum oven at 120°C overnight to remove adsorbed moisture.[9] Transfer the hot glassware to a desiccator to cool under vacuum.
-
Aliquotting in a Glovebox (Preferred Method): a. Move the vials, caps, and the bulk compound container into a glovebox with a low-oxygen (<10 ppm) atmosphere. b. Allow all items to equilibrate to the glovebox atmosphere for at least 30 minutes. c. Weigh the desired amount of the compound into each vial. d. Tightly cap each vial. e. For extra security, wrap the cap-vial interface with Parafilm.
-
Aliquotting using a Schlenk Line (Alternative Method): a. Place the compound in a Schlenk flask. b. Place a receiving vial under a positive flow of inert gas. c. Quickly transfer the solid from the flask to the vial against the counter-flow of inert gas. This technique requires practice to minimize air exposure. d. Alternatively, use a solid addition tube for a more controlled transfer.[10]
-
Final Sealing: a. For screw-cap vials, ensure the cap is tightly secured. b. For ultimate protection, aliquot the solid into glass ampoules inside a glovebox and flame-seal them.[8]
-
Storage: Label the vials or ampoules clearly and place them in a designated, labeled box in a -20°C (or colder) freezer.
Protocol 2: Preparation of a Stabilized Stock Solution
Objective: To prepare a solution of the compound for experimental use while minimizing oxidation in the liquid state.
Materials:
-
Properly stored solid this compound
-
High-purity, anhydrous solvent (e.g., DMSO, DMF, Ethanol)
-
Schlenk flask or septum-capped vial
-
Inert gas source (Argon or Nitrogen)
-
Gas-tight syringes and needles[9]
Step-by-Step Procedure:
-
Solvent Degassing: a. Place the required volume of solvent in a Schlenk flask. b. Sparge the solvent by bubbling high-purity argon or nitrogen through it via a long needle for at least 30 minutes. This displaces dissolved oxygen. c. Alternatively, for highly sensitive applications, perform at least three freeze-pump-thaw cycles.
-
Solution Preparation: a. Weigh the required amount of the solid compound into a clean, dry, and inert-atmosphere-flushed vial. b. Seal the vial with a septum cap. c. Using a gas-tight syringe, carefully transfer the calculated volume of the degassed solvent into the vial containing the solid. d. Gently swirl or sonicate the vial until the solid is fully dissolved.
-
Storage of Solution: a. The headspace of the vial should be filled with inert gas. b. Store the solution at -20°C. c. For repeated use, withdraw aliquots using a syringe without introducing air into the vial. To do this, first draw a small amount of inert gas into the syringe, insert it into the vial, inject the inert gas to create a slight positive pressure, and then withdraw the desired volume of liquid.
Visualization of Key Processes
Diagram 1: Key Factors in Oxidative Degradation
This diagram illustrates the primary environmental factors that initiate and promote the oxidation of this compound.
Caption: Primary environmental triggers for compound degradation.
Diagram 2: Recommended Storage Workflow
This workflow outlines the critical steps for ensuring the long-term stability of the compound.
Caption: Step-by-step workflow for optimal compound storage.
References
-
Rauckman, E. J., Rosen, G. M., & Abou-Donia, M. B. (1975). Improved Methods for the Oxidation of Secondary Amines to Nitroxides. Synthetic Communications, 5(6), 409-413. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Wang, D. R., & Stahl, S. S. (2013). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society, 135(48), 18042–18045. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]
-
Damani, L. A. (n.d.). Oxidation of Secondary and Primary Amines. SlideShare. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of primary, secondary and tertiary amines. Retrieved from [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Kim, D., & Jacobsen, E. N. (2020). Catalytic Enantioselective Pyridine N-Oxidation. Journal of the American Chemical Society, 142(20), 9206–9211. Available at: [Link]
-
Fitzpatrick, P. F. (2015). Oxidation of Amines by Flavoproteins. Archives of Biochemistry and Biophysics, 544, 44-53. Available at: [Link]
-
Al-Shamary, R. K. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Available at: [Link]
-
Khanna, R., et al. (2021). Oxidative Synthesis of Pyridine Derivatives. Journal of Chemical, Biological and Physical Sciences, 11(2), 251-265. Available at: [Link]
-
Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Linchemical. (n.d.). Amine Antioxidant 445 & 5057 Supply. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
ChemBK. (2024). Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine. Retrieved from [Link]
-
Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Plamthottam, S. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. Available at: [Link]
-
Wang, Y., et al. (2022). Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Frontiers in Microbiology, 13, 869792. Available at: [Link]
-
Roman, M., et al. (2018). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 159, 28-36. Available at: [Link]
-
Loftsson, T. (2014). Degradation Pathways. In Chirality in Drug Design and Development (pp. 1-26). CRC Press. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Guide to Pyridinylmethylamine Ligands: Synthesis, Coordination Chemistry, and Catalytic Applications
Pyridinylmethylamine (PMA) ligands have emerged as a versatile and highly modular class of ligands in coordination chemistry and catalysis. Their straightforward synthesis, coupled with the ability to readily tune their steric and electronic properties, has led to their application in a wide range of transition metal-catalyzed reactions. This guide provides a comparative analysis of various PMA ligands, focusing on the impact of structural modifications on their performance in key catalytic transformations. We will delve into their synthesis, coordination behavior, and provide supporting experimental data to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
The Pyridinylmethylamine Scaffold: A Platform for Ligand Design
The core structure of a pyridinylmethylamine ligand consists of a pyridine ring linked to an amine via a methylene bridge. This bidentate N,N' scaffold offers several key advantages:
-
Modular Synthesis: The synthesis of PMA ligands is typically a straightforward process, often involving the reductive amination of a pyridine-2-carboxaldehyde derivative with a primary or secondary amine, or the alkylation of an amine with 2-(chloromethyl)pyridine. This modularity allows for the systematic introduction of a wide variety of substituents on both the pyridine ring and the amine nitrogen, enabling fine-tuning of the ligand's properties.
-
Tunable Steric and Electronic Properties: Substituents on the pyridine ring can modulate the electron density at the pyridine nitrogen, influencing the ligand's donor strength. Bulky groups on the amine nitrogen can create a sterically demanding coordination environment around the metal center, which can be crucial for achieving high selectivity in catalytic reactions.
-
Versatile Coordination Chemistry: PMA ligands can coordinate to a wide range of transition metals, including palladium, copper, ruthenium, and iridium, forming stable metal complexes with varying geometries.[1] This versatility has led to their use in a diverse array of catalytic applications.
The general synthetic approach to pyridinylmethylamine ligands is depicted below:
Caption: General synthetic routes to pyridinylmethylamine ligands.
Comparative Performance in Catalysis
The true utility of PMA ligands is demonstrated in their application as ancillary ligands in transition metal catalysis. The following sections provide a comparative overview of their performance in several key reactions, highlighting the influence of ligand structure on catalytic activity and selectivity.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. Palladium complexes of PMA ligands have been shown to be effective catalysts for this transformation. The steric and electronic properties of the PMA ligand play a crucial role in the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
A study comparing a series of Pd(II) complexes with different 4-substituted pyridine ligands in the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid revealed that more basic pyridine ligands generally lead to slightly greater catalytic effectiveness.[2] While not a direct study of PMA ligands, this provides valuable insight into the role of the pyridine moiety's electronics.
Table 1: Comparison of Pd(II) Complexes with 4-Substituted Pyridine Ligands in Suzuki-Miyaura Coupling
| Ligand (L) | pKa of L | GC Yield (%) |
| 4-CN-py | 1.90 | 64-78 |
| 4-Cl-py | 3.83 | >70 |
| py | 5.21 | >90 |
| 4-Me-py | 6.02 | >90 |
| 4-NMe2-py | 9.70 | >90 |
Reaction Conditions: 4-bromoanisole (1 mmol), phenylboronic acid (1.5 mmol), K3PO4 (2 mmol), Pd(OAc)2 (1 mol%), Ligand (2 mol%), toluene, 100 °C, 24 h. Data adapted from[2].
The data suggests that increasing the electron-donating ability of the pyridine ligand enhances the catalytic activity. This can be attributed to the increased electron density on the palladium center, which can facilitate the oxidative addition step.
Asymmetric Transfer Hydrogenation of Ketones
Chiral PMA ligands are highly effective in the asymmetric transfer hydrogenation (ATH) of ketones, a process that utilizes a hydrogen donor like isopropanol to reduce a ketone to a chiral alcohol. Ruthenium and iridium complexes are commonly employed for this transformation. The enantioselectivity of the reaction is dictated by the chiral environment created by the ligand around the metal center.
A study on Cp*Ir complexes with (pyridinylmethyl)sulfonamide ligands, which are structurally related to PMA ligands, demonstrated a clear correlation between the electron-donating ability of the substituent on the pyridine ring and the catalytic activity.[3]
Table 2: Influence of Pyridine Substituents on the Rate of Asymmetric Transfer Hydrogenation of a Prochiral Imine
| Substituent on Pyridine Ring | Relative Rate |
| -CF3 (electron-withdrawing) | 1.0 |
| -H | 2.5 |
| -Me (electron-donating) | 4.0 |
| -NMe2 (strongly electron-donating) | 3.2 |
Reaction Conditions: [CpIr(ligand)Cl] catalyst, imine substrate, formic acid/triethylamine as hydrogen source. Relative rates are normalized to the CF3-substituted ligand. Data adapted from[3].*
The results indicate that electron-donating groups on the pyridine ring generally enhance the catalytic activity. This is attributed to an increase in the hydricity of the metal-hydride intermediate, making the hydride transfer to the substrate more favorable.[3] However, a very strong electron-donating group like -NMe2 can alter the rate-determining step, leading to a slight decrease in the rate.[3]
Copper-Catalyzed Atom Transfer Radical Polymerization (ATRP)
Copper complexes of PMA ligands, particularly tris(2-pyridylmethyl)amine (TPMA) and its derivatives, are highly active catalysts for atom transfer radical polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. The activity of the catalyst is related to the redox potential of the Cu(I)/Cu(II) couple and the stability of the corresponding copper complexes.
Systematic studies on substituted TPMA ligands have shown that the introduction of electron-donating groups on the pyridine rings significantly enhances the catalytic activity.[1][4][5][6][7]
Table 3: Comparison of ATRP Activity for Copper Complexes with Substituted TPMA Ligands
| Ligand | E1/2 (CuII/CuI) (mV vs SCE) | kATRP (M-1s-1) |
| TPMA | -130 | 1.2 x 104 |
| TPMA* (with EDGs) | -302 | 7.2 x 106 |
| TPMANMe2 | -554 | ~1 x 1010 |
E1/2 is the half-wave potential. kATRP is the ATRP equilibrium constant. EDGs = electron-donating groups. Data adapted from[5][7].
The dramatic increase in catalytic activity with more electron-donating substituents is due to the stabilization of the higher oxidation state of copper (Cu(II)), which shifts the ATRP equilibrium towards the active Cu(I) species.[4][7] This allows for polymerizations to be conducted with extremely low catalyst concentrations, even at the parts-per-million level.[6]
Experimental Protocols
To facilitate the application of PMA ligands, this section provides detailed, step-by-step methodologies for the synthesis of a representative ligand and its use in a catalytic reaction.
Synthesis of a Representative Pyridinylmethylamine Ligand: N-(Pyridin-2-ylmethyl)aniline
This protocol describes the synthesis of a simple, yet effective, PMA ligand via reductive amination.
Materials:
-
Pyridine-2-carboxaldehyde (1.07 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Sodium borohydride (NaBH4) (0.42 g, 11 mmol)
-
Methanol (50 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of pyridine-2-carboxaldehyde (1.07 g, 10 mmol) in methanol (30 mL) in a round-bottom flask, add aniline (0.93 g, 10 mmol).
-
Stir the mixture at room temperature for 2 hours to form the Schiff base intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.42 g, 11 mmol) in small portions over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water (20 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(pyridin-2-ylmethyl)aniline as a pale yellow oil.
Caption: Workflow for the synthesis of N-(pyridin-2-ylmethyl)aniline.
General Procedure for Suzuki-Miyaura Coupling using a Pd-PMA Catalyst
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using an in-situ generated Pd-PMA catalyst.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.01 mmol, 1 mol%)
-
Pyridinylmethylamine ligand (0.02 mmol, 2 mol%)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
In a Schlenk tube, combine the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.01 mmol) and the pyridinylmethylamine ligand (0.02 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture at 100 °C with vigorous stirring for the required time (monitor by TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
Pyridinylmethylamine ligands represent a powerful and highly adaptable platform for the development of efficient transition metal catalysts. Their modular synthesis allows for the systematic tuning of steric and electronic properties, which has a profound impact on their catalytic performance. As demonstrated in Suzuki-Miyaura coupling, asymmetric transfer hydrogenation, and atom transfer radical polymerization, the rational design of PMA ligands based on an understanding of reaction mechanisms can lead to significant improvements in catalytic activity and selectivity. This guide provides a foundation for researchers to explore the vast potential of pyridinylmethylamine ligands in their own applications.
References
-
Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts. Inorganic Chemistry. [Link]
-
Pyridylalkylamine ligands and their palladium complexes: Structure and reactivity revisited by NMR. Magnetic Resonance in Chemistry. [Link]
-
Properties and ATRP Activity of Copper Complexes with Substituted Tris(2-pyridylmethyl)amine-Based Ligands. Polymers. [Link]
-
Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Web of Proceedings. [Link]
-
Substituted Tris(2-pyridylmethyl)amine Ligands for Highly Active ATRP Catalysts. Macromolecular Rapid Communications. [Link]
-
Structural Characterization of an ATRP Catalyst Complex. Matyjaszewski Polymer Group. [Link]
-
Synthesis and Characterization of Copper(I) Complexes Containing Tri(2-Pyridylmethyl)Amine Ligand. Journal of the Chinese Chemical Society. [Link]
-
Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl). Dalton Transactions. [Link]
-
Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Coordination Chemistry Reviews. [Link]
-
Traditional and our ways for synthesis of precursors for pyridyl‐substituted N‐heterocyclic carbenes. Chemistry – An Asian Journal. [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society. [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. researchgate.net [researchgate.net]
A Tale of Two Ligands: A Comparative Guide to (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine and Bipyridine Ligands in Catalysis
In the intricate world of transition metal catalysis, the ligand is not merely a spectator. It is a crucial architect, sculpting the electronic and steric environment of the metallic heart of the catalyst, thereby dictating its activity, selectivity, and overall performance. Among the pantheon of nitrogen-based ligands, the rigid, bidentate 2,2'-bipyridine (bpy) framework has long been a cornerstone, its reliability and versatility underpinning countless catalytic transformations. However, the quest for novel reactivity and enhanced catalytic efficacy has spurred the exploration of alternative ligand scaffolds. This guide delves into a comparative analysis of the classic bipyridine ligands against a more flexible, unsymmetrical contender: (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine.
Due to the limited specific literature on this compound, we will broaden our comparative scope to its parent class of flexible, tridentate bis(picolyl)amines (BPAs). This allows for a robust, data-supported comparison between the well-established rigid, bidentate scaffold of bipyridine and the dynamic, adaptable framework of flexible pyridylamines. We will explore their intrinsic structural and electronic differences and translate these to their performance in key catalytic applications, supported by experimental data and detailed protocols.
Structural and Electronic Divergence: Rigidity vs. Flexibility
The fundamental difference between bipyridine and bis(picolyl)amine ligands lies in their structural architecture, which in turn governs their coordination chemistry.
Bipyridine Ligands: Characterized by two pyridine rings linked by a C-C bond, 2,2'-bipyridine is a planar, rigid molecule.[1] This rigidity imposes a fixed bite angle upon coordination to a metal center, forming a stable five-membered chelate ring.[2] The electronic properties of the bipyridine ligand can be systematically tuned by introducing substituents on the pyridine rings, which alters the electron density at the nitrogen atoms and, consequently, the metal center.[3] This allows for a fine-tuning of the catalyst's redox potential and reactivity.[4]
Bis(picolyl)amine Ligands: In contrast, ligands of the bis(picolyl)amine class, such as the symmetrical N,N-bis(2-pyridylmethyl)amine (BPA) or the unsymmetrical this compound, possess a flexible backbone.[5] The two pyridyl moieties are linked by a central amine nitrogen atom via methylene bridges. This flexibility allows the ligand to adopt various coordination modes and bite angles to accommodate the geometric preferences of different metal ions and oxidation states.[6] Typically, BPAs act as tridentate ligands, coordinating through both pyridine nitrogens and the central amine nitrogen, forming two five-membered chelate rings.[7][8] This tridentate nature and conformational adaptability can lead to more stable metal complexes compared to their bidentate counterparts and offer unique steric environments around the metal center.
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. politesi.polimi.it [politesi.polimi.it]
- 6. Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Structure of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine Derivatives
Introduction: The Imperative of Unambiguous Structural Validation
In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine and its derivatives represent a class of compounds with significant potential as ligands in coordination chemistry and as scaffolds for novel therapeutic agents. Their unique architecture, featuring two distinct pyridine rings bridged by a secondary amine, presents a fascinating yet challenging structural puzzle. The precise location of substituents on either the 2-pyridyl or 3-pyridyl ring dramatically influences the molecule's steric and electronic properties, which in turn dictates its biological activity and chemical reactivity.
The Analytical Gauntlet: A Multi-Technique Approach
No single technique can provide a complete structural picture. A robust validation strategy employs an orthogonal suite of analytical methods, where each technique provides a unique piece of the puzzle. The data from these methods must converge to a single, consistent structural hypothesis.
Our validation workflow is a systematic process designed to move from foundational confirmation to the highest level of structural detail.
Caption: Key HMBC correlations from methylene protons.
Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to assess sample purity and identify all proton and carbon signals.
-
2D COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H spin systems for each aromatic ring.
-
2D HSQC Acquisition: Acquire a phase-sensitive gradient-selected HSQC experiment to correlate each proton with its directly attached carbon.
-
2D HMBC Acquisition: Acquire a gradient-selected HMBC experiment optimized for long-range couplings (typically 8 Hz) to establish multi-bond connectivities, focusing on correlations from the methylene bridge.
-
Data Analysis: Integrate all 1D and 2D data to build a complete, self-consistent structural assignment.
| Experiment | Purpose | Key Information Gleaned |
| ¹H NMR | Identify proton environments | Chemical shifts, integration, and coupling patterns of aromatic and methylene protons. |
| ¹³C NMR | Identify unique carbon environments | Chemical shifts of all carbons, distinguishing aromatic and aliphatic regions. |
| COSY | Map ¹H-¹H coupling networks | Establishes proton connectivity within each pyridine ring. |
| HSQC | Correlate protons to their attached carbons (¹J) | Unambiguously links specific ¹H signals to their ¹³C signals. |
| HMBC | Map long-range ¹H-¹³C correlations (²J, ³J) | Crucial for isomer differentiation. Links the methylene bridge to both pyridine rings. |
Caption: Table 2: Comparative overview of NMR experiments for structural validation.
The Gold Standard: Single-Crystal X-ray Crystallography
When absolute, unambiguous proof of structure is required, or when NMR data remains inconclusive, single-crystal X-ray crystallography is the definitive technique. [1][2][3]It provides a precise three-dimensional map of the atomic positions in the solid state, revealing exact bond lengths, bond angles, and the overall conformation of the molecule. [4][5] Expertise & Experience: The primary challenge is not the analysis but obtaining a high-quality single crystal suitable for diffraction. [6][1]This can be a time-consuming process of trial and error, involving the screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
Trustworthiness: A solved crystal structure is considered irrefutable proof of molecular structure and is often required for high-impact publications or patent applications. [1]It serves as the ultimate validation for all spectroscopic assignments.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Liquid (solution) |
| Information | Precise 3D atomic coordinates, bond lengths/angles | Connectivity, relative stereochemistry, dynamics |
| Resolution | Atomic resolution | Lower resolution, provides an averaged structure |
| Limitation | Crystal growth can be a major bottleneck. | Signal overlap can complicate complex molecules. |
Caption: Table 3: Comparison of X-ray Crystallography and NMR Spectroscopy.
Conclusion: An Integrated and Self-Validating Approach
The structural validation of this compound derivatives is a multi-faceted process that demands a rigorous, integrated analytical strategy. The process begins with foundational techniques like HRMS and Elemental Analysis to confirm the molecular formula and purity. It then moves to a sophisticated suite of NMR experiments—¹H, ¹³C, COSY, HSQC, and critically, HMBC—to piece together the exact atomic connectivity and differentiate between potential isomers. Finally, for ultimate confirmation, single-crystal X-ray crystallography provides an unassailable 3D structure.
By following this workflow, researchers can ensure the scientific integrity of their work, building a foundation of trust and accuracy for any subsequent studies in drug development, catalysis, or materials science. Each step serves to validate the others, creating a self-consistent dataset that leads to an unambiguous structural assignment.
References
-
Determining the Empirical Formula from an Elemental Analysis - ChemCollective . ChemCollective. Available at: [Link]
-
Stoichiometry: Elemental Analysis . DePauw University. Available at: [Link]
-
Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines . OSTI.GOV. Available at: [Link]
-
Detection of pyridine derivatives by SABRE hyperpolarization at zero field . National Institutes of Health (NIH). Available at: [Link]
-
Calculating Empirical Formulas for Compounds . Chemistry LibreTexts. Available at: [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides . Polish Academy of Sciences. Available at: [Link]
-
Determining Empirical and Molecular Formulas | OpenStax Chemistry 2e 3.2 . YouTube. Available at: [Link]
-
Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry . San Diego State University. Available at: [Link]
-
Empirical Formulas from Analysis . Chemistry LibreTexts. Available at: [Link]
-
X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines . ResearchGate. Available at: [Link]
-
How can nmr spectroscopy distinguish among aniline, pyridine and piperidine? . Filo. Available at: [Link]
-
cosy hsqc hmbc: Topics by Science.gov . Science.gov. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures . ESA-IPB. Available at: [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science . Pressbooks. Available at: [Link]
-
N-(Pyridin-2-ylmethyl)pyridin-2-amine . National Institutes of Health (NIH). Available at: [Link]
-
1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines . PubMed. Available at: [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration . Semantic Scholar. Available at: [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC . YouTube. Available at: [Link]
-
Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra . University of Calgary. Available at: [Link]
-
X-Ray Crystallography of Chemical Compounds . National Institutes of Health (NIH). Available at: [Link]
-
X-ray crystallography . Wikipedia. Available at: [Link]
-
X-ray Crystallography . Chemistry LibreTexts. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. Available at: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy . Wiley. Available at: [Link]
-
Mass Spectrometry: Fragmentation . University of Arizona. Available at: [Link]
-
Coordination compounds containing 2-pyridylselenium ligands: synthesis, structural characterization, and antibacterial evaluation . Royal Society of Chemistry. Available at: [Link]
-
(Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts . Comptes Rendus Chimie. Available at: [Link]
-
Comparison of 1H-NMR and 13C-NMR . SlideShare. Available at: [Link]
-
N-(Pyridin-2-ylmethyl)pyridin-2-amine . ResearchGate. Available at: [Link]
-
Fragmentation pathways of polymer ions . PubMed. Available at: [Link]
-
Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry . YouTube. Available at: [Link]
-
Bis(pyridin-3-ylmethyl)ethanediamide monohydrate: crystal structure, Hirshfeld surface analysis and computational study . National Institutes of Health (NIH). Available at: [Link]
-
Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry . ResearchGate. Available at: [Link]
Sources
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. N,N′-Bis(pyridin-3-ylmethyl)ethanediamide monohydrate: crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to DFT Studies of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of coordination chemistry and its applications in catalysis and drug development, the rational design of ligands is paramount. Polydentate N-donor ligands, in particular, offer a versatile scaffold to fine-tune the steric and electronic properties of metal centers.[1] This guide focuses on the asymmetrical ligand (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine, a fascinating yet underexplored chelator. Due to the paucity of direct experimental data on its metal complexes, this document provides a comprehensive framework for their investigation, marrying established synthetic protocols for analogous compounds with a robust Density Functional Theory (DFT) workflow for predictive analysis.
Ligand Synthesis: A Pathway to Asymmetry
The synthesis of this compound can be approached through a multi-step procedure adapted from established methods for related asymmetrical dipicolylamine ligands.[2][3] The core principle involves the sequential introduction of the two distinct pyridyl moieties.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-(Aminomethyl)pyridine
-
3-(Chloromethyl)pyridine hydrochloride (or 3-(bromomethyl)pyridine hydrobromide)
-
A suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Initial Alkylation: Dissolve 2-(aminomethyl)pyridine (1.0 equivalent) in anhydrous acetonitrile.
-
Add a non-nucleophilic base such as triethylamine (1.1 equivalents) to the solution and stir at room temperature.
-
Slowly add a solution of 3-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature for 24-48 hours.
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound ligand.
Causality of Experimental Choices:
-
The use of a non-nucleophilic base is crucial to deprotonate the primary amine of 2-(aminomethyl)pyridine, rendering it nucleophilic for the subsequent alkylation, without competing in the reaction itself.
-
Anhydrous conditions are essential to prevent side reactions, such as the hydrolysis of the alkylating agent.
-
Sequential addition of the electrophile helps to control the reaction and minimize the formation of undesired symmetrically substituted byproducts.
Metal Complex Formation: A General Approach
The coordination of this compound to transition metal ions can be achieved through straightforward solution-phase reactions. The ligand is expected to act as a tridentate N-donor, coordinating through the two pyridine nitrogen atoms and the central amine nitrogen.[4][5]
Experimental Protocol: Synthesis of a Generic M(II) Complex
Materials:
-
This compound ligand
-
A suitable metal(II) salt (e.g., CuCl₂, Ni(ClO₄)₂, Zn(OAc)₂)
-
A suitable solvent (e.g., methanol, ethanol, acetonitrile)
Procedure:
-
Dissolve the this compound ligand (1.0 equivalent) in methanol.
-
In a separate flask, dissolve the chosen metal(II) salt (1.0 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A change in color or the formation of a precipitate often indicates complex formation.
-
The reaction mixture is typically stirred for several hours at room temperature or with gentle heating to ensure complete complexation.
-
The resulting complex can be isolated by filtration if it precipitates, or by slow evaporation of the solvent to yield crystals suitable for X-ray diffraction.
-
Wash the isolated complex with a small amount of cold solvent and dry under vacuum.
Caption: A typical workflow for DFT calculations on metal complexes.
Comparative Analysis: Unveiling Trends
A comparative DFT study of the this compound complexes with different first-row transition metals (e.g., Cu(II), Ni(II), Zn(II)) can reveal important trends in their properties. The following table presents a hypothetical comparison based on expected outcomes from DFT calculations, drawing parallels from studies on similar pyridylamine complexes.
Table 1: Predicted Comparative Data for M(II)-(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine Complexes
| Property | Cu(II) Complex | Ni(II) Complex | Zn(II) Complex |
| Coordination Geometry | Distorted Square Pyramidal/Octahedral (Jahn-Teller effect) | Octahedral | Octahedral |
| M-N(pyridine) Bond Length (Å) | ~2.0 - 2.2 | ~2.1 - 2.3 | ~2.1 - 2.3 |
| M-N(amine) Bond Length (Å) | ~2.1 - 2.3 | ~2.2 - 2.4 | ~2.2 - 2.4 |
| HOMO-LUMO Gap (eV) | Smaller | Intermediate | Larger |
| Spin State | Doublet | Triplet | Singlet |
| Simulated λmax (nm) | ~600-700 (d-d transitions) | ~500-600, ~800-900 (d-d transitions) | Ligand-based transitions in UV region |
Interpretation of Trends:
-
Geometries: The d⁹ configuration of Cu(II) is expected to lead to a Jahn-Teller distorted geometry, while the d⁸ Ni(II) and d¹⁰ Zn(II) are likely to adopt more regular octahedral geometries (assuming coordination of solvent molecules or counter-ions to complete the coordination sphere).
-
Bond Lengths: The Irving-Williams series predicts that the stability of the complexes will follow the order Ni(II) < Cu(II) > Zn(II), which may be reflected in shorter M-N bond lengths for the copper complex.
-
Electronic Properties: The HOMO-LUMO gap is a measure of the electronic stability and reactivity of the complex. The open-shell nature of the Cu(II) and Ni(II) complexes will result in smaller HOMO-LUMO gaps compared to the closed-shell Zn(II) complex.
-
Spectroscopic Properties: The d-d transitions in the Cu(II) and Ni(II) complexes are expected to give rise to absorptions in the visible region of the electromagnetic spectrum, making them colored. In contrast, the Zn(II) complex, lacking d-d transitions, should be colorless.
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis and computational investigation of metal complexes with the asymmetrical ligand this compound. While direct experimental data is currently lacking, the protocols and comparative DFT analysis presented here, based on well-established principles and data from analogous systems, offer a solid foundation for future research. Experimental validation of the predicted properties is a crucial next step. Such studies will not only illuminate the coordination chemistry of this specific ligand but also contribute to the broader understanding of how ligand asymmetry can be harnessed to control the properties of metal complexes for applications in catalysis and medicinal chemistry.
References
-
Efficient Synthesis of 6,6´-Diamido-2,2´-dipicolylamine Ligands for Potential Phosphate Anion Sensing. PMC. [Link]
-
Pyridin-2-yl-pyridin-3-ylmethyl-amine. MySkinRecipes. [Link]
-
Influence of the d orbital occupation on the structures and sequential binding energies of pyridine to the late first-row divalent transition metal cations: a DFT study. R Discovery. [Link]
- US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Density functional predictions for metal and ligand nuclear shielding constants in diamagnetic closed-shell first-row transition-metal complexes. Physical Chemistry Chemical Physics (RSC Publishing). [Link]
-
Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. SpringerLink. [Link]
-
Spectroscopic, structure and DFT studies of palladium(II) complexes with pyridine-type ligands. ResearchGate. [Link]
-
Synthesis, Spectroscopic and Biological Studies of a New Some Complexes with N-Pyridin-2-Ylmethyl-Benzene-1,2-Diamine. ResearchGate. [Link]
-
N-(Pyridin-2-ylmethyl)pyridin-2-amine. PMC. [Link]
-
Synthesis and characterization of bis(2-pyridylmethyl)amine complexes of manganese(II), zinc(II), and cadmium(II). Inorganic Chemistry. [Link]
-
N-(Pyridin-2-ylmethyl)pyridin-2-amine. ResearchGate. [Link]
-
N-(Pyridin-2-ylmeth-yl)pyridin-2-amine. PubMed. [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
-
Structural and chromotropism properties of copper(II) complexes with 3,3′-((pyridin-2-ylmethyl)azanediyl)dipropanamide ligand. ResearchGate. [Link]
-
Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions (RSC Publishing). [Link]
-
Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. MDPI. [Link]
-
Design, Synthesis, Spectroscopic Inspection, DFT and Molecular Docking Study of Metal Chelates Incorporating Azo Dye Ligand for Biological Evaluation. MDPI. [Link]
-
DFT-Assisted Spectroscopic Studies on the Coordination of Small Ligands to Palladium: From Isolated Ions to Nanoparticles. NIH. [Link]
-
DFT and Spectroscopy Studies of Zr (IV) Complexes Incorporating Amino Acids, 8-Hydroxyquinoline, and their Biological Activity. European Journal of Applied Sciences. [Link]
-
DFT-Assisted Spectroscopic Studies on the Coordination of Small Ligands to Palladium: From Isolated Ions to Nanoparticles. PubMed. [Link]
-
DFT Study of Small Palladium Clusters Pdn and Their Interaction with a CO Ligand (n = 1–9). ResearchGate. [Link]
Sources
- 1. jscimedcentral.com [jscimedcentral.com]
- 2. Efficient Synthesis of 6,6´-Diamido-2,2´-dipicolylamine Ligands for Potential Phosphate Anion Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Electrochemical Guide to Isomeric (Pyridinylmethyl)amine Complexes: The Symmetric vs. Asymmetric Case
Introduction: The Subtle Art of Ligand Isomerism in Redox Chemistry
In the realm of coordination chemistry, the design of ligands is paramount to tuning the properties of metal complexes. Among the vast array of available scaffolds, dipicolylamine (DPA) and its derivatives have emerged as versatile tridentate ligands, crucial in fields ranging from bioinorganic modeling to catalysis. A common archetype is the symmetric ligand, bis(pyridin-2-ylmethyl)amine (bpa), where two picolyl arms are identical. However, the introduction of asymmetry, as seen in its constitutional isomer (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine, presents a fascinating case study in how subtle structural changes can profoundly impact a complex's electronic and, consequently, its electrochemical behavior.
This guide provides an in-depth electrochemical comparison of complexes derived from these isomeric ligands. While extensive experimental data exists for complexes of the symmetric 'bpa' ligand, its asymmetric counterpart remains less explored. Therefore, this document will leverage established experimental data for symmetric complexes as a benchmark and combine it with fundamental electronic principles to predict and rationalize the electrochemical properties of the asymmetric analogues. We will delve into the causality behind experimental design, provide robust, self-validating protocols, and present a logical framework for understanding the influence of pyridyl donor isomerism on metal-centered redox events. This comparison is critical for researchers in catalysis and drug development, where precise control over redox potentials is often a key determinant of a molecule's function.
Experimental Protocols: Synthesis and Characterization
The foundation of any electrochemical study lies in the unambiguous synthesis and purification of the compounds of interest. Here, we detail the synthetic protocols for the asymmetric ligand and a representative Manganese(II) complex. The causality behind these steps is rooted in established organic and coordination chemistry principles, ensuring high purity and yield.
Protocol 1: Synthesis of the Asymmetric Ligand: this compound
This procedure follows a stepwise nucleophilic substitution pathway, allowing for the controlled introduction of two different pyridylmethyl groups onto a central amine.
-
Monofunctionalization:
-
To a solution of 2-(aminomethyl)pyridine (1.0 eq.) in anhydrous ethanol, add 3-pyridinecarboxaldehyde (1.0 eq.).
-
Stir the mixture at room temperature for 2 hours to form the Schiff base intermediate. Causality: The initial imine formation is a reversible reaction favored under these conditions.
-
Cool the solution to 0 °C in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 30 minutes. Causality: NaBH₄ is a mild reducing agent that selectively reduces the imine C=N bond to a stable secondary amine without affecting the pyridine rings.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water, followed by extraction with dichloromethane (DCM). The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield N-(pyridin-3-ylmethyl)pyridin-2-amine.
-
-
Introduction of the Second Pyridyl Group:
-
The product from the previous step is not directly applicable. A more common and reliable method involves sequential alkylation, as described in the literature for similar asymmetrically functionalized ligands[1][2]. A representative procedure is as follows:
-
Step A (Protection/Activation): Start with a primary amine that will become the central nitrogen, for example, benzylamine. React benzylamine with 2-(chloromethyl)pyridine hydrochloride in the presence of a base like triethylamine to form N-(pyridin-2-ylmethyl)benzylamine.
-
Step B (Deprotection): The benzyl group is a common protecting group that can be removed via hydrogenolysis (e.g., using H₂ gas and a Palladium on carbon catalyst) to yield 2-(aminomethyl)pyridine.
-
Step C (Second Alkylation): React the resulting secondary amine, 2-(aminomethyl)pyridine, with 3-(chloromethyl)pyridine hydrochloride in the presence of a base to yield the final asymmetric ligand, this compound.
-
Purification: The crude product should be purified by column chromatography on silica gel to ensure high purity for subsequent complexation reactions.
-
Protocol 2: Synthesis of a Representative Metal Complex: Mn(this compound)₂₂
This protocol describes the formation of a representative octahedral Manganese(II) complex. Perchlorate salts are often used due to their poor coordinating ability, which helps prevent interference at the metal's coordination sites.
-
Ligand Dissolution: Dissolve the purified this compound ligand (2.0 eq.) in 10 mL of ethanol.
-
Metal Salt Addition: In a separate flask, dissolve Mn(ClO₄)₂·6H₂O (1.0 eq.) in 10 mL of ethanol.
-
Complexation: Slowly add the ethanolic solution of the manganese salt to the stirring ligand solution. Causality: A 2:1 ligand-to-metal ratio is used to favor the formation of the desired octahedral [ML₂]²⁺ complex.
-
Precipitation and Isolation: A precipitate will typically form upon mixing or after a short period of stirring (approx. 1 hour). If no precipitate forms, the solution can be slowly evaporated.
-
Washing and Drying: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol, followed by diethyl ether to remove any unreacted starting materials and to facilitate drying. Dry the complex under vacuum.
Self-Validation Note: The purity and identity of the ligand and the final complex should be rigorously confirmed using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis before proceeding to electrochemical studies.
Electrochemical Characterization: A Validated Workflow
Cyclic Voltammetry (CV) is the cornerstone technique for investigating the redox behavior of metal complexes. The following protocol is designed to be a self-validating system, providing reliable and reproducible data.[3][4]
Caption: Workflow for Cyclic Voltammetry Analysis.
Detailed Cyclic Voltammetry Protocol:
-
Solution Preparation: Prepare a 1-2 mM solution of the metal complex in a suitable electrochemical solvent (e.g., acetonitrile, DCM). Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure solution conductivity. Causality: The supporting electrolyte is crucial to minimize solution resistance (iR drop) which can distort the voltammogram.
-
Electrode Preparation: Polish the working electrode (e.g., a 3 mm glassy carbon disk) with alumina slurry, sonicate in ethanol, and dry thoroughly before each experiment. Causality: A clean electrode surface is essential for reproducible results and to ensure that the observed electrochemistry is due to the analyte, not surface contaminants.
-
Cell Assembly: Assemble a standard three-electrode cell consisting of the working electrode, a platinum wire counter electrode, and a non-aqueous Ag/AgCl reference electrode.
-
Deoxygenation: Purge the analyte solution with a high-purity inert gas (argon or nitrogen) for 10-15 minutes prior to the experiment and maintain a blanket of inert gas over the solution during the measurement. Causality: Molecular oxygen is electroactive and its reduction can interfere with the voltammogram of the analyte.
-
Background Scan: Record a cyclic voltammogram of the solvent and supporting electrolyte alone to determine the potential window and to check for any interfering impurities.
-
Sample Analysis: Record the cyclic voltammogram of the analyte solution. Sweep the potential at a standard scan rate of 100 mV/s.
-
Internal Referencing (Self-Validation): After recording the data, add a small amount of ferrocene to the solution and record another voltammogram. The reversible ferrocene/ferrocenium (Fc⁺/Fc) couple serves as an internal standard. All reported potentials should be referenced against the Fc⁺/Fc couple. Causality: Using an internal standard corrects for variations in the reference electrode potential, making the data comparable across different experiments and laboratories.
Comparative Electrochemical Analysis
The Symmetric Benchmark: Bis(pyridin-2-ylmethyl)amine (bpa) Complexes
Complexes of the symmetric ligand 'bpa' have been well-characterized. For instance, the Manganese(II) complex, ₂, has been studied using cyclic voltammetry.[4] This provides a solid experimental foundation for our comparison.
| Complex | Redox Couple | Ep,a (V vs. Ag/AgCl) | Reversibility | Solvent | Reference |
| ₂ | Mn(II) → Mn(III) | +1.60 | Irreversible | Acetonitrile | [4] |
Table 1: Experimental Electrochemical Data for a Symmetric Mn(II)-bpa Complex.
The oxidation of the Mn(II) center to Mn(III) in the [Mn(bpa)₂]²⁺ complex occurs at a potential of +1.60 V.[4] The irreversibility of this process suggests that the Mn(III) species is either chemically unstable on the timescale of the CV experiment or undergoes a significant structural rearrangement upon oxidation.[4] This value serves as our critical benchmark.
The Asymmetric Contender: Predicted Electrochemistry of this compound Complexes
To predict the electrochemical behavior of the asymmetric ligand's complexes, we must consider the electronic differences between the 2-pyridyl and 3-pyridyl donor groups.
Caption: Electronic Comparison of Symmetric vs. Asymmetric Ligand Coordination.
-
Electronic Nature of Pyridyl Isomers: The position of the nitrogen atom within the pyridine ring dictates its electronic properties as a ligand.
-
2-Pyridyl Group: The nitrogen lone pair is readily available for σ-donation to a metal center. Furthermore, the proximity of the nitrogen to the rest of the aromatic system allows for effective π-backbonding, where the metal can donate electron density back into the ligand's π* orbitals. This makes the 2-pyridyl group a relatively strong σ-donor and a moderate π-acceptor.
-
3-Pyridyl Group: The nitrogen atom is in a meta-position relative to the point of attachment. This significantly reduces its ability to participate in resonance with the metal center, making it a poorer π-acceptor compared to the 2-pyridyl isomer. While it remains a good σ-donor, its overall electron-donating capacity is considered weaker than that of the 2-pyridyl group.[5][6]
-
-
Impact on the Metal Center: In an octahedral [M(ligand)₂]²⁺ complex, the overall electron density at the metal center is a sum of the contributions from both ligands.
-
In the symmetric [M(bpa)₂]²⁺ complex, the metal is coordinated to four strong 2-pyridyl donors and two central amine donors.
-
In the asymmetric [M((py-2-yl)(py-3-yl)amine)₂]²⁺ complex, the metal would be coordinated to two 2-pyridyl donors, two weaker 3-pyridyl donors, and two central amine donors.
-
-
Predicted Redox Potential Shift: The replacement of two strong 2-pyridyl donors with two weaker 3-pyridyl donors results in a net decrease in the electron density donated to the metal center. This makes the metal center in the asymmetric complex more electron-deficient, or "harder," compared to its symmetric counterpart.
For a metal-centered oxidation (e.g., Mn(II) → Mn(III)), removing an electron from a more electron-deficient (less electron-rich) metal center requires more energy. Therefore, the oxidation potential for the [Mn((py-2-yl)(py-3-yl)amine)₂]²⁺ complex is predicted to be anodically shifted (more positive) compared to the +1.60 V observed for the symmetric [Mn(bpa)₂]²⁺ complex. The magnitude of this shift would provide a quantitative measure of the electronic influence of substituting a 2-pyridyl with a 3-pyridyl donor in this specific coordination environment. This principle, where tuning the electronic properties of the ligand shifts the redox potential of the metal, is a well-established strategy in the design of catalysts and functional materials.[5][6]
Conclusion
This guide provides a framework for the electrochemical comparison of metal complexes with the symmetric ligand bis(pyridin-2-ylmethyl)amine and its asymmetric isomer, this compound. While direct experimental data for the asymmetric complex is sparse, a comparative analysis based on the well-documented electrochemistry of the symmetric analogue and fundamental electronic principles offers valuable predictive insights.
The key takeaway is that the substitution of a 2-pyridyl arm with a 3-pyridyl arm is expected to decrease the overall electron-donating ability of the ligand framework. This, in turn, renders the coordinated metal center more electron-poor, leading to a predicted anodic shift in its oxidation potential. This seemingly minor isomeric change can thus serve as a powerful tool for the fine-tuning of a complex's redox properties. The detailed synthetic and electrochemical protocols provided herein offer a robust starting point for researchers to experimentally verify these predictions and further explore the rich electrochemical landscape of asymmetric pyridinylmethylamine complexes.
References
-
Smith, E. A., et al. (2009). Novel asymmetrically functionalized bis-dipicolylamine metal complexes: peripheral decoration of a potent anion recognition scaffold. Organic & Biomolecular Chemistry, 7(24), 5074-5077. [Link]
-
Karmel, I. S., et al. (2019). Impact of Ligand Substitutions on Multielectron Redox Properties of Fe Complexes Supported by Nitrogenous Chelates. Inorganic Chemistry, 58(1), 549-560. [Link]
-
Cintora-López, D. C., et al. (2020). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 59(17), 12366-12375. [Link]
-
Hubin, T. J., et al. (2018). Synthesis, structural studies, and oxidation catalysis of the manganese(II), iron(II), and copper(II) complexes of a 2-pyridylmethyl pendant armed side-bridged cyclam. Inorganica Chimica Acta, 482, 609-616. [Link]
-
Gale, P. A., et al. (2009). Novel asymmetrically functionalized bis-dipicolylamine metal complexes: Peripheral decoration of a potent anion recognition scaffold. Request PDF. [Link]
-
Gultneh, Y., et al. (2006). Structures of Mn(II) complexes of bis(2-pyridylmethyl)amine (bpa) and (2-pyridylmethyl)(6-methyl-2-pyridylmethyl)amine (Mebpa): Geometric isomerism in the solid state. Journal of Coordination Chemistry, 59(16), 1849-1857. [Link]
-
Chen, Y., et al. (2020). Efficient Synthesis of 6,6´-Diamido-2,2´-dipicolylamine Ligands for Potential Phosphate Anion Sensing. ACS Omega, 5(34), 21547-21553. [Link]
-
Lee, H., et al. (2012). Synthesis of tyramine bis(dipicolylamine), a versatile synthetic receptor scaffold for oxyanion recognition. Tetrahedron Letters, 53(47), 6346-6348. [Link]
-
White, C. J., et al. (2020). Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties. Dalton Transactions, 49(34), 12027-12037. [Link]
-
Pombeiro, A. J. L., & Amaral, L. M. F. (2000). Synthesis and Cyclic Voltammetric Studies of some Complexes of Cobalt(II), Nickel(II), Manganese(II) and Copper. Portugaliae Electrochimica Acta, 18, 9-16. [Link]
Sources
- 1. Novel asymmetrically functionalized bis-dipicolylamine metal complexes: peripheral decoration of a potent anion recognition scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 6,6´-Diamido-2,2´-dipicolylamine Ligands for Potential Phosphate Anion Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structural studies, and oxidation catalysis of the manganese(II), iron(II), and copper(II) complexes of a 2-pyridylmethyl pendant armed side-bridged cyclam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties - PMC [pmc.ncbi.nlm.nih.gov]
(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine: A Comparative Guide to its Prospective Catalytic Performance
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive analysis of the potential catalytic applications of the unsymmetrical ligand, (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine. In the absence of direct comparative experimental data for this specific ligand in the current body of scientific literature, this document establishes a performance benchmark by examining closely related pyridylamine-based catalysts. By synthesizing data from established catalytic systems, we offer a predictive framework for evaluating the potential efficacy of this compound in key organic transformations and outline experimental protocols for its empirical validation.
Introduction: The Promise of Unsymmetrical Pyridylamine Ligands
The design of ancillary ligands is a cornerstone of modern catalyst development. Polydentate nitrogen-containing ligands, particularly those incorporating pyridyl moieties, have proven to be exceptionally versatile in stabilizing a wide range of transition metal complexes active in various catalytic processes.[1] While symmetrical ligands like tris(2-pyridylmethyl)amine (TPMA) have been extensively studied, their unsymmetrical counterparts, such as this compound, offer unique stereoelectronic properties that can lead to novel reactivity and selectivity.
The inherent asymmetry in this compound, arising from the differing electronic and steric environments of the 2- and 3-substituted pyridine rings, can create a distinct coordination geometry around a metal center. This can influence substrate binding, activation, and ultimately, the catalytic turnover and product distribution.
Benchmarking Against Symmetrical Analogues in Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a powerful technique for the synthesis of well-defined polymers. Copper complexes of nitrogen-based ligands are among the most active and widely used ATRP catalysts.[2][3] While direct data for this compound in ATRP is unavailable, we can infer its potential performance by examining its symmetrical analogue, tris(2-pyridylmethyl)amine (TPMA), and its derivatives.
The catalytic activity in ATRP is highly dependent on the redox potential of the Cu(I)/Cu(II) couple, which is modulated by the ligand. Electron-donating groups on the pyridine rings generally increase the electron density at the copper center, making the Cu(I) complex more easily oxidized and thus a more active catalyst.[4]
Table 1: Comparative Performance of Copper-based ATRP Catalysts with Symmetrical Pyridylamine Ligands
| Ligand | Monomer | Initiator | Solvent | Conversion (%) | Dispersity (Đ) | Reference |
| Tris(2-pyridylmethyl)amine (TPMA) | Methyl Acrylate | Ethyl α-bromophenylacetate | Acetonitrile | >95 | 1.10 | [4] |
| Tris((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)amine (TPMA*) | Methyl Acrylate | Ethyl α-bromophenylacetate | Acetonitrile | >95 | 1.05 | [4] |
The data in Table 1 illustrates that substitution on the pyridine rings of TPMA can enhance catalyst activity and control over the polymerization. It is plausible that the unsymmetrical nature of this compound could offer a unique electronic environment, potentially leading to a catalyst with a distinct activity profile.
Prospective Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, are indispensable tools in synthetic organic chemistry. The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the palladium center. Pyridyl-containing ligands have been successfully employed in these reactions.[5]
The differing electronic properties of the 2-pyridyl and 3-pyridyl moieties in this compound could lead to a palladium complex with a unique combination of σ-donor and π-acceptor properties. This could influence the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Table 2: Representative Performance of Palladium Catalysts with Pyridyl-Containing Ligands in Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Yield (%) | Reference |
| 2,2'-Dipyridylamine | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | Toluene | 95 | [1] |
| N-(Pyridin-2-ylmethyl)aniline | 4-Bromoanisole | Phenylboronic acid | Cs₂CO₃ | Dioxane | 92 | [1] |
While not a direct comparison, the high efficiency of related dipyridylamine and N-(pyridylmethyl)aniline ligands in Suzuki coupling suggests that palladium complexes of this compound could also be effective catalysts for this transformation.
Experimental Design for Benchmarking this compound
To empirically determine the catalytic performance of this compound, a systematic benchmarking study is proposed. This would involve the synthesis of its metal complexes (e.g., with Cu(I)Br for ATRP and Pd(OAc)₂ for cross-coupling) and a direct comparison with established catalysts under standardized conditions.
Proposed Experimental Workflow
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Catalyst Preparation (in situ): In a nitrogen-purged Schlenk flask, combine palladium(II) acetate (0.01 mmol), this compound (0.012 mmol), and the chosen solvent (e.g., 1,4-dioxane, 2 mL). Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst solution, add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), the arylboronic acid (e.g., phenylboronic acid, 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Analysis: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. The crude product should be purified by column chromatography. The yield and purity of the product should be determined by GC and/or ¹H NMR spectroscopy.
-
Benchmarking: Repeat the reaction under identical conditions using a well-established ligand such as 2,2'-dipyridylamine for direct comparison of catalytic performance.
Mechanistic Considerations and Future Outlook
The unsymmetrical nature of this compound presents an intriguing avenue for catalyst design. The differential electronic character of the two pyridine rings could lead to a hemilabile coordination behavior, where one pyridyl arm dissociates more readily than the other. This could open up a coordination site for substrate binding and facilitate catalytic turnover.
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine
Introduction: The Analytical Imperative for Novel Pyridine Derivatives
In the landscape of pharmaceutical development, novel heterocyclic compounds such as (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine represent a frontier of potential therapeutic agents and critical synthons. The purity, stability, and characterization of such molecules are paramount, underpinning the safety and efficacy of any resulting drug product. Consequently, the analytical methods used to quantify and qualify these entities must be rigorously vetted, validated, and, where necessary, cross-validated to ensure data integrity across different technologies and laboratories.
This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will delve into the causality behind methodological choices, present a framework for cross-validation based on International Council for Harmonisation (ICH) guidelines, and provide comparative performance data to guide researchers in selecting the optimal method for their specific application.[1][2]
The Principle of Analytical Method Cross-Validation
Analytical method cross-validation is the formal process of comparing the results from two or more distinct analytical procedures to confirm they provide equivalent, reliable data.[1][3] This becomes critical when:
-
A new method is developed to replace an existing, validated method.
-
Data from different laboratories, potentially using different equipment, needs to be compared.[4]
-
An orthogonal method is required to provide a more comprehensive profile of a substance, particularly for impurity testing.
The objective is to demonstrate that any observed differences in results are scientifically understood and statistically insignificant for the intended purpose of the analysis.[5]
Candidate Analytical Methodologies: A Rationale
The selection of candidate methods was based on the predicted physicochemical properties of this compound (a basic, UV-active, and moderately polar molecule).
-
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): This is the quintessential workhorse of pharmaceutical quality control. Its ubiquity, robustness, and cost-effectiveness make it a primary choice for routine assays and impurity profiling.[6][7] The pyridine rings in the target analyte are strong chromophores, ensuring excellent sensitivity with UV detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers unparalleled sensitivity and specificity. By coupling the separating power of LC with the precise mass-to-charge ratio detection of tandem mass spectrometry, it can quantify the analyte at trace levels, even in complex matrices.[8][9] This is particularly valuable for impurity quantification, bioanalysis, or identifying degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and thermally stable compounds.[10][11] Given the potential volatility of pyridine derivatives, GC-MS presents a high-throughput, solvent-lean alternative to LC-based methods. However, its suitability is contingent on the thermal stability of the analyte, as degradation in the high-temperature injector can compromise accuracy.
Cross-Validation Workflow and Experimental Design
The cross-validation study is designed to assess key performance parameters as stipulated by ICH Q2(R1) guidelines. Each method is independently validated and then the results are comparatively assessed.
Caption: Overall workflow for the cross-validation of three analytical methods.
Experimental Protocols
Standard and Sample Preparation
-
Primary Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (Diluent).
-
Calibration Standards: Perform serial dilutions of the Primary Stock Solution with the Diluent to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at three concentrations (Low: 0.3 µg/mL, Medium: 30 µg/mL, High: 80 µg/mL) from a separate stock solution.
RP-HPLC-UV Method Protocol
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 262 nm.
-
Injection Volume: 10 µL.
-
LC-MS/MS Method Protocol
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: UPLC C18 column (50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
MRM Transition: Precursor Ion [M+H]⁺: m/z 200.1 → Product Ion: m/z 107.1 (Quantifier).
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temp: 150 °C).
-
GC-MS Method Protocol
-
Instrumentation: Gas chromatograph with an autosampler and a mass selective detector.
-
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C (evaluate lower temperatures for stability).
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
-
Injection Mode: Splitless, 1 µL injection.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
Quantification Ion: m/z 93 (base peak).
-
Comparative Data Analysis
The following tables summarize the hypothetical but realistic performance data obtained from the validation of each method.
Table 1: Linearity and Sensitivity Comparison
| Parameter | RP-HPLC-UV | LC-MS/MS | GC-MS |
| Linear Range | 0.5 - 150 µg/mL | 0.001 - 10 µg/mL | 0.2 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.9995 | > 0.9998 | > 0.9991 |
| LOD | 0.15 µg/mL | 0.0003 µg/mL | 0.05 µg/mL |
| LOQ | 0.5 µg/mL | 0.001 µg/mL | 0.2 µg/mL |
Table 2: Accuracy and Precision Comparison
| QC Level | Parameter | RP-HPLC-UV | LC-MS/MS | GC-MS |
| Low (0.3 µg/mL) | Accuracy (% Recovery) | N/A (Below LOQ) | 102.5% | 95.1% |
| Precision (% RSD) | N/A (Below LOQ) | 3.1% | 6.8% | |
| Medium (30 µg/mL) | Accuracy (% Recovery) | 99.7% | 99.1% | 91.3% |
| Precision (% RSD) | 1.2% | 1.5% | 4.5% | |
| High (80 µg/mL) | Accuracy (% Recovery) | 100.2% | 100.8% | 90.5% |
| Precision (% RSD) | 0.9% | 1.1% | 4.9% |
*Lower accuracy in GC-MS suggests potential minor thermal degradation or injector discrimination.
Discussion and Interpretation
The cross-validation study reveals distinct performance profiles for each analytical technique, guiding the selection process for specific applications.
Caption: Decision matrix for selecting the appropriate analytical method.
-
RP-HPLC-UV: This method stands out as the ideal choice for routine quality control applications, such as potency assays and main peak purity determination. It demonstrated excellent accuracy, precision, and linearity within a concentration range suitable for analyzing the active pharmaceutical ingredient (API). Its operational simplicity and lower cost make it highly advantageous for high-throughput environments.
-
LC-MS/MS: As predicted, the LC-MS/MS method provided exceptional sensitivity, with an LOQ over 500 times lower than the HPLC-UV method. This makes it the unequivocal choice for trace-level analysis.[12] Applications include quantifying genotoxic impurities, analyzing low-dose formulations, conducting pharmacokinetic studies, or identifying unknown degradation products in stability trials. The high specificity from MRM monitoring also ensures reliable quantification in complex biological matrices.[8]
-
GC-MS: The GC-MS method offered the fastest run times and could serve as a valuable orthogonal technique for identity confirmation. However, the slightly compromised accuracy (90-95% recovery) and higher variability (%RSD) suggest that this compound may experience minor thermal stress under the tested conditions.[13] Before this method can be confidently used for quantitative purposes, further optimization of the injector temperature and a thorough investigation into thermal degradation would be required.
Conclusion
The cross-validation of analytical methods for this compound demonstrates that no single technique is universally superior; rather, the optimal method is dictated by the analytical objective.
-
For routine QC and assay , the robustness and proven performance of RP-HPLC-UV make it the most suitable method.
-
For trace analysis and bioanalysis , the unparalleled sensitivity and specificity of LC-MS/MS are essential.
-
GC-MS can be employed as a rapid, orthogonal identification tool, but its quantitative reliability for this specific analyte requires further investigation into thermal stability.
This comparative guide provides a robust framework for analytical method selection and underscores the scientific necessity of cross-validation in modern drug development. By understanding the capabilities and limitations of each technique, researchers can ensure the generation of accurate, reliable, and defensible analytical data.
References
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- BenchChem. (2025). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
- PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
- ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke.
- Restek. (n.d.). Pyridine: CAS # 110-86-1 Compound Information and Applications for GC and LC Analysis.
- ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min radiation time).
- Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
- PubChem. (n.d.). 2-({[(Pyridin-2-yl)methyl]amino}methyl)phenol.
- SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC.
- Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies.
- Univerzita Karlova. (n.d.). Validation of chromatographic methods in pharmaceutical analysis.
- ChemBK. (2024). Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine.
- NIH. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
- NIH. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
- Google Patents. (n.d.). Synthesis method and intermediates of pyridin-2-yl-methylamine.
- PubMed. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS.
- BenchChem. (2023). Buy Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide.
- PubChem. (n.d.). 2-Amino-3-methylpyridine.
- ResearchGate. (2025). Liquid Chromatography–Mass Spectrometry Method for Determination of N ‐Methyl‐ N ‐Nitrosopyridin‐4‐Amine in a Vonoprazan Fumarate Drug.
- BLD Pharm. (n.d.). 1539-42-0|Bis(pyridin-2-ylmethyl)amine.
- SpringerLink. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS.
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. scispace.com [scispace.com]
- 3. dspace.cuni.cz [dspace.cuni.cz]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 13. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
The Decisive Nuance of a Nitrogen's Position: An Isomeric Exploration of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine in Coordination Chemistry
A Comparative Guide for Researchers in Medicinal Chemistry and Catalysis
In the intricate world of coordination chemistry, the subtle placement of a single atom can dramatically alter the structure, reactivity, and potential applications of a metal complex. This guide delves into the isomeric effects of the unsymmetrical dipyridylamine ligand, (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine (2,3'-dpya), providing a comparative analysis of its coordination behavior against its positional isomers. For researchers, scientists, and drug development professionals, understanding these nuanced differences is paramount for the rational design of novel catalysts, therapeutic agents, and advanced materials.
While extensive research has illuminated the coordination chemistry of the symmetric 2,2'-dipyridylamine and its derivatives, the isomeric landscape of unsymmetrical dipyridylmethylamines remains a less explored, yet fertile ground for discovery. The seemingly minor shift of a nitrogen atom from the 2- to the 3-position within one of the pyridine rings of the ligand framework introduces significant changes in the steric and electronic environment around the metal center. This guide will explore the fundamental principles governing these isomeric effects, supported by experimental data from related systems, to provide a predictive framework for the coordination behavior of 2,3'-dpya.
The Isomeric Landscape: How Positional Changes Dictate Coordination Geometry
The coordination of dipyridylamine-type ligands to a metal center is primarily dictated by the formation of a chelate ring involving the two pyridyl nitrogen atoms and the central amine. The position of the nitrogen atoms in the pyridine rings directly influences the size and strain of this chelate ring, as well as the overall geometry of the resulting complex.
-
2,2'-Isomers: Form a stable six-membered chelate ring, leading to relatively strain-free coordination complexes. This arrangement is common in a vast array of catalytic and medicinal applications.
-
2,3'-Isomers (The Focus of this Guide): Are expected to form a less conventional seven-membered chelate ring. This larger ring size can introduce greater flexibility but also potential ring strain, leading to distorted coordination geometries. The differing basicity and steric hindrance of the pyridin-2-yl and pyridin-3-yl moieties further contribute to a unique coordination environment.
-
3,3'-Isomers: Typically act as bridging ligands, coordinating to two different metal centers, as the nitrogen atoms are too distant to form a stable chelate ring with a single metal ion.
-
2,4'-Isomers: Similar to the 2,3'-isomer, this arrangement would also lead to a larger, more flexible chelate ring with distinct electronic and steric properties.
The isomeric form of the ligand not only affects the primary coordination sphere but also influences supramolecular assembly through hydrogen bonding and π-π stacking interactions, ultimately impacting the crystal packing and material properties.[1][2]
A Comparative Analysis of Coordination Behavior
While specific experimental data for the coordination complexes of this compound is not extensively available in the public domain, we can infer its likely behavior by comparing it with well-characterized isomers.
| Feature | 2,2'-dipyridylmethylamine | This compound (Predicted) | N-(pyridin-4-ylmethyl)pyridin-3-amine[1][2] |
| Chelate Ring Size | 6-membered | 7-membered | Acts as a bridging ligand forming polymeric chains |
| Coordination Geometry | Typically forms stable octahedral or square planar complexes. | Likely to form distorted geometries due to the larger chelate ring. May also act as a bridging ligand. | Distorted tetrahedral or linear coordination is observed. |
| Ligand Bite Angle | Typically around 90° in octahedral complexes. | Expected to be larger than 90°, potentially leading to unusual reactivity. | Not applicable (bridging ligand). |
| Electronic Effects | Symmetric electron donation from both pyridyl rings. | Asymmetric electron donation, with the pyridin-2-yl ring being a slightly better σ-donor. | Asymmetric electronic environment. |
| Steric Hindrance | Moderate and symmetric. | Asymmetric steric hindrance around the metal center. | Asymmetric steric profile. |
| Potential Applications | Widely used in catalysis and as models for biological systems. | Potential for catalysts with unique selectivity due to the asymmetric environment. May form interesting coordination polymers. | Forms helical coordination polymers with potential applications in materials science.[2] |
Experimental Protocols: A Guide to Synthesis and Characterization
The synthesis of unsymmetrical dipyridylmethylamine ligands and their metal complexes generally follows established synthetic routes. Below are representative protocols that can be adapted for the synthesis and characterization of 2,3'-dpya and its complexes.
Synthesis of this compound
This synthesis can be approached via a reductive amination reaction.
Step 1: Synthesis of the Imine Intermediate
-
Dissolve 1.0 equivalent of 3-pyridinecarboxaldehyde in methanol.
-
Add 1.0 equivalent of 2-(aminomethyl)pyridine to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
The resulting imine solution is typically used directly in the next step without isolation.
Step 2: Reduction of the Imine
-
Cool the methanolic solution of the imine intermediate to 0 °C in an ice bath.
-
Slowly add 1.5 equivalents of sodium borohydride (NaBH₄) in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Synthesis of a Metal Complex with this compound (General Procedure)
-
Dissolve 1.0 equivalent of the dipyridylmethylamine ligand in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
In a separate flask, dissolve 1.0 equivalent of a metal salt (e.g., NiCl₂·6H₂O, Cu(NO₃)₂·3H₂O, PdCl₂) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A precipitate may form immediately, or the reaction mixture may need to be stirred at room temperature or refluxed for several hours.
-
Monitor the reaction by observing the formation of a precipitate or by TLC.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and then with diethyl ether.
-
Dry the complex under vacuum.
-
Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of a dilute solution of the complex or by vapor diffusion.
Visualizing the Isomeric Effect in Coordination
The following diagrams illustrate the fundamental differences in coordination between a symmetric 2,2'-dipyridylamine ligand and the predicted coordination of the unsymmetrical 2,3'-dpya.
Caption: Coordination of a symmetric 2,2'-dipyridylamine ligand.
Caption: Predicted coordination of the unsymmetrical 2,3'-dpya ligand.
Conclusion and Future Directions
The isomeric effects of dipyridylamine ligands, particularly the underexplored unsymmetrical variants like this compound, present a compelling avenue for the design of novel coordination complexes. The predicted formation of a seven-membered chelate ring and the inherent asymmetry of the 2,3'-dpya ligand are expected to give rise to unique structural and electronic properties. These features could be harnessed to develop catalysts with novel selectivity, metal-based therapeutics with distinct biological activities, and functional materials with tailored supramolecular architectures.
Further experimental investigation into the synthesis and coordination chemistry of 2,3'-dpya and its isomers is crucial. A systematic comparison of their metal complexes through X-ray crystallography, spectroscopy, and reactivity studies will provide a deeper understanding of these isomeric effects and unlock their full potential in various scientific disciplines.
References
-
Lee, H., et al. (2014). Crystal structure of an HgII coordination polymer with an unsymmetrical dipyridyl ligand: catena-poly[[[dichloridomercury(II)]-μ-N-(pyridin-4-ylmethyl)pyridin-3-amine-κ2 N:N′] chloroform hemisolvate]. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), m379–m380. [Link]
-
Moon, S.-H., et al. (2015). Crystal structure of a helical silver(I) coordination polymer based on an unsymmetrical dipyridyl ligand. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), m1–m2. [Link]
Sources
- 1. Crystal structure of an HgII coordination polymer with an unsymmetrical dipyridyl ligand: catena-poly[[[dichloridomercury(II)]-μ-N-(pyridin-4-ylmethyl)pyridin-3-amine-κ2 N:N′] chloroform hemisolvate] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of a helical silver(I) coordination polymer based on an unsymmetrical dipyridyl ligand: catena-poly[[silver(I)-μ-N-(pyridin-4-ylmethyl)pyridine-3-amine-κ 2 N:N′] tetrafluoridoborate methanol hemisolvate] - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine
Introduction: A Proactive Approach to Safety
As researchers dedicated to advancing science, our commitment to safety must extend beyond the bench to the entire lifecycle of the chemicals we handle. This guide provides a detailed operational plan for the safe and compliant disposal of (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine.
Part 1: Hazard Assessment and Waste Identification
The fundamental principle of safe disposal is a thorough understanding of the material's potential hazards. Based on its constituent functional groups, this compound should be presumed to be hazardous.
Expected Hazard Profile:
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[2] Amines and pyridine compounds can cause systemic effects, potentially targeting the liver, kidneys, and central nervous system.[6]
-
Irritation: Causes skin and eye irritation; vapors may cause respiratory irritation.[2]
-
Environmental Hazard: Assumed to be toxic to aquatic organisms, necessitating prevention of release into drains, sewers, or the environment.[7]
All materials that have come into contact with this compound—including the pure substance, solutions, contaminated labware (e.g., pipette tips, vials), and used Personal Protective Equipment (PPE)—must be classified and segregated as hazardous waste.[1][2]
Part 2: Personal Protective Equipment (PPE) and Handling
Before handling the compound or its waste, ensure all personnel are equipped with the appropriate PPE. This is the first line of defense against chemical exposure.[4][8]
| PPE Category | Specification | Rationale & Causality |
| Eye Protection | Chemical safety goggles with side-shields or a full-face shield.[1] | Protects eyes from splashes of liquid waste or contact with solid particles. |
| Hand Protection | Chemical-resistant gloves. Butyl rubber or Viton® are recommended for pyridine.[9] Double-gloving is advised. | Prevents skin contact and absorption. Nitrile gloves may offer insufficient protection against prolonged exposure to pyridine-based compounds and should be used with caution, primarily for incidental contact.[9] |
| Body Protection | Standard laboratory coat, fully buttoned. Consider a chemically resistant apron for larger quantities.[1] | Protects clothing and skin from contamination during transfer and handling of waste. |
| Respiratory | Always handle in a certified chemical fume hood.[1][4][9] | The compound is likely volatile, and its vapors may be harmful if inhaled. A fume hood provides essential ventilation and containment.[4] |
Part 3: Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for safety and regulatory compliance. The guiding principle is segregation : never mix this compound waste with incompatible materials, particularly strong acids or oxidizing agents, to prevent violent reactions.[7][9]
Step 1: Waste Segregation and Containerization
-
Select the Correct Waste Container:
-
Liquid Waste: Use a dedicated, leak-proof, and chemically compatible container, such as a high-density polyethylene (HDPE) carboy.[2] The container must have a secure, sealable lid.[9]
-
Solid Waste: Collect contaminated solids (e.g., weigh boats, pipette tips, gloves) in a separate, clearly labeled hazardous waste container or a designated hazardous waste bag.[2]
-
-
Labeling is Non-Negotiable:
Step 2: Waste Accumulation and Storage
-
Keep waste containers tightly sealed when not actively adding waste.[4][7]
-
Store sealed containers in a designated and secure Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[3]
-
The storage area must be cool, well-ventilated, and away from direct sunlight, heat sources, and incompatible chemicals.[7][8][10]
Step 3: Final Disposal
-
Final disposal of hazardous waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][7]
-
Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved and validated EHS protocol.
-
Common disposal methods for this type of chemical waste include high-temperature incineration in a permitted hazardous waste facility.[5]
Below is a workflow diagram illustrating the decision-making process for proper disposal.
Caption: Decision workflow for the disposal of this compound waste.
Part 4: Emergency Procedures - Spill Management
Accidents can happen, and preparedness is key. In the event of a spill, immediate and correct action can mitigate potential harm.[7]
For Small, Manageable Spills:
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Part 2.
-
Contain: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[1][8]
-
Collect: Carefully scoop the absorbed material and place it into a designated hazardous waste container.[2] Use non-sparking tools if the compound is determined to be flammable.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be collected and disposed of as hazardous waste.[2]
-
Report: Report the incident to your supervisor and EHS department, as per institutional policy.
For Large Spills:
-
DO NOT attempt to clean it up yourself.
-
Evacuate the area immediately.
-
Alert others and contact your institution's EHS department or emergency response team without delay.[1]
Part 5: Regulatory Context
The disposal of hazardous chemicals is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) set the standards for hazardous waste management.[8][11][12] this compound, as a pyridine derivative, would likely fall under EPA hazardous waste codes for toxic and/or ignitable wastes.[5][12] Compliance is not optional; it is a legal and ethical requirement to protect human health and the environment.
References
-
Amine Disposal For Businesses. Collect and Recycle.
-
What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial.
-
Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. Benchchem.
-
Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
-
Pyridine | ToxFAQs™. Agency for Toxic Substances and Disease Registry (ATSDR) - CDC.
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
-
Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Washington State University.
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
-
Material Safety Data Sheet: Pyridine. Avantor.
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
-
Safety Data Sheet: (3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine. European Directorate for the Quality of Medicines & HealthCare (EDQM).
-
Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI).
-
Safety Data Sheet: Pyridine. Fisher Scientific.
-
Chemical Waste Management Guide. Auburn University Risk Management and Safety.
-
Pyridine. Occupational Safety and Health Administration (OSHA).
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial.
-
Safety Data Sheet: N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine. Jubilant Ingrevia Limited.
-
Proper Disposal of 2-Amino-2-(pyridin-2-YL)acetic acid: A Guide for Laboratory Professionals. Benchchem.
-
Safety Data Sheet. Sigma-Aldrich.
-
Safety Data Sheet: Pyridine. Carl ROTH.
-
Safety Data Sheet: 4-(2-METHYL-4-NITROPHENOXY)PYRIDIN-2-AMINE. CymitQuimica.
-
Essential Procedures for the Safe Disposal of N-(Pyridin-3-yl)picolinamide. Benchchem.
-
Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine
A Proactive Approach to Safety with Novel Pyridine Derivatives
As researchers and drug development professionals, we frequently work with novel compounds for which a comprehensive safety profile has not yet been established. (Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine is one such case. In the absence of a specific Safety Data Sheet (SDS), a rigorous, science-led approach to safety is not just recommended—it is imperative.
This guide provides essential operational, safety, and disposal protocols by extrapolating from the well-documented hazards of its parent compound, pyridine, and related derivatives. The procedures outlined here are designed to empower you to handle this compound with the highest degree of safety, ensuring the protection of both personnel and the integrity of your research.
Hazard Assessment by Analogy: The Pyridine Precedent
This compound is a dipyridinyl-methanamine derivative. The foundational pyridine structure is known to be hazardous. Pyridine is a flammable, water-miscible liquid recognized by its unpleasant, fish-like odor.[1][2] It is classified as harmful if swallowed, inhaled, or if it comes into contact with skin.[2][3]
Key Hazards Associated with Pyridine and its Derivatives:
-
Acute Toxicity: Exposure can irritate the skin, eyes, and respiratory tract.[4][5] Symptoms of acute exposure may include dizziness, headaches, nausea, and coughing.[1][4][5][6]
-
Organ Damage: Chronic or repeated exposure may lead to damage to the liver, kidneys, and central nervous system.[4][5][7]
-
Flammability: Pyridine is a flammable liquid that poses a significant fire hazard.[3][4] Its vapors can form explosive mixtures with air and travel to an ignition source.[4][7]
-
Dermal Absorption: Pyridine and its derivatives can be readily absorbed through the skin, contributing to systemic toxicity.[4]
Given these risks, we must handle this compound with the assumption that it shares a similar hazard profile.
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is your primary defense against exposure. The following equipment is mandatory for all procedures involving this compound.
| Protection Type | Specific Recommendations | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting NIOSH or EU EN 166 standards. A face shield must be worn over goggles during procedures with a high splash risk (e.g., transfers, solution preparations).[8] | Protects against splashes and potential vapors which can cause serious eye irritation.[9] Standard safety glasses do not provide an adequate seal against chemical vapors. |
| Hand Protection | Chemically resistant, impervious gloves such as nitrile or neoprene.[2][10] Latex gloves are unsuitable. | Provides essential protection against dermal absorption, a known route of exposure for pyridine compounds.[4] Always inspect gloves for tears or degradation before use. Use proper glove removal technique to avoid contaminating your skin.[8] |
| Skin and Body Protection | A flame-retardant, chemical-resistant lab coat. Closed-toe shoes are mandatory. | Protects skin from accidental contact.[2] Given the flammability of the parent compound, flame-retardant properties are a critical precaution.[2][4] |
| Respiratory Protection | All handling of the compound (solid or in solution) must be conducted within a certified chemical fume hood.[10] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is required.[3][8] | Pyridine fumes are a primary inhalation hazard, causing respiratory irritation and systemic effects.[4][5][10] A fume hood provides the most reliable engineering control to minimize inhalation exposure. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for managing the risks associated with this compound throughout its lifecycle in the laboratory.
Step 1: Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store Securely: Store the compound in a cool, dry, and well-ventilated area away from heat, open flames, and strong oxidizing agents.[1][10] The storage location should be a designated, labeled cabinet for toxic and flammable materials.
-
Maintain Integrity: Keep the container tightly sealed when not in use to prevent the release of vapors.[8]
Step 2: Safe Handling and Use
This workflow diagram outlines the essential decision points and safety measures for handling the compound.
Caption: Safe Handling & Emergency Response Workflow.
Core Handling Principles:
-
Always work within a certified chemical fume hood to minimize inhalation exposure.[10]
-
Use the smallest quantity of the substance necessary for the experiment.[8]
-
Prevent the generation of dusts or aerosols.
-
Eating, drinking, and smoking are strictly prohibited in the laboratory.[3][10]
-
Wash hands thoroughly with soap and water after handling is complete.[8]
Spill and Exposure Management
In Case of a Spill:
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large.
-
Contain: Wearing appropriate PPE, cover the spill with a non-flammable, inert absorbent material like sand, vermiculite, or a commercial sorbent pad.[1][11]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[7][11]
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[11]
In Case of Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7][10]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water.[7] Remove contaminated clothing. Seek medical attention.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][12]
Disposal Plan: Ensuring Environmental and Personnel Safety
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[11] It must be treated as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Collection: All waste materials, including the compound itself, contaminated consumables (e.g., gloves, pipette tips, absorbent pads), and empty containers, must be collected in a designated, leak-proof, and chemically compatible waste container.[11]
-
Labeling: The container must be clearly and securely labeled with "Hazardous Waste" and the full chemical name: "this compound".[7][11]
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area or a central hazardous waste storage facility, away from incompatible materials.[11]
-
Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for final pickup and disposal.[11] Ensure all regulatory documentation is completed accurately.
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while upholding the highest standards of laboratory safety.
References
-
Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. Available at: [Link]
-
HAZARD SUMMARY - Pyridine . NJ.gov. Available at: [Link]
-
Pyridine - SAFETY DATA SHEET . Penta chemicals. Available at: [Link]
-
12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. Available at: [Link]
-
Pyridine: general information . GOV.UK. Available at: [Link]
-
Pyridine - Hazardous Agents . Haz-Map. Available at: [Link]
-
Pyridine: Human health tier II assessment . Australian Government Department of Health. Available at: [Link]
-
N-(PyriMidin-5-ylMethyl)pyridin-2-aMine Safety Data Sheets(SDS) . lookchem. Available at: [Link]
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. nj.gov [nj.gov]
- 5. gov.uk [gov.uk]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Pyridine-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. thermofishersci.in [thermofishersci.in]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lookchem.com [lookchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
